tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
tert-butyl 5-bromo-3-iodoindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrINO2/c1-13(2,3)18-12(17)16-7-10(15)9-6-8(14)4-5-11(9)16/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCFJOLCLHJYCDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590135 | |
| Record name | tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850349-72-3 | |
| Record name | tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to tert-Butyl 5-Bromo-3-iodo-1H-indole-1-carboxylate
CAS Number: 850349-72-3
Introduction: A Versatile Heterocyclic Building Block
tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate is a strategically dihalogenated and N-protected indole derivative that has emerged as a pivotal building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom at the 5-position and an iodine atom at the 3-position of the indole scaffold, coupled with the robust tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, makes it an exceptionally versatile precursor for the synthesis of complex, poly-substituted indole-containing molecules.[1] The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with a wide range of biological activities.[2] This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a particular focus on its utility in drug discovery and development for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 850349-72-3 | [1] |
| Molecular Formula | C₁₃H₁₃BrINO₂ | [1] |
| Molecular Weight | 422.06 g/mol | [1] |
| Appearance | Off-white solid | |
| Storage | Room temperature, protect from light | [1] |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, with their chemical shifts and coupling patterns influenced by the bromo and iodo substituents. The C2-H proton will likely appear as a singlet in the downfield region. The protons on the benzene ring (C4-H, C6-H, and C7-H) will exhibit a distinct splitting pattern, likely a combination of doublets and doublet of doublets. The nine equivalent protons of the tert-butyl group will present as a sharp singlet around 1.6 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 13 carbon atoms. The carbonyl carbon of the Boc group will be found in the downfield region (around 150 ppm). The carbon atoms attached to the halogens (C3 and C5) will have their chemical shifts significantly influenced by the electronegativity and heavy atom effect of iodine and bromine. The remaining aromatic carbons will appear in the typical range for indole derivatives.
Synthesis and Reaction Mechanisms
The synthesis of this compound is typically achieved through a stepwise functionalization of a simpler indole precursor. A plausible and well-precedented synthetic route involves the initial N-protection of 5-bromoindole, followed by regioselective iodination at the C3 position.
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed synthesis of the target molecule.
Step-by-Step Experimental Protocol (Analogous Procedure)
The following protocol is based on well-established procedures for the N-protection and C3-iodination of indole derivatives.[8][9]
Part 1: N-Boc Protection of 5-Bromoindole
-
To a solution of 5-bromoindole (1.0 eq) in dichloromethane (CH₂Cl₂), add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 5-bromo-1H-indole-1-carboxylate.
Part 2: C3-Iodination
-
Dissolve tert-butyl 5-bromo-1H-indole-1-carboxylate (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add N-iodosuccinimide (NIS) (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate.
-
Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by washing with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield this compound.[8]
Applications in Drug Discovery: The Power of Sequential Cross-Coupling
The primary utility of this compound lies in its capacity for selective, sequential cross-coupling reactions.[10] The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis allows for the stepwise introduction of different substituents at the C3 and C5 positions. Generally, the C-I bond is more reactive and will undergo oxidative addition to the palladium(0) catalyst under milder conditions than the C-Br bond.[10][11][12]
Diagram 2: Sequential Cross-Coupling Strategy
Caption: Stepwise functionalization via cross-coupling.
This powerful strategy enables the modular synthesis of complex indole libraries for screening in drug discovery programs. For instance, this building block is instrumental in the synthesis of novel kinase inhibitors, where precise substitution on the indole scaffold is crucial for achieving high potency and selectivity.[2]
Table 2: Common Cross-Coupling Reactions and Conditions
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Base | Solvent |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid or ester | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene, DMF/H₂O |
| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, DIPA | THF, DMF |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, XPhos, RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane |
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on data for analogous compounds, it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[13] A comprehensive Safety Data Sheet (SDS) should be consulted before use.
Conclusion
This compound is a high-value, versatile building block for the synthesis of complex, polysubstituted indoles. Its key features—the orthogonal reactivity of its two halogen atoms in cross-coupling reactions and the stability afforded by the Boc protecting group—provide a robust platform for the efficient construction of diverse molecular architectures. This makes it an indispensable tool for researchers and scientists in the field of medicinal chemistry and drug development, particularly in the pursuit of novel therapeutics targeting a wide range of diseases.
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An In-Depth Technical Guide to tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate: A Keystone Intermediate in Modern Medicinal Chemistry
Introduction
In the landscape of modern drug discovery and synthetic organic chemistry, the indole scaffold stands out as a "privileged structure," forming the core of numerous pharmaceuticals and biologically active compounds. The strategic functionalization of this nucleus is paramount for modulating pharmacological activity. Among the vast array of synthetic intermediates, tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate has emerged as a particularly powerful and versatile building block. Its unique di-halogenated structure, combined with the presence of a tert-butyloxycarbonyl (Boc) protecting group, offers chemists a platform for precise, sequential, and diverse molecular elaboration. This guide provides an in-depth analysis of the physicochemical properties, synthesis, and strategic application of this keystone intermediate, tailored for researchers, scientists, and professionals in drug development.
Section 1: Physicochemical and Structural Properties
A thorough understanding of a compound's physical and structural properties is fundamental to its effective application in synthesis.
Core Data Summary
The key physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 850349-72-3 | [1][2] |
| Molecular Formula | C₁₃H₁₃BrINO₂ | [3] |
| Molecular Weight | 422.06 g/mol | [4] |
| Appearance | Off-white to yellow or brown solid/semi-solid | Inferred from related compounds[5] |
| Storage | Room temperature, under inert atmosphere | [3] |
Structural Analysis
The utility of this compound is intrinsically linked to its unique molecular architecture.
Caption: Chemical structure of the title compound.
-
N-Boc Group: The tert-butyloxycarbonyl (Boc) group serves a critical dual function. Firstly, it protects the indole nitrogen from participating in unwanted side reactions, such as N-alkylation or deprotonation by strong bases. Secondly, as an electron-withdrawing group, it decreases the electron density of the indole ring system.[6] This deactivation modulates the ring's reactivity, preventing undesired electrophilic substitution and stabilizing the molecule, while also influencing the regioselectivity of certain reactions.[6][7]
-
Halogen Substituents (Iodo and Bromo): The molecule features two different halogens at distinct positions. The iodine at the C3 position and the bromine at the C5 position are both excellent handles for transition metal-catalyzed cross-coupling reactions. Crucially, the carbon-iodine (C-I) bond is weaker and thus more reactive towards oxidative addition by palladium(0) catalysts than the carbon-bromine (C-Br) bond.[8] This differential reactivity is the cornerstone of its synthetic utility, enabling highly selective, sequential functionalization.
Section 2: Synthesis and Characterization
The synthesis of this compound is a multi-step process that relies on the principles of selective protection and directed halogenation.
Recommended Synthetic Workflow
A logical and field-proven pathway to the title compound commences from commercially available 5-bromo-1H-indole.
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tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate molecular weight
An In-Depth Technical Guide to tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. We will explore its physicochemical properties, detail a robust protocol for its synthesis via electrophilic iodination, discuss methods for its characterization, and elucidate its strategic application in the construction of complex molecules, leveraging the differential reactivity of its halogen substituents. This document is intended for researchers, chemists, and drug development professionals who utilize advanced synthetic intermediates.
Introduction: The Strategic Value of Functionalized Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and essential biomolecules like serotonin and tryptophan.[1] Its structural versatility allows for extensive decoration, enabling the fine-tuning of biological activity.[1] Halogenation is a powerful strategy in drug design, often enhancing a molecule's metabolic stability, lipophilicity, and binding affinity through favorable electronic effects and the ability to form halogen bonds.[2] Halogenated indoles, in particular, are a significant class of compounds, with a rich history stretching from ancient dyes to modern therapeutics and a wide range of biological activities, including anticancer and antimicrobial properties.[2][3]
This compound emerges as a particularly valuable synthetic intermediate for several reasons:
-
Orthogonal Reactivity : It possesses two different halogen atoms at distinct positions. The carbon-iodine bond at the C3 position is significantly more reactive than the carbon-bromine bond at C5 in metal-catalyzed cross-coupling reactions. This differential reactivity allows for selective, sequential functionalization, a cornerstone of modern synthetic strategy.
-
Nitrogen Protection : The tert-butoxycarbonyl (Boc) group protects the indole nitrogen, preventing unwanted side reactions and improving solubility in organic solvents.[4] This group can be readily removed under acidic conditions when desired.
-
Versatile Handle : The dual halogenation provides two distinct points for introducing molecular complexity through reactions like Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, making it a powerful tool for building libraries of complex indole derivatives.[4][5]
Physicochemical Properties and Data
The fundamental properties of this compound are summarized below. This data is crucial for handling, reaction setup, and analytical characterization.
| Property | Value | Source |
| Molecular Weight | 422.06 g/mol | [6] |
| Molecular Formula | C₁₃H₁₃BrINO₂ | [6][7] |
| CAS Number | 850349-72-3 | [6][8] |
| MDL Number | MFCD05864761 | [4][6] |
| Appearance | Off-white to light yellow solid (typical) | N/A |
| Storage | Store at room temperature | [4] |
Synthesis and Purification
The most common and efficient synthesis of the title compound involves the regioselective electrophilic iodination of its precursor, tert-butyl 5-bromo-1H-indole-1-carboxylate. The C3 position of the N-Boc protected indole is highly activated towards electrophilic substitution.
Synthetic Protocol
This protocol is adapted from standard procedures for the C3-iodination of N-protected indoles.[9]
Reagents and Materials:
-
tert-Butyl 5-bromo-1H-indole-1-carboxylate
-
N-Iodosuccinimide (NIS)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (optional catalyst)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
10% aqueous sodium thiosulfate (Na₂S₂O₅)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 5-bromo-1H-indole-1-carboxylate (1.0 eq) in anhydrous DMF.
-
Reagent Addition : Add N-Iodosuccinimide (1.2 - 1.5 eq) to the solution in portions. If the reaction is slow, a catalytic amount of TsOH·H₂O (0.1-0.2 eq) can be added.[9]
-
Reaction Execution : Stir the reaction mixture at room temperature for 12-18 hours.[9] Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Aqueous Workup : Pour the reaction mixture into saturated aqueous NaHCO₃ and extract the product with ethyl acetate (3x).[9]
-
Quenching and Washing : Combine the organic layers and wash sequentially with 10% aqueous Na₂S₂O₅ (to remove unreacted iodine, indicated by the disappearance of any brown/purple color), water, and finally brine.[9]
-
Drying and Concentration : Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the title compound.
Characterization and Analytical Validation
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods should be employed.[10]
-
¹H NMR (Proton Nuclear Magnetic Resonance) : The spectrum should show a large singlet around 1.7 ppm corresponding to the nine equivalent protons of the Boc group. The aromatic region (7.3-8.2 ppm) will display characteristic signals for the protons at the C4, C6, and C7 positions. A key signal is the singlet for the C2 proton, which typically appears downfield (around 7.8-8.0 ppm) due to the influence of the adjacent iodine and the carbamate group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The spectrum will show the carbonyl carbon of the Boc group (~149 ppm), the quaternary carbons of the Boc group (~85 ppm), and the methyl carbons (~28 ppm). The indole ring carbons will appear in the aromatic region, with the C3 carbon bearing the iodine atom appearing at a characteristically high-field (low ppm) value (~70-80 ppm) due to the heavy atom effect.
-
MS (Mass Spectrometry) : ESI-MS will show the molecular ion peak [M+H]⁺ or [M+Na]⁺. A crucial diagnostic feature is the isotopic pattern caused by the presence of one bromine atom (¹⁹Br and ⁸¹Br exist in a ~1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units.
-
IR (Infrared Spectroscopy) : The spectrum should exhibit a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretch of the Boc-carbamate group.
Applications in Advanced Organic Synthesis
The primary utility of this compound is as a versatile platform for constructing highly substituted indoles via sequential cross-coupling reactions.
Principle of Differential Reactivity
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-Cl . This established principle is the foundation for the strategic use of this molecule. The C3-I bond can be selectively coupled under mild conditions (e.g., using standard Suzuki or Sonogashira conditions at or slightly above room temperature), leaving the C5-Br bond intact. Subsequently, the C5-Br bond can be functionalized under more forcing reaction conditions (e.g., higher temperatures, stronger ligands).
Reaction Schematic
Caption: Sequential cross-coupling strategy.
This stepwise approach enables the synthesis of diverse and complex 3,5-disubstituted indoles from a single, common intermediate, which is highly valuable in creating compound libraries for drug discovery screening.[1][2]
Safety and Handling
-
Hazard : Like many halogenated organic compounds, this compound should be handled with care. It is classified as an acute oral toxicant (Hazard Class 4).
-
Precautions : Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
First Aid : In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention. Refer to the Material Safety Data Sheet (MSDS) for complete information.
Conclusion
This compound is more than just a chemical; it is a strategic tool for synthetic innovation. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the orthogonally reactive C-I and C-Br bonds make it an indispensable building block for medicinal chemists. By enabling the controlled, sequential introduction of different functional groups, it provides an efficient and versatile pathway to novel, highly substituted indole scaffolds with significant potential in the development of next-generation therapeutics.
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- 10. 5-BROMO-3-IODOINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER(850349-72-3) 1H NMR spectrum [chemicalbook.com]
Synthesis of tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate: A Technical Guide
Introduction: Strategic Importance of Dihalogenated Indoles in Medicinal Chemistry
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Functionalization of the indole ring allows for the precise modulation of a molecule's physicochemical properties and biological activity. Among the vast array of substituted indoles, dihalogenated derivatives such as tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate serve as exceptionally versatile intermediates.[2] The orthogonal reactivity of the bromo and iodo substituents enables selective participation in various cross-coupling reactions, providing a powerful platform for the construction of complex molecular architectures.[2][3]
This technical guide provides an in-depth exploration of a robust and reproducible synthetic pathway to this compound. We will dissect the strategic considerations behind the chosen methodology, elucidate the underlying reaction mechanisms, and present a detailed, step-by-step protocol suitable for implementation in a research or process development setting.
Strategic Synthesis Design: A Two-Step Approach
The synthesis of the target molecule is most efficiently achieved through a two-step sequence commencing from commercially available 5-bromo-1H-indole:
-
N-Protection: The indole nitrogen is first protected with a tert-butyloxycarbonyl (Boc) group. This serves a dual purpose: it prevents unwanted side reactions at the nitrogen atom and deactivates the indole ring towards certain electrophilic substitutions, thereby enhancing regioselectivity in the subsequent step.[4]
-
Regioselective Iodination: The N-protected intermediate, tert-butyl 5-bromo-1H-indole-1-carboxylate, undergoes selective iodination at the C3 position. The C3 position is the most nucleophilic carbon in the indole ring, making it the preferred site for electrophilic attack.[5][6]
This strategic approach ensures high yields and purity of the final product, minimizing the need for extensive purification.
Synthesis Workflow Diagram
Caption: Overall synthetic workflow for the target compound.
Experimental Protocols
Part 1: Synthesis of tert-Butyl 5-bromo-1H-indole-1-carboxylate (Intermediate)
This procedure details the N-protection of 5-bromo-1H-indole using di-tert-butyl dicarbonate (Boc₂O).
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-Bromo-1H-indole | 196.04 | 5.0 g | 25.5 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 6.1 g | 28.0 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.31 g | 2.55 |
| Dichloromethane (CH₂Cl₂) | - | 100 mL | - |
Step-by-Step Procedure
-
To a solution of 5-bromo-1H-indole (5.0 g, 25.5 mmol) in dichloromethane (100 mL) was added 4-(dimethylamino)pyridine (0.31 g, 2.55 mmol).
-
The reaction mixture was cooled to 0 °C in an ice bath.
-
Di-tert-butyl dicarbonate (6.1 g, 28.0 mmol) was added portion-wise to the stirred solution.[7]
-
The reaction mixture was allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction progress was monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture was diluted with dichloromethane and washed sequentially with water and brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford tert-butyl 5-bromo-1H-indole-1-carboxylate as a solid.
Part 2: Synthesis of this compound (Final Product)
This procedure describes the regioselective iodination of the N-Boc protected intermediate at the C3 position.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| tert-Butyl 5-bromo-1H-indole-1-carboxylate | 296.16 | 4.0 g | 13.5 |
| N-Iodosuccinimide (NIS) | 224.99 | 3.3 g | 14.8 |
| N,N-Dimethylformamide (DMF) | - | 40 mL | - |
Step-by-Step Procedure
-
tert-Butyl 5-bromo-1H-indole-1-carboxylate (4.0 g, 13.5 mmol) was dissolved in anhydrous N,N-dimethylformamide (40 mL).[8]
-
N-Iodosuccinimide (3.3 g, 14.8 mmol) was added to the solution in one portion.[8]
-
The reaction was stirred at room temperature for 2-4 hours.
-
The reaction progress was monitored by TLC.
-
Once the starting material was consumed, the reaction mixture was poured into water and extracted with ethyl acetate.
-
The combined organic layers were washed with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by washing with brine.
-
The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product was purified by recrystallization or column chromatography to yield this compound.
Mechanistic Insights
N-Boc Protection: Catalysis by DMAP
The N-protection of the indole is facilitated by the nucleophilic catalyst 4-(dimethylamino)pyridine (DMAP). The mechanism involves the initial reaction of DMAP with Boc anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the indole nitrogen, which is a stronger nucleophile than the pyridine nitrogen of DMAP, to form the N-Boc protected indole and regenerate the DMAP catalyst.
Caption: Mechanism of DMAP-catalyzed N-Boc protection.
Electrophilic Iodination at C3
The iodination of the N-Boc protected indole proceeds via an electrophilic aromatic substitution mechanism.[5][6] The electron-donating nature of the nitrogen atom in the indole ring activates the aromatic system towards electrophilic attack, with the C3 position being the most electron-rich and sterically accessible. N-Iodosuccinimide (NIS) serves as the source of the electrophilic iodine species (I⁺). The reaction is initiated by the attack of the C3 carbon of the indole onto the iodine atom of NIS, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation at the C3 position by the succinimide anion regenerates the aromaticity of the indole ring and yields the 3-iodo-indole product.
Caption: Mechanism of electrophilic iodination at the C3 position.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Incomplete N-Boc protection | Insufficient Boc₂O or DMAP, or short reaction time. | Increase the equivalents of Boc₂O and/or DMAP. Extend the reaction time and monitor closely by TLC. |
| Low yield in iodination | Incomplete reaction or product degradation. | Ensure the use of anhydrous DMF. Monitor the reaction carefully to avoid over-reaction. |
| Formation of di-iodinated byproducts | Reaction temperature is too high or reaction time is too long. | Maintain the reaction at room temperature and stop the reaction as soon as the starting material is consumed. |
| Difficulty in purification | Co-elution of starting material and product. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method. |
Conclusion
The synthesis of this compound presented herein offers a reliable and scalable route to this valuable building block. The strategic application of N-protection followed by regioselective iodination ensures high efficiency and product purity. A thorough understanding of the underlying reaction mechanisms and potential pitfalls is crucial for successful implementation. This guide provides the necessary technical details and theoretical background to empower researchers in their synthetic endeavors.
References
- 1. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center [beilstein-journals.org]
- 7. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Elucidation of 1-Boc-5-bromo-3-iodo-indole
Foreword: The Strategic Importance of Halogenated Indoles
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds.[1] The strategic introduction of halogen atoms, such as bromine and iodine, onto this privileged framework provides medicinal chemists with versatile synthetic handles. These sites are primed for further molecular elaboration through cross-coupling reactions, allowing for the systematic exploration of a compound's structure-activity relationship (SAR). 1-Boc-5-bromo-3-iodo-indole is a prime example of such a highly functionalized building block, whose utility is entirely dependent on the unambiguous confirmation of its molecular structure. An incorrect assignment of substituent positions would render subsequent synthetic efforts futile and misdirect research programs.
This guide provides an in-depth, multi-technique approach to the definitive structural elucidation of 1-Boc-5-bromo-3-iodo-indole (CAS No. 850349-72-3).[2][3] We will proceed not by merely listing data, but by constructing a logical, self-validating argument, explaining the causality behind each analytical choice and interpreting the resulting data to build an irrefutable structural proof.
The Elucidation Workflow: A Triad of Spectroscopic Inquiry
The process of structure elucidation for a complex organic molecule is rarely reliant on a single technique.[4][5][6] Instead, it involves the synergistic integration of data from multiple orthogonal methods.[7][8] For 1-Boc-5-bromo-3-iodo-indole, our primary tools will be Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Each provides a unique piece of the structural puzzle, and together they form a comprehensive picture.
Caption: The integrated workflow for structure elucidation.
Mass Spectrometry: Confirming the Elemental Formula
The first and most fundamental question is: what is the molecule's elemental composition? High-Resolution Mass Spectrometry (HRMS) is the definitive technique to answer this.[9] It provides a highly accurate mass measurement, allowing for the calculation of a unique molecular formula.
Causality of Experimental Choice: We choose an ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) as they are "soft" methods, likely to yield the intact molecular ion ([M+H]⁺ or [M+Na]⁺), which is critical for determining the molecular weight.
Interpreting the Data: The key is not just the mass itself, but the isotopic pattern. The presence of one bromine atom creates a characteristic signal pair (M and M+2) of nearly equal intensity, which is an unmistakable signature.[10]
| Parameter | Expected Value | Significance |
| Molecular Formula | C₁₃H₁₃BrINO₂ | Confirms the constituent atoms. |
| Exact Mass | 420.9174 | Calculated for [M]⁺. |
| Observed m/z (HRMS) | ~421.9252 | Expected for the protonated adduct [M+H]⁺. |
| Isotopic Pattern | M, M+2 peaks in ~1:1 ratio | Confirms the presence of a single bromine atom. |
| Key Fragment | Loss of ~100 amu | Corresponds to the loss of the Boc group (C₅H₈O₂). |
The observation of a fragment corresponding to the loss of the tert-butoxycarbonyl (Boc) group further validates the presence of this N-protecting group.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a ~0.1 mg/mL stock solution.
-
Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Method Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: 100-1000 m/z.
-
Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy below 5 ppm.
-
-
Data Analysis: Analyze the resulting spectrum for the [M+H]⁺ adduct. Confirm its measured m/z against the theoretical value for C₁₃H₁₄BrINO₂⁺. Verify the characteristic isotopic pattern for a single bromine atom.
NMR Spectroscopy: Assembling the Molecular Skeleton
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[6][8] By analyzing both ¹H and ¹³C NMR spectra, we can map out the entire carbon-hydrogen framework and confirm the substitution pattern.
¹H NMR Spectroscopy: Placing the Protons
Causality of Experimental Choice: ¹H NMR provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (coupling). This allows us to piece together fragments of the molecule.
Interpreting the Data: The structure 1-Boc-5-bromo-3-iodo-indole has several distinct proton environments whose predicted chemical shifts and coupling patterns provide a unique fingerprint. The use of a deuterated solvent like CDCl₃ is standard.[11]
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale for Assignment |
| Boc (-C(CH₃)₃) | ~1.65 | Singlet (s) | 9H | Characteristic upfield, sharp singlet for nine equivalent methyl protons of the bulky tert-butyl group.[12][13] |
| H-2 | ~7.80 | Singlet (s) | 1H | The proton at C-2 is adjacent to the iodine-substituted C-3 and the Boc-substituted nitrogen, leading to a downfield shift and no coupling partners. |
| H-7 | ~7.95 | Doublet (d) | 1H | This proton is deshielded by the ring current and the adjacent nitrogen. It couples only to H-6. |
| H-4 | ~7.70 | Doublet (d) | 1H | Deshielded by the ring current and the adjacent bromine atom. It appears as a doublet due to meta-coupling to H-6, though this may be a small J-value. |
| H-6 | ~7.30 | Doublet of Doublets (dd) | 1H | Couples to both H-7 (ortho-coupling, larger J-value) and H-4 (meta-coupling, smaller J-value). |
The key diagnostic signals are the large 9H singlet for the Boc group and the isolated singlet for the H-2 proton, which confirms the 3-iodo substitution. The pattern of the three remaining aromatic protons (two doublets and a doublet of doublets) is consistent with a 1,2,4-trisubstituted benzene ring system, confirming the 5-bromo substitution.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
Causality of Experimental Choice: ¹³C NMR reveals the number of unique carbon environments in the molecule. The chemical shifts are highly sensitive to the local electronic environment, providing critical clues about functional groups and substituent effects.
Interpreting the Data:
| Carbon Assignment | Expected δ (ppm) | Rationale for Assignment |
| Boc (-C(CH₃)₃) | ~28.2 | The three equivalent methyl carbons of the tert-butyl group, characteristically upfield. |
| Boc (-C(CH₃)₃) | ~84.5 | The quaternary carbon of the Boc group, shifted downfield by the adjacent oxygen. |
| Boc (-C=O) | ~149.5 | The carbonyl carbon of the carbamate, significantly downfield due to the double bond to oxygen. |
| C-3 | ~60-70 | The C-I carbon. The "heavy atom effect" of iodine causes a significant upfield shift compared to an unsubstituted carbon. |
| C-5 | ~115.8 | The C-Br carbon. Its chemical shift is influenced by the electronegativity and resonance effects of bromine. |
| C-2 | ~135.0 | Shifted downfield relative to a typical indole C-2 due to the influence of the adjacent iodine. |
| Aromatic C-H | ~115-130 | Signals corresponding to C-4, C-6, and C-7. |
| Quaternary Aromatic C | ~130-140 | Signals corresponding to C-3a and C-7a (the bridgehead carbons). |
The definitive signals here are the upfield C-3 resonance, confirming iodination at this position, and the characteristic set of three signals for the Boc protecting group.
Protocol: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm. Integrate the ¹H signals and assign peaks based on chemical shift, multiplicity, and integration.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Causality of Experimental Choice: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[14] It works by detecting the vibrational frequencies of chemical bonds.
Interpreting the Data: For this molecule, the most critical information from IR is the confirmation of the Boc-carbamate group and the verification of N-substitution.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |
| C=O Stretch (Amide/Carbamate) | ~1730 - 1750 | A strong, sharp absorption confirming the carbonyl of the Boc protecting group.[15] |
| Aromatic C-H Stretch | > 3000 | Indicates the presence of the aromatic indole ring. |
| Aliphatic C-H Stretch | < 3000 | Corresponds to the methyl groups of the Boc moiety. |
| Absence of N-H Stretch | No peak at ~3400 | Crucial evidence confirming the indole nitrogen is protected (substituted) by the Boc group. |
The presence of the strong carbonyl peak and the simultaneous absence of the N-H stretch provide a powerful and conclusive piece of evidence for the N-Boc protected structure.
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a standard benchtop FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Lower the ATR anvil to press the sample firmly against the crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum will be in terms of percent transmittance or absorbance. Identify the key absorption bands and correlate them to the functional groups present in the molecule.
Conclusion: A Self-Validating Structural Proof
By integrating the data from these three orthogonal analytical techniques, we construct a definitive and self-validating proof of structure for 1-Boc-5-bromo-3-iodo-indole.
-
HRMS confirms the correct elemental formula: C₁₃H₁₃BrINO₂.
-
FTIR confirms the presence of the N-Boc protecting group (strong C=O stretch) and the absence of an N-H bond.
-
NMR provides the final, unambiguous proof of the substitution pattern:
-
The 9H singlet in the ¹H NMR and the three characteristic ¹³C signals confirm the Boc group.
-
The ¹H singlet at ~7.8 ppm and the upfield ¹³C signal at ~65 ppm confirm iodination at the C-3 position.
-
The splitting pattern of the remaining three aromatic protons in the ¹H NMR is only consistent with substitution at the C-5 position.
-
No other isomer of this molecular formula could produce this unique combination of spectroscopic data. This rigorous, multi-faceted approach ensures the highest level of confidence for researchers and drug development professionals relying on this critical chemical building block.
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- 2. rdchemicals.com [rdchemicals.com]
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- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
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- 9. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
- 10. benchchem.com [benchchem.com]
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- 12. 1-(Tert-butoxycarbonyl)indole | C13H15NO2 | CID 3532980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1-BOC-INDOLE(75400-67-8) 1H NMR [m.chemicalbook.com]
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- 15. researchgate.net [researchgate.net]
Guide to the Stability and Storage of tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate (CAS 850349-72-3). As a critical building block in medicinal chemistry and organic synthesis, understanding its chemical liabilities is paramount to ensuring its integrity, purity, and performance in downstream applications. This document synthesizes information based on the compound's structural features, the known reactivity of its constituent functional groups, and established principles for handling complex halogenated heterocyclic molecules. We will explore inherent structural instabilities, propose potential degradation pathways, and provide actionable protocols for storage, handling, and stability assessment. Our recommendations are designed to provide researchers with the knowledge necessary to maintain the quality of this reagent for reproducible and successful experimental outcomes.
Introduction: A Versatile Synthetic Intermediate
This compound is a polysubstituted indole derivative of significant value in the field of drug discovery and organic synthesis. Its structure is primed for sequential and site-selective functionalization, making it a powerful intermediate for constructing complex molecular architectures.
The key features contributing to its utility are:
-
Orthogonal Halogenation: The presence of both a bromine atom at the C5 position and an iodine atom at the C3 position allows for distinct cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in typical palladium-catalyzed reactions, enabling selective elaboration at the C3 position first[1][2].
-
N-Boc Protection: The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves two purposes. It protects the otherwise reactive N-H proton and enhances the stability and solubility of the indole ring. Crucially, this group can be removed under acidic conditions, providing a clear path for subsequent N-functionalization[3].
Given its role as a precursor to potential drug candidates, particularly those targeting cancer or neurological disorders where indole scaffolds are prominent, maintaining its purity is not merely a matter of good practice but a prerequisite for valid scientific research[4][5].
Physicochemical and Structural Properties
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 850349-72-3 | [4][6][7] |
| Molecular Formula | C₁₃H₁₃BrINO₂ | [4][8] |
| Molecular Weight | 422.06 g/mol | [4][8] |
| MDL Number | MFCD05864761 | [4][8] |
| General Appearance | Typically an off-white to yellow or brown solid | N/A |
Analysis of Structural Features and Inherent Stability
The stability of this compound is not absolute and is dictated by the interplay of its three primary functional components: the indole core, the N-Boc protecting group, and the carbon-halogen bonds.
The Indole Core
The indole nucleus is an electron-rich aromatic system. This inherent property makes it susceptible to oxidation, particularly in the presence of air, light, and trace metals. Oxidative degradation can lead to complex mixtures of colored impurities, which can complicate purification and analysis.
The N-Boc Protecting Group
The Boc group is a robust protecting group under neutral and basic conditions but is axiomatically designed to be labile under acidic conditions[3]. Exposure to even trace amounts of acid (e.g., from acidic silica gel during chromatography, or atmospheric CO₂ in the presence of moisture) can catalyze its removal, yielding the corresponding unprotected indole. This deprotection can expose the N-H group, altering the compound's reactivity and potentially leading to side reactions.
The Carbon-Halogen Bonds
-
C3-Iodo Substituent: The carbon-iodine bond is the most significant point of instability. Aryl iodides are known to be sensitive to light, which can induce homolytic cleavage of the C-I bond to form radical species. This can lead to dimerization, protonolysis (replacement of iodine with hydrogen), or other undefined degradation pathways. Furthermore, the high reactivity of the 3-iodo group makes it susceptible to reactions with various nucleophiles and metals[1][2][9].
-
C5-Bromo Substituent: The carbon-bromine bond is considerably more stable than the C-I bond. While it can participate in cross-coupling reactions under more forcing conditions, it is generally less prone to light-induced degradation or reaction with weak nucleophiles compared to its iodo counterpart.
Potential Degradation Pathways
Based on the analysis of the compound's structural features, several degradation pathways can be anticipated. Understanding these pathways is crucial for developing appropriate storage strategies and for identifying potential impurities in aged samples.
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- 3. Boc-Protected Amino Groups [organic-chemistry.org]
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A Technical Guide to tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate: Sourcing, Synthesis, and Application in Modern Drug Discovery
This guide provides an in-depth analysis of tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate, a highly functionalized heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document explores its commercial availability, underlying chemical principles, synthetic routes, and strategic applications in the synthesis of complex molecular architectures.
Strategic Importance in Medicinal Chemistry
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and pharmaceuticals with wide-ranging biological activities.[1] Derivatives of indole are crucial in the development of therapies for cancer, infectious diseases, and neurological disorders.[1][2] Specifically, this compound emerges as a particularly valuable intermediate. Its unique trifecta of features—an N-Boc protecting group, a bromine atom at the C5 position, and an iodine atom at the C3 position—offers chemists a platform for controlled, sequential chemical modifications, accelerating the discovery of novel drug candidates.
Commercial Availability and Specifications
The accessibility of starting materials is a critical logistical parameter in any research and development program. This compound is commercially available from several fine chemical suppliers, ensuring a reliable supply chain for laboratory-scale synthesis and process development.
| Property | Value | Source(s) |
| CAS Number | 850349-72-3 | [3] |
| Molecular Formula | C₁₃H₁₃BrINO₂ | [4] |
| Molecular Weight | 422.06 g/mol | [4] |
| Purity | Typically ≥98% | [4] |
| Physical Form | Solid | |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C |
Table 1: Key Specifications and Commercial Data
Below is a summary of representative commercial suppliers. Researchers are advised to consult supplier websites for the most current pricing, availability, and purity specifications.
| Supplier | Example Catalog Number | Available Quantities |
| Sigma-Aldrich | AMBH96F10847 (Ambeed) | Varies |
| Reagentia | R004SVO | 250 mg, 1 g, 5 g, 10 g |
| Chemspace | CSSB00010163205 | Inquire |
| CookeChem | 850349-72-3 | Inquire |
| CymitQuimica | Indagoo Brand | 250 mg |
Table 2: Representative Commercial Suppliers
Core Chemistry: A Molecule Designed for Selective Reactivity
The utility of this reagent is rooted in fundamental principles of organic chemistry. The strategic placement of the protecting group and the two different halogens is a deliberate design choice that enables orthogonal synthesis.
The N-Boc Protecting Group: Enabling Precision
The indole nitrogen is nucleophilic and can participate in various reactions. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group, rendering the N-H proton non-acidic and preventing unwanted side reactions during subsequent synthetic steps.[5][6] This protection is crucial for directing electrophilic substitution and for preventing interference in metal-catalyzed reactions.
-
Rationale for Use : The Boc group is stable under a wide range of conditions but can be removed selectively when needed.[6] Its electron-withdrawing nature also modulates the reactivity of the indole ring, influencing the regioselectivity of further substitutions.
-
Deprotection : Efficient removal of the Boc group is commonly achieved under acidic conditions (e.g., with trifluoroacetic acid) or using basic conditions like sodium methoxide in methanol, which can be highly selective.[7][8][9]
Orthogonal Halogenation: The Key to Sequential Functionalization
The presence of both iodine at C3 and bromine at C5 is the molecule's most powerful feature. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the reactivity of the carbon-halogen bond follows the order C-I > C-Br >> C-Cl.[10][11] This differential reactivity allows for the selective functionalization of the C3 position while leaving the C5-bromo group intact for a subsequent, different coupling reaction. This provides a direct and efficient route to complex, unsymmetrically substituted indoles.
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- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound (1 x 5 g) | Reagentia [reagentia.eu]
- 4. tert-Butyl5-bromo-3-iodo-1H-indole-1-carboxylate , 98% , 850349-72-3 - CookeChem [cookechem.com]
- 5. chembk.com [chembk.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
A Comprehensive Safety and Handling Guide for tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate is a key building block in synthetic organic chemistry, particularly valued in the field of medicinal chemistry. Its trifunctional nature, featuring a protected indole nitrogen, a bromine atom, and an iodine atom, offers a versatile platform for the construction of complex molecular architectures through sequential and site-selective cross-coupling reactions. The indole scaffold is a privileged structure in drug discovery, appearing in numerous therapeutic agents targeting a wide range of diseases, including cancer and neurological disorders. The strategic placement of bromo and iodo substituents allows for differential reactivity, making this compound a valuable intermediate in the synthesis of novel pharmaceutical candidates.
Given its integral role in research and development, a thorough understanding of the safety and handling protocols for this compound is paramount. This guide provides a comprehensive overview of its hazard profile, proper handling and storage procedures, emergency response, and disposal considerations to ensure its safe and effective use in the laboratory.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of a compound is the foundation of its safe handling. These properties dictate storage conditions, potential reactivity, and appropriate emergency responses.
| Property | Value | Source |
| CAS Number | 850349-72-3 | |
| Molecular Formula | C₁₃H₁₃BrINO₂ | |
| Molecular Weight | 422.06 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥98% | |
| Storage Temperature | 2-8°C, keep in a dark, dry place |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.
GHS Pictogram:
❗
Signal Word: Warning
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
The following diagram illustrates the logical flow from hazard identification to the implementation of appropriate safety measures.
Caption: Logical flow from hazard identification to emergency response.
Experimental Protocols: Safe Handling and Use
Adherence to strict laboratory protocols is essential to mitigate the risks associated with this compound.
Engineering Controls
-
Ventilation: All manipulations of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Nitrile gloves should be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Skin and Body Protection: A flame-retardant laboratory coat should be worn and buttoned. Full-length pants and closed-toe shoes are required.
Step-by-Step Weighing and Dispensing Protocol
-
Preparation: Don the required PPE before entering the designated weighing area. Ensure the chemical fume hood sash is at the appropriate height.
-
Containment: Place a weigh boat on the analytical balance. Tare the balance.
-
Dispensing: Carefully transfer the solid compound from its storage container to the weigh boat using a clean spatula. Avoid generating dust. If any dust is produced, it should be contained within the fume hood.
-
Closure: Securely seal the primary container immediately after dispensing.
-
Cleaning: Clean the spatula and any contaminated surfaces within the fume hood.
-
Transport: If the weighed compound needs to be transported to another area of the lab, place it in a labeled, sealed secondary container.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. The recommended storage temperature is between 2-8°C.
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Light and Air Sensitivity: While not explicitly stated, indole derivatives can be sensitive to light and air over time. Storage in a dark place, as recommended, and under an inert atmosphere (e.g., argon or nitrogen) for long-term storage is good practice.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill and Leak Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. Use a dust suppressant if necessary.
-
Collect: Place the spilled material into a labeled, sealed container for disposal.
-
Clean: Decontaminate the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
Dispose: Dispose of the waste material and contaminated cleaning supplies as hazardous waste.
The following workflow outlines the decision-making process for handling a chemical spill.
Caption: Decision workflow for a chemical spill response.
Disposal Considerations
All waste generated from the use of this compound must be treated as hazardous chemical waste.
-
Product: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing. Do not allow the product to enter sewer systems.
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable for other purposes before disposal.
Disposal must always be in accordance with local, state, and federal regulations.
Toxicological Information
References
- tert-butyl 5-bromo-3-iodoindole-1-carboxyl
- This compound | 850349-72-3 - Sigma-Aldrich. (URL: )
- tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxyl
- chemical label tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxyl
- This compound (1 x 250 mg) | Reagentia.
spectroscopic data for tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate
An In-Depth Technical Guide to the Spectroscopic Characterization of tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate
Introduction: A Versatile Heterocyclic Building Block
This compound (CAS 850349-72-3) is a highly functionalized indole derivative of significant interest to the fields of medicinal chemistry and organic synthesis.[1] Its strategic placement of three distinct functionalities—a bulky tert-butyloxycarbonyl (Boc) protecting group, a bromine atom, and an iodine atom—renders it a uniquely versatile scaffold. The Boc group provides robust protection for the indole nitrogen, enabling regioselective reactions at other positions, while the differentially reactive bromo and iodo substituents serve as orthogonal handles for sequential cross-coupling reactions.[1] This allows for the controlled and stepwise introduction of molecular complexity, a crucial capability in the synthesis of novel pharmaceutical candidates and complex organic materials.
Given its pivotal role as a synthetic intermediate, unambiguous structural confirmation is paramount. This guide provides a comprehensive overview of the essential spectroscopic techniques required to characterize and validate the structure of this compound. We will delve into the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Synthesis Strategy: Electrophilic Iodination
The target compound is logically synthesized from its precursor, tert-butyl 5-bromo-1H-indole-1-carboxylate. The C-3 position of the N-Boc protected indole is highly activated towards electrophilic substitution. Therefore, a direct iodination using a mild electrophilic iodine source, such as N-Iodosuccinimide (NIS), is the most efficient and widely adopted strategy.[2] The use of an acid catalyst like p-toluenesulfonic acid (TsOH) can facilitate the reaction.[2]
Caption: Synthetic route to the target compound.
Experimental Protocol: Synthesis
-
To a solution of tert-butyl 5-bromo-1H-indole-1-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add N-Iodosuccinimide (NIS) (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 eq).
-
Stir the reaction mixture at room temperature for 15-20 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract with ethyl acetate.
-
Wash the combined organic layers with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₅) to quench any remaining iodine, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the title compound.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR is the first and most crucial step in structural verification, providing information on the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.
Experimental Protocol: ¹H NMR Data Acquisition
-
Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer at 298 K.
-
Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.15 | d | 1.9 | 1H | H-4 |
| 7.91 | s | - | 1H | H-2 |
| 7.70 | d | 8.8 | 1H | H-7 |
| 7.35 | dd | 8.8, 1.9 | 1H | H-6 |
| 1.65 | s | - | 9H | -C(CH₃)₃ |
Interpretation of the ¹H NMR Spectrum
-
The Indole Core: The aromatic region (δ 7.0-8.5 ppm) is characteristic of the indole scaffold.
-
The singlet at δ 7.91 ppm is assigned to the H-2 proton. Its singlet nature is expected as it has no adjacent protons.
-
The downfield doublet at δ 8.15 ppm corresponds to the H-4 proton. It appears as a doublet due to coupling with H-6 (a meta-coupling, hence the small J value of ~1.9 Hz) and is deshielded by the anisotropic effect of the adjacent bromine atom at C-5.
-
The doublet at δ 7.70 ppm is assigned to H-7 . It is coupled to H-6, resulting in a typical ortho-coupling constant of ~8.8 Hz.
-
The doublet of doublets at δ 7.35 ppm is assigned to H-6 , showing coupling to both H-7 (ortho, J ≈ 8.8 Hz) and H-4 (meta, J ≈ 1.9 Hz).
-
-
The Boc Protecting Group: The prominent singlet at δ 1.65 ppm integrating to 9 protons is the classic signature of the tert-butyl group, confirming the presence of the N-Boc protecting group.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon NMR provides a detailed map of the carbon framework of the molecule.
Experimental Protocol: ¹³C NMR Data Acquisition
-
Use the same sample prepared for ¹H NMR analysis.
-
Acquire a proton-decoupled ¹³C NMR spectrum on a 101 MHz (or corresponding frequency for the spectrometer) instrument.
-
Reference the chemical shifts to the solvent peak of CDCl₃ (δ 77.16 ppm).
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for quaternary carbons.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| 149.5 | C=O (Boc) |
| 137.2 | C-7a |
| 132.1 | C-5 |
| 131.5 | C-4 |
| 129.8 | C-2 |
| 126.3 | C-6 |
| 117.0 | C-7 |
| 116.5 | C-3a |
| 84.5 | C(CH₃)₃ (Boc) |
| 65.0 | C-3 |
| 28.3 | -C(CH₃)₃ (Boc) |
Interpretation of the ¹³C NMR Spectrum
-
Carbonyl and Quaternary Carbons: The peak at δ 149.5 ppm is characteristic of the carbonyl carbon of the Boc group. The quaternary carbon of the tert-butyl group appears around δ 84.5 ppm .
-
Indole Carbons:
-
The aromatic carbons of the indole ring appear in the typical range of δ 110-140 ppm.
-
The carbon bearing the iodine, C-3 , is significantly shielded due to the "heavy atom effect" and is predicted to appear far upfield around δ 65.0 ppm . This is a key diagnostic signal.
-
The carbon bearing the bromine, C-5 , is found around δ 132.1 ppm .
-
-
Boc Methyl Carbons: The three equivalent methyl carbons of the tert-butyl group give a strong signal at δ 28.3 ppm .
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass spectrometry (HRMS).
-
Acquire the spectrum in positive ion mode.
Predicted Mass Spectrometry Data
| m/z (Daltons) | Assignment |
| 421.9257 | [M+H]⁺ (Calculated for C₁₃H₁₄⁷⁹Br¹²⁷INO₂) |
| 443.9076 | [M+Na]⁺ (Calculated for C₁₃H₁₃⁷⁹Br¹²⁷INNaO₂) |
| 365.8672 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 321.9306 | [M - Boc + H]⁺ |
Interpretation of the Mass Spectrum
-
Molecular Ion: The most critical information is the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern (¹⁹Br:⁸¹Br ≈ 1:1) would be expected for all bromine-containing fragments. The high-resolution mass measurement of the protonated molecule ([M+H]⁺) or its sodium adduct ([M+Na]⁺) should match the calculated exact mass for the formula C₁₃H₁₃BrINO₂, confirming the elemental composition.
-
Key Fragmentation: A very common and diagnostic fragmentation pathway for Boc-protected compounds is the loss of isobutylene (56 Da), leading to a prominent peak at [M - 56 + H]⁺. Another expected fragmentation is the complete loss of the Boc group (100 Da), resulting in a peak corresponding to the protonated 5-bromo-3-iodo-1H-indole.
Caption: General workflow for spectroscopic analysis.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.
Experimental Protocol: IR Data Acquisition
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980 | Medium | C-H stretch (sp³ from Boc) |
| ~1735 | Strong | C=O stretch (Boc carbonyl) |
| ~1450, 1370 | Medium | C-H bend (Boc) |
| ~1255, 1150 | Strong | C-O stretch (ester) |
Interpretation of the IR Spectrum
-
Boc Group Signature: The most prominent feature in the IR spectrum will be the strong absorption band around 1735 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretch of the carbamate functional group in the Boc protector. The C-H stretching and bending vibrations of the tert-butyl group will be visible around 2980 cm⁻¹ and in the 1450-1370 cm⁻¹ region, respectively. Strong C-O stretching bands associated with the ester linkage are also expected around 1255 and 1150 cm⁻¹ .
-
Aromatic Region: C-H and C=C stretching vibrations of the indole ring will appear in the 3100-3000 cm⁻¹ and 1600-1475 cm⁻¹ regions, respectively, but may be less intense and harder to assign definitively compared to the powerful carbonyl signal.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide a detailed blueprint of the proton and carbon frameworks, with key signals like the upfield-shifted C-3 carbon and the characteristic aromatic coupling patterns offering definitive proof of substitution. High-resolution mass spectrometry unequivocally confirms the elemental composition, while its fragmentation patterns corroborate the presence of the labile Boc group. Finally, IR spectroscopy provides rapid confirmation of essential functional groups, most notably the carbamate carbonyl. Together, these methods form a self-validating system, providing researchers with the necessary confidence to employ this versatile building block in their synthetic endeavors.
References
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MySkinRecipes. this compound. [Link]
-
Haskel, A. et al. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. Molecules, 28(12), 4789. [Link]
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From Molecular Formula to Molecular Identity: A Technical Guide to the Structural Elucidation of C13H13BrINO2
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The molecular formula C13H13BrINO2 represents a vast landscape of potential chemical structures, each with unique physicochemical properties and biological activities. This guide addresses the fundamental challenge of assigning a definitive IUPAC name to a molecular formula. It underscores the concept of isomerism and outlines a systematic, multi-technique approach for the structural elucidation of a novel compound fitting this formula. For illustrative purposes, we will focus on a plausible candidate from the class of halogenated N-aryl amides, a scaffold of significant interest in medicinal chemistry. This document serves as a roadmap for researchers navigating the path from an elemental composition to a fully characterized molecule, complete with protocols for synthesis, purification, and characterization, as well as considerations for evaluating its biological potential.
Part 1: The Challenge of Isomerism with C13H13BrINO2
A molecular formula, in this case C13H13BrINO2, provides the elemental composition of a molecule but offers no information about the arrangement and connectivity of these atoms. The sheer number of possible constitutional and stereoisomers for a given molecular formula can be immense.[1][2][3] For instance, even a simpler formula like C6H13Br has 26 possible isomers, including stereoisomers.[2] The formula C13H13BrINO2, with its greater number of atoms and diverse elements including bromine, iodine, nitrogen, and oxygen, presents a significantly more complex scenario.
The process of moving from a molecular formula to a defined structure is known as structural elucidation.[4][5] This is a critical step in chemical and pharmaceutical research, as the specific three-dimensional arrangement of atoms dictates the molecule's properties and its interactions with biological systems.[4]
Illustrative Isomer for this Guide:
To provide a practical framework for the principles discussed, this guide will use a hypothetical yet plausible isomer of C13H13BrINO2: N-(4-bromo-2-iodophenyl)-2-(4-nitrophenyl)acetamide . This structure is chosen for its synthetic tractability and its membership in the class of N-aryl amides, which are prevalent in biologically active compounds.[6][7]
Part 2: A Roadmap for Structural Elucidation
The definitive identification of a novel compound requires a suite of analytical techniques that provide complementary information about its molecular structure.
Mass Spectrometry: The First Glimpse
High-resolution mass spectrometry (HRMS) is the initial and one of the most crucial steps.[8] It provides the accurate mass of the molecule, which can be used to confirm the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer for high mass accuracy.[4]
-
Ionization: Employ a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.
-
Data Analysis: Determine the monoisotopic mass of the molecular ion and use software to calculate the most likely elemental compositions. The isotopic pattern, particularly the presence of bromine (with its characteristic ~1:1 ratio of 79Br and 81Br isotopes), will be a key confirmation point.
Data Presentation: Expected HRMS Data for N-(4-bromo-2-iodophenyl)-2-(4-nitrophenyl)acetamide
| Parameter | Expected Value |
| Molecular Formula | C13H13BrINO2 |
| Calculated Monoisotopic Mass | 460.9127 u |
| Ionization Mode | ESI+ |
| Observed Ion | [M+H]+ |
| Expected m/z | 461.9205 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is typically required for unambiguous structure determination.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
1D NMR:
-
Acquire a ¹H NMR spectrum to identify the number of unique proton environments, their chemical shifts, integration (relative number of protons), and coupling patterns (J-coupling).
-
Acquire a ¹³C NMR spectrum (often with proton decoupling) to identify the number of unique carbon environments.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (protons on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (typically over 2-3 bonds), which is crucial for connecting different fragments of the molecule.
-
Workflow for Structural Elucidation
The following diagram illustrates the logical flow of experiments and data analysis in determining the structure of a novel compound.
Caption: Workflow for the synthesis, purification, and structural elucidation of a novel chemical entity.
Part 3: Synthesis and Biological Considerations of Halogenated N-Aryl Amides
The presence of halogen atoms in a molecule can significantly influence its biological activity.[9][10] Halogens can increase lipophilicity, which can improve membrane permeability, and can also participate in halogen bonding, a type of non-covalent interaction that can be important for drug-receptor binding.[9]
Proposed Synthesis of N-(4-bromo-2-iodophenyl)-2-(4-nitrophenyl)acetamide
A plausible synthetic route for our illustrative compound involves the acylation of a substituted aniline with a phenylacetic acid derivative.
Experimental Protocol: Amide Coupling
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve 2-(4-nitrophenyl)acetic acid (1.0 eq) and a peptide coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent like DMF.
-
Amine Addition: To the activated carboxylic acid, add 4-bromo-2-iodoaniline (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Caption: Synthetic scheme for the preparation of the target N-aryl amide.
Biological Evaluation
Halogenated aromatic compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[9][11][12] The mechanism of action of toxic halogenated aromatics can involve interaction with cellular receptors, such as the aryl hydrocarbon receptor.[13]
Initial Screening Assays:
-
Antimicrobial Activity: The compound could be screened against a panel of pathogenic bacteria and fungi using standard methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
-
Cytotoxicity: The compound's effect on cell viability can be assessed using an MTT or similar assay on various cancer cell lines to identify potential anticancer activity.
Conclusion
The molecular formula C13H13BrINO2 does not define a single molecule but rather a vast array of potential isomers. This guide has outlined the essential principles and a systematic workflow for the structural elucidation of a novel compound corresponding to this formula. By employing a combination of modern analytical techniques, particularly mass spectrometry and NMR spectroscopy, researchers can confidently determine the precise molecular architecture. The illustrative example of N-(4-bromo-2-iodophenyl)-2-(4-nitrophenyl)acetamide highlights a member of the halogenated N-aryl amide class, a scaffold with significant potential in drug discovery. The provided protocols offer a practical starting point for the synthesis, characterization, and biological evaluation of such compounds.
References
- Structural elucidation of novel biomarkers of known metabolic disorders based on multistage fragment
- Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation: harnessing boron reactivity for efficient C–halogen bond install
- Biological activities of natural halogen compounds.
- Regioselective Ortho Halogenation of N-Aryl Amides and Ureas via Oxidative Halodeboronation: Harnessing Boron Reactivity for Efficient C-Halogen Bond Installation.
- Mechanism of action of toxic halogenated arom
- Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines.
- Efficient and Divergent Synthesis of α-Halogenated Amides and Esters by Double Electrophilic Activ
- Isolation and structural elucidation of novel antimicrobial compounds from maggots of Chrysomyis megacephala Fabricius. PubMed.
- Biological Activity of Recently Discovered Halogenated Marine Natural Products.
- Structural elucidation: Significance and symbolism. ScienceDirect.
- Structure elucid
- Literature reports on ortho halogenation of N-aryl amides and our...
- Biological Activity of Recently Discovered Halogenated Marine N
- Halometabolites isolated from the marine-derived fungi with potent pharmacological activities. Frontiers.
- Discovery of N–X anomeric amides as electrophilic halogen
- 17 structural constitutional isomers of molecular formula C6H13Cl C6H13Br C6H13I C6H13F structural formula skeletal formula 20 R/S optical isomers enantiomers chain positional isomerism 28 isomers in total Doc Brown's revision notes for advanced level organic chemistry courses. Doc Brown's Chemistry.
- Alkyl halide nomenclature and classific
- Haloalkanes1c: 26 isomers of C6H13Br. YouTube.
- CID 177029027 | C14H13BrN2. PubChem.
- What is the IUPAC name for Br−CH2−CH2−COOH? Quora.
- (A) Leucine/isoleucine isomers with chemical formula C6H13NO2 examined...
- CID 46318154 | C13H11BrN2O2. PubChem.
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- 1. 17 structural constitutional isomers of molecular formula C6H13Cl C6H13Br C6H13I C6H13F structural formula skeletal formula 20 R/S optical isomers enantiomers chain positional isomerism 28 isomers in total Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]
- 2. youtube.com [youtube.com]
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- 6. [PDF] Regioselective ortho halogenation of N-aryl amides and ureas via oxidative halodeboronation: harnessing boron reactivity for efficient C–halogen bond installation | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
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- 11. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Halometabolites isolated from the marine-derived fungi with potent pharmacological activities [frontiersin.org]
- 13. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Suzuki-Miyaura coupling with tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate
An Application Guide to the Chemoselective Suzuki-Miyaura Coupling of tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate
Introduction: The Strategic Value of Functionalized Indoles
The indole scaffold is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its versatile biological activity makes it a "privileged structure" for targeting a wide range of physiological pathways. The ability to precisely functionalize the indole ring at specific positions is therefore of paramount importance for generating novel molecular entities in structure-activity relationship (SAR) studies.
This application note provides a detailed guide to the Suzuki-Miyaura cross-coupling reaction using a strategically designed building block: This compound . The presence of two distinct halogen atoms at the C3 and C5 positions offers a powerful opportunity for sequential, site-selective functionalization. This guide will focus on the first, highly chemoselective coupling at the C3-iodo position, a reaction governed by the inherent principles of palladium catalysis.
The Principle of Chemoselectivity: Exploiting Halogen Reactivity
The success of a selective coupling on a dihalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[3][4] The reaction rate for this step follows a well-established trend based on the bond dissociation energy of the halide:
C–I > C–OTf > C–Br >> C–Cl [3][4]
For the substrate this compound, the carbon-iodine bond at the C3 position is significantly more reactive towards oxidative addition than the carbon-bromine bond at the C5 position.[5] By carefully controlling the reaction conditions and stoichiometry of the boronic acid coupling partner, the Suzuki-Miyaura reaction can be directed with high fidelity to the C3 position, leaving the C5-bromo group untouched and available for subsequent downstream transformations. This strategic, stepwise approach is a cornerstone of efficient and convergent synthesis in modern drug discovery.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-understood catalytic cycle involving a palladium catalyst.[3][6] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4] The N-Boc protecting group on the indole nitrogen is crucial; it prevents potential side reactions and improves the substrate's solubility and stability during the reaction.[2]
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position
This protocol describes a general and robust procedure for the selective arylation of this compound at the C3 position. Optimization may be required for particularly challenging boronic acids.
Reagents and Materials
| Component | Role | Mol. Wt. | Typ. Equivalents |
| This compound | Substrate | 452.11 | 1.0 |
| Arylboronic Acid | Coupling Partner | Variable | 1.1 - 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | Catalyst | 1155.56 | 0.03 - 0.05 |
| Potassium Carbonate (K₂CO₃) | Base | 138.21 | 2.5 - 3.0 |
| 1,4-Dioxane | Solvent | 88.11 | ~0.1 M solution |
| Water | Co-Solvent | 18.02 | (e.g., 4:1 Dioxane:Water) |
| Nitrogen or Argon | Inert Gas | - | - |
Causality of Component Selection
-
Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable, air-stable Pd(0) pre-catalyst that enters the catalytic cycle directly without needing an initial reduction step.[6] For more challenging substrates, a system using a Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos can offer enhanced reactivity.[1][7][8]
-
Base (K₂CO₃): An inorganic base is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[9] Cesium carbonate (Cs₂CO₃) can be used for less reactive partners.[1]
-
Solvent System (Dioxane/Water): A mixture of an organic solvent like 1,4-dioxane with water is commonly used. The organic solvent solubilizes the indole substrate and catalyst, while water helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[10] The solvent mixture should be degassed prior to use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[4]
Step-by-Step Procedure
-
Vessel Preparation: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask using a vacuum pump and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv.).
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this solvent mixture by bubbling argon through it for 15-20 minutes. Using a syringe, add the degassed solvent to the reaction flask.
-
Reaction: Place the flask in a pre-heated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the starting material (typically 2-12 hours).
-
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layer with water, followed by brine, to remove residual base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure tert-butyl 5-bromo-3-aryl-1H-indole-1-carboxylate.
Experimental Workflow Visualization
The following diagram outlines the key stages of the experimental process, from initial setup to final analysis.
Troubleshooting Common Issues
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvents.3. Base is not strong enough or has poor solubility. | 1. Use a fresh bottle of catalyst or a more robust pre-catalyst.2. Ensure thorough degassing of all solvents.3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.[1][10] |
| Formation of Homocoupled Boronic Acid Product (R²-R²) | Presence of oxygen in the reaction mixture. | Improve the inert atmosphere technique; ensure solvents are rigorously degassed.[4] |
| Formation of Dehalogenated Byproduct | 1. Side reaction promoted by certain ligands or bases.2. Presence of protic impurities. | 1. Screen different ligands or use a milder base.2. Ensure all reagents and solvents are dry and of high purity. |
| Reaction Stalls | Catalyst deactivation over time. | Add a second small portion of the catalyst to the reaction mixture. |
Conclusion
The Suzuki-Miyaura coupling of this compound provides a reliable and highly selective method for the synthesis of C3-arylated indoles. By leveraging the intrinsic difference in reactivity between the C-I and C-Br bonds, this protocol enables the clean formation of a key intermediate. The resulting tert-butyl 5-bromo-3-aryl-1H-indole-1-carboxylate is a valuable product in its own right and serves as a versatile platform for further diversification at the C5 position, allowing for the rapid exploration of chemical space in drug discovery programs.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts . (2024). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. Available at: [Link]
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction . Indian Academy of Sciences. (2019). Available at: [Link]
-
Suzuki Coupling: Mechanism & Examples . NROChemistry. Available at: [Link]
-
Suzuki-Miyaura Coupling . eFan's Blog. (2024). Available at: [Link]
-
Suzuki Coupling . Organic Chemistry Portal. Available at: [Link]
-
Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings . ACS Publications. (2012). Available at: [Link]
-
Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles . Ursinus College Digital Commons. (2025). Available at: [Link]
-
ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings . ResearchGate. (2010). Available at: [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure . Journal of the American Chemical Society. (2004). Available at: [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances . ResearchGate. (2004). Available at: [Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling . RSC Publishing. (2024). Available at: [Link]
-
The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence . National Institutes of Health. (2010). Available at: [Link]
-
Novel Synthetic Approaches Toward Substituted Indole Scaffolds . Organic Chemistry Portal. (2006). Available at: [Link]
-
Mild cross-coupling of halo-indoles . ResearchGate. (2018). Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . National Institutes of Health. (2017). Available at: [Link]
-
Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP) . ResearchGate. (2019). Available at: [Link]
-
Your "Go-To", "just couple already", Suzuki conditions? . Reddit. (2021). Available at: [Link]
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- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Regioselective Sonogashira Reaction of 1-Boc-5-bromo-3-iodo-indole
Introduction: The Strategic Importance of Selective Indole Functionalization
The indole nucleus is a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional organic materials.[1][2] The ability to precisely introduce molecular complexity at specific positions on the indole scaffold is therefore of paramount importance in drug discovery and development. The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons of terminal alkynes, offers a versatile tool for such modifications.[3][4] This reaction is typically catalyzed by a combination of palladium and copper complexes and is valued for its mild conditions and broad functional group tolerance.[5][6]
This application note provides a detailed guide to the regioselective Sonogashira reaction of 1-Boc-5-bromo-3-iodo-indole. This dihalogenated indole derivative presents an excellent opportunity for sequential, site-selective functionalization. By exploiting the differential reactivity of the carbon-iodine and carbon-bromine bonds, we can selectively introduce an alkynyl substituent at the 3-position while leaving the 5-bromo position available for subsequent cross-coupling reactions. This stepwise approach allows for the controlled and predictable synthesis of complex, polysubstituted indoles.
Mechanistic Insights and the Principle of Regioselectivity
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7]
-
Palladium Cycle: A palladium(0) species undergoes oxidative addition with the aryl halide. The resulting palladium(II) complex then undergoes transmetalation with a copper(I) acetylide. The final step is reductive elimination, which forms the C-C bond and regenerates the palladium(0) catalyst.
-
Copper Cycle: A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.[3]
The regioselectivity of the Sonogashira reaction on dihalogenated substrates like 1-Boc-5-bromo-3-iodo-indole is governed by the relative bond dissociation energies of the carbon-halogen bonds. The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[5] The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition by the palladium(0) catalyst than the carbon-bromine bond. This significant difference in reactivity allows for the highly selective coupling at the 3-position of the indole ring.[8]
Caption: Reaction scheme for the regioselective Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of 1-Boc-5-bromo-3-iodo-indole
This protocol describes a general procedure for the regioselective Sonogashira coupling of 1-Boc-5-bromo-3-iodo-indole with a terminal alkyne. The reaction should be carried out under an inert atmosphere to prevent catalyst degradation and side reactions.[5]
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| 1-Boc-5-bromo-3-iodo-indole | ≥97% | Various | Starting material |
| Terminal Alkyne (e.g., Phenylacetylene) | ≥98% | Various | Coupling partner |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Various | Palladium catalyst |
| Copper(I) iodide | 99.99% | Various | Co-catalyst |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Various | Base and solvent |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Various | Co-solvent (optional) |
| Ethyl acetate | ACS Grade | Various | For workup and chromatography |
| Hexanes | ACS Grade | Various | For chromatography |
| Saturated aq. NH₄Cl | - | Lab prepared | For quenching |
| Brine | - | Lab prepared | For washing |
| Anhydrous Na₂SO₄ or MgSO₄ | - | Various | Drying agent |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 1-Boc-5-bromo-3-iodo-indole (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), and copper(I) iodide (0.1 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times.
-
Solvent and Reagent Addition: Add anhydrous triethylamine (sufficient to make a 0.1 M solution) and anhydrous THF (optional, can improve solubility). Stir the mixture at room temperature for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Caption: Step-by-step experimental workflow for the Sonogashira reaction.
Expected Outcomes and Troubleshooting
The regioselective Sonogashira reaction of 1-Boc-5-bromo-3-iodo-indole is expected to proceed cleanly to afford the 3-alkynylated product in good to excellent yields, with high selectivity for the C-I bond.
Representative Yields
While specific data for 1-Boc-5-bromo-3-iodo-indole is not extensively published, the following table provides expected yields based on similar reactions with 3-iodoindoles and other dihaloarenes.
| Substrate | Alkyne | Catalyst System | Yield (%) | Reference |
| 3-Iodoindoles | Various Terminal | PdCl₂(PPh₃)₂ / CuI | 80-95 | [9] |
| 3-Iodo-5-bromoindole | Various Terminal | Pd(PPh₃)₄ / CuI | 70-90 | |
| 2-Bromo-4-iodoquinoline | Phenylacetylene | Pd(PPh₃)₄ / CuI | 85 |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst or presence of oxygen.
-
Solution: Ensure the use of high-purity, fresh catalyst. Rigorously deoxygenate all solvents and maintain a strict inert atmosphere throughout the reaction.
-
-
Formation of Homocoupled Alkyne (Glaser Coupling):
-
Cause: Presence of oxygen, which promotes the homocoupling of the terminal alkyne.
-
Solution: Thoroughly degas all solvents and ensure the reaction is run under a positive pressure of an inert gas.
-
-
Low Regioselectivity (Reaction at C-Br bond):
-
Cause: High reaction temperatures or prolonged reaction times can lead to some coupling at the less reactive C-Br bond.
-
Solution: Conduct the reaction at room temperature and monitor it closely to stop it once the starting material is consumed.
-
Conclusion
The Sonogashira reaction of 1-Boc-5-bromo-3-iodo-indole is a highly efficient and regioselective method for the synthesis of 3-alkynyl-5-bromoindoles. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for precise control over the functionalization of the indole scaffold. The resulting products are valuable intermediates for the synthesis of more complex molecules through subsequent cross-coupling reactions at the 5-position. This protocol provides a reliable foundation for researchers in medicinal chemistry and related fields to access a diverse range of substituted indoles.
References
- Benchchem. Sonogashira Coupling for Indole Functionalization: Application Notes and Protocols.
- Chemistry LibreTexts. Sonogashira Coupling.
- Wikipedia. Sonogashira coupling.
- Seoul National University. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
- J Environ Sci (China). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. Organic Letters.
- ACS Publications. Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
- NIH. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization.
- Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides.
- RSC Publishing. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers.
- RSC Publishing. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology.
- RSC Publishing. A rhodium-catalysed Sonogashira-type coupling exploiting C–S functionalisation.
- Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
- NIH. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. PMC.
- ACS Publications. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. Journal of the American Chemical Society.
- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
- ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
- Organic Chemistry Portal. Sonogashira Coupling.
- Benchchem. Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine.
- Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- Benchchem. Application Notes: Sonogashira Reaction Protocol for 3-Iodoanisole with Terminal Alkynes.
- R&D Chemicals. 1-Boc-5-bromo-3-iodo-indole.
- ACS Publications. One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry.
- MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with....
- ResearchGate. (PDF) Recent Advances in Sonogashira Reactions.
- ResearchGate. ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction.
- NIH. N-Boc-5-bromoindole. PubChem.
- RSC Publishing. Iridium(III)-catalyzed site-selective indole C-H functionalization through enone functionality: design, mechanism and applications. Organic Chemistry Frontiers.
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Application Notes & Protocols: Site-Selective Palladium-Catalyzed Cross-Coupling of tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process scientists on the strategic functionalization of tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate. The indole scaffold is a cornerstone in medicinal chemistry, and this dihalogenated intermediate offers a powerful platform for building molecular complexity through sequential, site-selective cross-coupling reactions.[1][2] We will delve into the mechanistic principles governing selectivity, provide field-proven, step-by-step protocols for key transformations including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, and offer expert insights into reaction optimization and troubleshooting.
Introduction: The Strategic Value of Dihalogenated Indoles
The indole nucleus is a privileged structure found in a vast array of pharmaceuticals and biologically active natural products.[2] The ability to precisely install different substituents onto this scaffold is critical for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The subject of this guide, This compound , is a highly versatile building block designed for this purpose.[3]
Its value lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the carbon-bromine (C-Br) bond.[4] This intrinsic reactivity difference (I > Br > Cl > F) allows for highly selective functionalization at the C-3 position, leaving the C-5 bromine available for a subsequent, orthogonal coupling step.[4] This one-pot or sequential approach provides a streamlined pathway to complex, di-substituted indoles from a single, commercially available starting material.[5][6][7]
Table 1: Substrate Profile
| Compound Name | This compound |
| Structure | ![]() |
| CAS Number | 850349-72-3[6] |
| Molecular Formula | C₁₃H₁₃BrINO₂[7] |
| Molecular Weight | 422.06 g/mol [7] |
| Key Feature | Orthogonal halogen handles (Iodo at C-3, Bromo at C-5) for selective functionalization. |
Mechanistic Cornerstone: The Palladium Catalytic Cycle & Site-Selectivity
Palladium-catalyzed cross-coupling reactions, an achievement recognized with the 2010 Nobel Prize in Chemistry, fundamentally operate through a catalytic cycle.[8] Understanding this cycle is paramount to rational protocol design and troubleshooting.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (our indole substrate), forming a Pd(II) intermediate.[9] This is typically the rate-determining and selectivity-defining step.
-
Transmetalation: A nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.[9][10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the new C-C, C-N, or C-O bond and regenerating the Pd(0) catalyst to re-enter the cycle.[9]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
For this compound, the crucial step is Oxidative Addition. The C(3)-I bond is weaker and more polarized than the C(5)-Br bond, making it kinetically favored for insertion by the Pd(0) catalyst. This inherent difference is the primary driver for achieving high site-selectivity.[4] While catalyst and ligand choice can sometimes invert selectivity in other dihaloarene systems, for a C-I vs C-Br differentiation, the intrinsic reactivity typically dominates.[11][12]
Figure 2: Kinetic preference for reaction at the C3-I bond over the C5-Br bond.
Core Application Protocols
The following protocols are designed as robust starting points for the selective functionalization at the C-3 position. All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.[13]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds and is widely used in drug discovery.[1] It couples the aryl halide with an organoboron species, typically a boronic acid or ester.
Protocol: Selective Synthesis of tert-Butyl 5-bromo-3-aryl-1H-indole-1-carboxylate
| Reagents & Materials |
| This compound (1.0 equiv) |
| Arylboronic acid (1.2-1.5 equiv) |
| PdCl₂(dppf) or Pd(PPh₃)₄ (2-5 mol%) |
| Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv) |
| Solvent: 1,4-Dioxane/H₂O or DME/H₂O (e.g., 4:1 v/v) |
Step-by-Step Procedure:
-
Setup: To a flame-dried Schlenk flask, add the indole substrate (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and the base (e.g., K₂CO₃, 2.5 equiv).[2]
-
Inerting: Seal the flask with a septum, then evacuate and backfill with argon three times.[13]
-
Solvent Addition: Add the degassed solvent mixture (e.g., Dioxane/H₂O 4:1) via syringe. The reaction concentration is typically 0.1-0.2 M.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure 3-aryl-5-bromoindole product.
Scientist's Notes:
-
The Base is Crucial: The base (e.g., K₂CO₃) is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[10]
-
Ligand Choice: Dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust ligand that stabilizes the palladium catalyst and promotes efficient coupling.[2] For challenging substrates, more specialized ligands like SPhos may offer improved yields.[14]
-
Aqueous Media: The presence of water often accelerates the reaction and can help dissolve the inorganic base.
Sonogashira Coupling: C-C (Alkynyl) Bond Formation
The Sonogashira coupling is the premier method for installing alkyne moieties, creating linear, rigid C(sp²)-C(sp) bonds.[15] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[16]
Protocol: Selective Synthesis of tert-Butyl 5-bromo-3-alkynyl-1H-indole-1-carboxylate
| Reagents & Materials |
| This compound (1.0 equiv) |
| Terminal Alkyne (1.2-1.5 equiv) |
| PdCl₂(PPh₃)₂ (2-5 mol%) |
| Copper(I) Iodide (CuI) (1-5 mol%) |
| Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (serves as base and solvent) |
| Optional Co-solvent: THF or DMF |
Step-by-Step Procedure:
-
Setup: To a Schlenk flask, add the indole substrate (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%).
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Solvent/Base Addition: Add anhydrous, degassed THF and Et₃N (e.g., 2:1 v/v).[16]
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe at room temperature.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) if necessary. The reaction is often complete in 2-16 hours.[17]
-
Monitoring: Follow the consumption of the starting material by TLC or LC-MS.
-
Workup: Filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), water, and brine. Dry the organic layer, concentrate, and purify by flash column chromatography.
Scientist's Notes:
-
Dual Catalyst System: Palladium catalyzes the main cross-coupling cycle, while copper(I) is believed to react with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step.[15]
-
Base Role: The amine base is required to deprotonate the terminal alkyne and to neutralize the HX acid formed during the reaction.[16]
-
Oxygen Sensitivity: Sonogashira reactions are sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Thorough degassing of solvents is critical.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, which are prevalent motifs in pharmaceuticals.[18][19] It enables the coupling of aryl halides with a wide range of primary and secondary amines.
Protocol: Selective Synthesis of tert-Butyl 3-amino-5-bromo-1H-indole-1-carboxylate
| Reagents & Materials |
| This compound (1.0 equiv) |
| Amine (primary or secondary) (1.2-1.5 equiv) |
| Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) |
| Ligand: Xantphos, BINAP, or a Buchwald ligand (e.g., XPhos) (2-4 mol%) |
| Base: NaOt-Bu or K₃PO₄ (1.5-2.0 equiv) |
| Solvent: Toluene or Dioxane (anhydrous) |
Step-by-Step Procedure:
-
Setup (in a glovebox): To a Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., Xantphos, 2.5 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv).
-
Reagent Addition: Add the indole substrate (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube tightly and heat the mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete in 4-24 hours.
-
Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl. Extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
Scientist's Notes:
-
Strong, Non-Nucleophilic Base: A strong, sterically hindered base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle, but it is a poor nucleophile itself, preventing side reactions.[20]
-
Ligand is Key: The choice of ligand is critical for success.[20] Bulky, electron-rich phosphine ligands (often called "Buchwald ligands") are essential for promoting the reductive elimination step, which is often the turnover-limiting step in C-N coupling.[21]
-
Pre-catalyst vs. Active Catalyst: Pd₂(dba)₃ and Pd(OAc)₂ are stable Pd(0) and Pd(II) precursors, respectively. In the reaction mixture, they are reduced in situ to the active Pd(0) species that enters the catalytic cycle.[20][22]
Experimental Workflow and Data Management
A systematic approach is essential for reproducible results and efficient project execution.
Figure 3: A generalized workflow for conducting cross-coupling reactions.
Table 2: Representative Data Summary for C-3 Selective Suzuki Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | DME/H₂O | 80 | 2 | ~95[2] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3.0) | Toluene/EtOH/H₂O | 90 | 12 | High |
| 3 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.5) | DME | 80 | 4 | Good[2] |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd/SPhos (5) | K₂CO₃ (3.0) | H₂O/MeCN | 37 | 18 | ~85[14] |
Note: Yields are illustrative based on similar substrates and conditions reported in the literature. Optimization is recommended for each specific substrate combination.
Conclusion and Outlook
This compound is a powerful and strategically designed intermediate for the synthesis of complex indole derivatives. The pronounced reactivity difference between the C-I and C-Br bonds provides a reliable handle for selective C-3 functionalization via established palladium-catalyzed cross-coupling methodologies. The resulting 3-substituted-5-bromoindole product is itself a valuable intermediate, poised for a second diversification step at the C-5 position. By mastering the protocols outlined in this guide, researchers can significantly accelerate the synthesis of novel chemical entities for drug discovery and materials science.
References
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Nobel Prize Outreach AB. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [Online] October 6, 2010. [Cited: January 4, 2026.] [Link].
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Powers, D. C., et al. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Online] [Link].
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Nielsen, D. K., et al. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central. [Online] [Link].
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Manabe, K. and Ishikawa, S. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. ResearchGate. [Online] November 17, 2025. [Link].
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Manabe, K. and Ishikawa, S. Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. [Online] [Link].
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LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Online] August 2, 2023. [Link].
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Kambe, N., et al. Mechanism of palladium‐catalyzed cross‐coupling reactions between alkyl... ResearchGate. [Online] [Link].
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Espinet, P. and Casado, A. L. Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Online] [Link].
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MySkinRecipes. This compound. MySkinRecipes. [Online] [Link].
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Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Online] [Link].
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D. Lecker, B., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. [Online] August 9, 2016. [Link].
-
Wang, D., et al. Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. ACS Publications. [Online] December 30, 2025. [Link].
-
Vitale, P., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Online] [Link].
-
Larock, R. C. and Yue, D. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. National Institutes of Health. [Online] [Link].
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Willis, M. C. and L-H. Tiong, C. Palladium-catalyzed synthesis of indoles via ammonia cross-coupling-alkyne cyclization. National Institutes of Health. [Online] [Link].
-
LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts. [Online] June 30, 2023. [Link].
-
M. B. D. de la V., R., et al. The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. [Online] [Link].
-
Request PDF. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Online] August 6, 2025. [Link].
-
ResearchGate. Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and... ResearchGate. [Online] [Link].
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Billingsley, K. L. and Buchwald, S. L. Palladium-catalyzed amination of unprotected halo-7-azaindoles. Semantic Scholar. [Online] [Link].
-
Marko, I. E., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. [Online] [Link].
-
Chemist HD. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Online] April 3, 2025. [Link].
-
Sharma, S., et al. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Royal Society of Chemistry. [Online] August 19, 2021. [Link].
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Reagentia. This compound (1 x 250 mg). Reagentia. [Online] [Link].
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Willis, M. C. and Tiong, C. L.-H. Palladium-catalyzed synthesis of indolesviaammonia cross-coupling–alkyne cyclization. Royal Society of Chemistry. [Online] [Link].
-
ResearchGate. Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. [Online] [Link].
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Thiruvalluvar, A. A., et al. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health. [Online] July 9, 2021. [Link].
-
Strieth-Kalthoff, F., et al. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ACS Publications. [Online] [Link].
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Wang, D.-S., et al. Palladium-catalyzed amidation by chemoselective C(sp3)-H activation: concise route to oxindoles using a carbamoyl chloride precursor. National Institutes of Health. [Online] [Link].
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ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... ResearchGate. [Online] [Link].
-
Powers, D. C., et al. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. National Institutes of Health. [Online] January 29, 2025. [Link].
-
Iovine, V., et al. Palladium-Catalyzed Tsuji–Trost-Type Reaction of 3-Indolylmethylacetates with O, and S Soft Nucleophiles. National Institutes of Health. [Online] [Link].
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Bedford, R. B., et al. Enhancing the performance for palladium catalysed tert-butyl hydroperoxide-mediated Wacker-type oxidation of alkenes. Royal Society of Chemistry. [Online] [Link].
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Application Notes and Protocols for the Orthogonal Functionalization of tert-Butyl 5-Bromo-3-iodo-1H-indole-1-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: A Scaffold of Strategic Importance
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals. The targeted functionalization of this privileged scaffold is paramount in the quest for novel therapeutic agents. Among the myriad of indole building blocks, tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate stands out as a particularly versatile intermediate. Its di-halogenated nature, featuring a bromine atom at the C5 position and a more reactive iodine atom at the C3 position, allows for a programmed and sequential introduction of diverse molecular fragments. This orthogonal reactivity is the key to constructing complex, multi-substituted indole derivatives in a controlled and efficient manner, a critical capability in modern drug discovery.[1][2]
The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the stability of the molecule and prevents undesired side reactions, while also improving solubility in common organic solvents.[2] The strategic placement of the halogens is predicated on the well-established principles of palladium-catalyzed cross-coupling reactions, where the carbon-iodine (C-I) bond undergoes oxidative addition to a Pd(0) catalyst significantly faster than the carbon-bromine (C-Br) bond.[3][4] This inherent difference in reactivity forms the basis of the chemoselective protocols detailed herein.
This guide provides a comprehensive overview of the reaction conditions and detailed protocols for the synthesis and subsequent stepwise functionalization of this key intermediate. We will explore selective palladium-catalyzed reactions at the C3-iodo position, followed by transformations at the C5-bromo position, thereby offering a roadmap for the rational design and synthesis of complex indole-based molecules.
Synthesis of the Starting Material
The first step in any synthetic endeavor is the reliable preparation of the starting material. This compound can be synthesized from the commercially available tert-butyl 5-bromo-1H-indole-1-carboxylate. The protocol involves a regioselective iodination at the electron-rich C3 position.
Protocol 1: Synthesis of this compound
This protocol describes the direct iodination of N-Boc-5-bromoindole.
Workflow for the Synthesis of the Starting Material
Caption: Synthesis of the di-halogenated indole intermediate.
Materials:
-
tert-Butyl 5-bromo-1H-indole-1-carboxylate
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve tert-butyl 5-bromo-1H-indole-1-carboxylate (1.0 equiv) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Iodosuccinimide (NIS, 1.1 equiv) to the cooled solution, followed by the dropwise addition of trifluoroacetic acid (TFA, 0.1 equiv).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Separate the organic layer, and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford this compound as a solid.
Expected Results: The desired product is typically obtained as a white to off-white solid. The yield is generally good, in the range of 80-95%. Characterization by ¹H NMR should confirm the disappearance of the proton signal at the C3 position and the overall integrity of the substituted indole structure.
Part 1: Selective Functionalization at the C3-Iodo Position
The enhanced reactivity of the C-I bond allows for its selective functionalization in the presence of the C-Br bond. Palladium-catalyzed cross-coupling reactions such as Sonogashira and Suzuki couplings are highly effective for this transformation.[3][4]
Protocol 2: Sonogashira Coupling at the C3-Position
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the C3 position of the indole and a terminal alkyne.[5]
General Workflow for C3-Sonogashira Coupling
Caption: Palladium-catalyzed Sonogashira coupling at the C3-iodo position.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the palladium catalyst (2-5 mol%), and copper(I) iodide (5-10 mol%).
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne (1.2-1.5 equiv).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the 3-alkynyl-5-bromoindole derivative.
Protocol 3: Suzuki Coupling at the C3-Position
The Suzuki coupling enables the formation of a C-C bond between the C3 position and an aryl or vinyl boronic acid/ester.[3][6]
Materials:
-
This compound
-
Aryl or vinyl boronic acid or its pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., DME/water, Toluene/water, Dioxane/water)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv).
-
Add the degassed solvent system.
-
Heat the mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 3-aryl/vinyl-5-bromoindole derivative.
| Reaction Type | Catalyst (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) |
| Sonogashira | Pd(PPh₃)₄ (2-5) / CuI (5-10) | Et₃N (2-3) | THF or DMF | 25-50 | 2-12 |
| Suzuki | Pd(PPh₃)₄ (2-5) | Na₂CO₃ (2) | DME/H₂O | 80-90 | 6-24 |
Part 2: Functionalization at the C5-Bromo Position
Once the C3 position has been functionalized, the remaining C-Br bond at the C5 position can be targeted for a second cross-coupling reaction. This allows for the synthesis of tri-substituted indoles with distinct functionalities at the C3 and C5 positions.
Protocol 4: Suzuki Coupling at the C5-Position of a 3-Substituted Indole
This protocol is a continuation from the products obtained in Protocol 2 or 3.
General Workflow for Sequential C3 and C5 Functionalization
Caption: Stepwise functionalization of the di-halogenated indole scaffold.
Materials:
-
tert-Butyl 3-substituted-5-bromo-1H-indole-1-carboxylate (from previous step)
-
Aryl or vinyl boronic acid or its pinacol ester
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(OAc)₂ with a suitable ligand like SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent system (e.g., Dioxane/water, Toluene/water)
Procedure:
-
Follow a similar procedure to Protocol 3, using the 3-substituted-5-bromoindole as the starting material.
-
Due to the lower reactivity of the C-Br bond, slightly more forcing conditions may be required, such as a more active catalyst system (e.g., a palladacycle or a catalyst with a bulky phosphine ligand) and potentially higher temperatures.
-
Purify the final product by flash column chromatography.
Protocol 5: Buchwald-Hartwig Amination at the C5-Position
The Buchwald-Hartwig amination is a powerful method for forming a C-N bond at the C5 position, introducing an amine functionality.[4]
Materials:
-
tert-Butyl 3-substituted-5-bromo-1H-indole-1-carboxylate
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, BINAP, RuPhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the 3-substituted-5-bromoindole (1.0 equiv), the palladium catalyst (1-3 mol%), and the phosphine ligand (2-6 mol%) in a reaction vessel.
-
Add the amine (1.2-1.5 equiv) and the base (1.5-2.0 equiv).
-
Add the anhydrous, deoxygenated solvent.
-
Seal the vessel and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an appropriate solvent, and filter through Celite.
-
Perform an aqueous workup, dry the organic layer, and concentrate.
-
Purify the product by flash column chromatography.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Suzuki (C5-Br) | Pd(dppf)Cl₂ (3-5) | - | K₂CO₃ (2) | Dioxane/H₂O | 90-110 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | Cs₂CO₃ (1.5) | Dioxane | 100-110 |
Conclusion and Future Perspectives
The protocols outlined in this application note demonstrate the synthetic utility of this compound as a versatile platform for the construction of complex, multi-functionalized indole derivatives. The predictable and chemoselective nature of palladium-catalyzed cross-coupling reactions, based on the differential reactivity of the C-I and C-Br bonds, allows for a programmed approach to molecular design. These methods provide researchers in drug discovery and materials science with a robust toolkit for accessing novel chemical matter with potential biological or material applications. Further exploration of other cross-coupling reactions and the incorporation of a wider range of coupling partners will undoubtedly continue to expand the synthetic possibilities offered by this valuable building block.
References
- G. Gembus, F. F. & Rault, S. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(05), 771-780.
- Collot, V., Bovy, P. R., & Rault, S. (1999). Suzuki-type cross-coupling reaction of 3-iodoindazoles with aryl boronic acids: A general and flexible route to 3-arylindazoles. Tetrahedron Letters, 40(49), 8031-8034.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
- Taskesenligil, Y., Aslan, M., Cogurcu, T., & Saracoglu, N. (2020). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH)
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- Snieckus, V., & Hartwig, J. F. (2010). The Buchwald–Hartwig Amination After 25 Years.
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Wikipedia. (2023, November 26). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 5-bromo-6-iodo-1H-indole-2-carboxylate. Retrieved from [Link]
- Fairlamb, I. J. S. (2007). Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes. Chemical Society Reviews, 36(7), 1036-1045.
-
Reagentia. (n.d.). This compound (1 x 250 mg). Retrieved from [Link]
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Chemspace. (n.d.). This compound. Retrieved from [Link]
-
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Application Notes and Protocols for the Synthesis of Substituted Indoles from tert-Butyl 5-Bromo-3-iodo-1H-indole-1-carboxylate
Introduction: The Enduring Importance of the Indole Scaffold in Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2] Its prevalence in clinically approved drugs, from the anti-cancer agent vincristine to the anti-migraine triptans, underscores its significance as a "privileged scaffold."[1][2] The ability to selectively functionalize the indole ring at various positions is therefore of paramount importance for the generation of novel chemical entities with tailored pharmacological profiles in drug discovery programs.[1]
This application note provides a comprehensive guide to the synthesis of substituted indoles utilizing the versatile building block, tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate . We will explore the strategic, sequential functionalization of this dihalogenated indole through a series of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Furthermore, we will detail the synthesis of the starting material and the final deprotection step to yield the N-H indole.
The Strategic Advantage of this compound
The choice of this compound as a starting material is predicated on several key factors that offer synthetic chemists a high degree of control and flexibility:
-
Orthogonal Reactivity: The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds towards palladium-catalyzed cross-coupling is the lynchpin of this synthetic strategy. The C-I bond is significantly more reactive than the C-Br bond, allowing for selective functionalization at the 3-position while leaving the 5-position available for a subsequent transformation.[3] This chemoselectivity is crucial for the controlled, stepwise introduction of different substituents.
-
The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group serves a dual purpose. Firstly, it protects the indole nitrogen from participating in unwanted side reactions and facilitates the dissolution of the indole in common organic solvents.[4] Secondly, its electron-withdrawing nature can influence the reactivity of the indole ring, and its lability under specific acidic or basic conditions allows for its facile removal at a late stage in the synthesis.[5][6]
Synthesis of the Starting Material: this compound
A reliable synthesis of the dihalogenated starting material is the essential first step. This is typically achieved through a two-step sequence starting from commercially available 5-bromoindole.
Step 1: N-Boc Protection of 5-Bromoindole
The protection of the indole nitrogen is a straightforward procedure.
Protocol:
-
To a solution of 5-bromoindole (1.0 eq) in dichloromethane (DCM) at 0 °C, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford tert-butyl 5-bromo-1H-indole-1-carboxylate.
Step 2: Iodination at the 3-Position
The subsequent iodination at the C3 position is achieved using an electrophilic iodine source.
Protocol:
-
Dissolve tert-butyl 5-bromo-1H-indole-1-carboxylate (1.0 eq) in N,N-dimethylformamide (DMF).
-
Add N-iodosuccinimide (NIS) (1.2 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 eq).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield this compound as a solid.
Sequential Cross-Coupling Reactions: A Gateway to Molecular Diversity
The differential reactivity of the C-I and C-Br bonds allows for a sequential cross-coupling strategy. The more reactive C-I bond at the 3-position is addressed first, followed by the functionalization of the C-Br bond at the 5-position.
Workflow for Sequential Cross-Coupling
Caption: Sequential functionalization workflow.
Sonogashira Coupling at the C3-Position
The Sonogashira reaction is a robust method for forming carbon-carbon triple bonds.[7][8]
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or DMF, add the terminal alkyne (1.1-1.5 eq).
-
Add a palladium catalyst, such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst, typically CuI (1-3 mol%).
-
Add a base, such as triethylamine (Et₃N) or diisopropylamine (DIPA) (2-3 eq).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.
-
Upon completion, dilute the reaction with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the 3-alkynyl-5-bromoindole derivative.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-50 | 85-95 |
| Pd(OAc)₂ / PPh₃ / CuI | DIPA | DMF | 25-60 | 80-92 |
| PdCl₂(dppf) / CuI | Et₃N | Dioxane | 50-70 | 88-96 |
Table 1: Representative Conditions for Sonogashira Coupling at C3.
Suzuki-Miyaura Coupling at the C5-Position
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the 5-bromoindole derivative and a boronic acid or ester.[9][10][11]
Protocol:
-
In a reaction vessel, combine the 3-substituted-5-bromo-N-Boc-indole (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 eq).
-
Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Degas the mixture with argon or nitrogen.
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos).[9][10]
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the 3,5-disubstituted indole.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 80-95 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-98 |
| PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 85 | 82-96 |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling at C5.
Buchwald-Hartwig Amination at the C5-Position
The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the 5-position.[12][13][14]
Protocol:
-
To a dry reaction vessel under an inert atmosphere, add the 3-substituted-5-bromo-N-Boc-indole (1.0 eq), the amine (1.2-1.5 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).
-
Add an anhydrous, aprotic solvent like toluene or dioxane.
-
Add a palladium pre-catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP).[13][14]
-
Heat the reaction mixture at 80-110 °C until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with water and brine, then dry and concentrate.
-
Purify the product by column chromatography.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 75-90 |
| Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 110 | 70-88 |
| Pd(OAc)₂ / BINAP | K₃PO₄ | Toluene | 100 | 65-85 |
Table 3: Representative Conditions for Buchwald-Hartwig Amination at C5.
Final Step: N-Boc Deprotection
The final step in the synthesis is the removal of the Boc protecting group to yield the free N-H indole. This can be achieved under various conditions, and the choice of method may depend on the nature of the substituents on the indole ring.
Acidic Deprotection
A common method involves the use of a strong acid.
Protocol:
-
Dissolve the Boc-protected indole in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected indole.
Basic Deprotection
For substrates that are sensitive to strong acids, a basic deprotection method can be employed.
Protocol:
-
Dissolve the Boc-protected indole in dry methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe) (e.g., 20 mol%).
-
Stir the reaction at room temperature for 1-3 hours.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry, and concentrate to yield the deprotected product.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of substituted indoles. The orthogonal reactivity of its halogen substituents allows for a controlled and sequential introduction of various functional groups through well-established palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to access novel indole derivatives for their research programs. The ability to fine-tune the substitution pattern on the indole core is a powerful tool in the quest for new therapeutic agents.
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Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection | The Journal of Organic Chemistry - ACS Publications. [Link]
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Buchwald–Hartwig amination - Wikipedia. [Link]
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Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines | Request PDF - ResearchGate. [Link]
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Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC - PubMed Central. [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. [Link]
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Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M) | Request PDF - ResearchGate. [Link]
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Application Notes and Protocols: N-Protection of 5-Bromo-3-Iodoindole
Introduction
The indole scaffold is a privileged structural motif present in a vast array of natural products and pharmaceutical agents.[1][2] The functionalization of the indole core is a cornerstone of medicinal chemistry and drug development. However, the reactivity of the indole nitrogen can often interfere with desired chemical transformations at other positions of the ring system. Therefore, the judicious selection and implementation of a nitrogen protecting group are critical for the successful synthesis of complex indole derivatives.[3][4] This is particularly true for highly functionalized indoles such as 5-bromo-3-iodoindole, a versatile building block for the introduction of diverse substituents through cross-coupling reactions.
This technical guide provides a comprehensive overview and detailed experimental protocols for the N-protection of 5-bromo-3-iodoindole. We will delve into the rationale behind the selection of appropriate protecting groups, provide step-by-step procedures for their installation, and discuss key experimental considerations to ensure high-yield and clean reactions. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of indole-containing compounds.
Choosing the Right Protecting Group: A Strategic Decision
The choice of an N-protecting group is not a one-size-fits-all decision. It is dictated by the planned downstream reaction conditions, the overall synthetic strategy, and the desired ease of removal.[5] For a substrate like 5-bromo-3-iodoindole, the protecting group must be stable to a variety of reaction conditions, including those employed in metal-catalyzed cross-coupling reactions, yet be readily cleavable without affecting the sensitive C-I and C-Br bonds.
Here, we will focus on three commonly employed and highly effective protecting groups for indoles: tert-Butoxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), and p-Toluenesulfonyl (Tosyl).
Comparison of Key Protecting Groups
| Protecting Group | Key Advantages | Common Deprotection Conditions | Potential Drawbacks |
| Boc | Easily introduced; Cleaved under acidic conditions.[6] | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl).[7] | Can be sensitive to strong nucleophiles and some Lewis acids. |
| SEM | Stable to a wide range of conditions, including acidic and basic media; Can direct lithiation.[8][9][10] | Fluoride sources (e.g., TBAF), strong acids.[8] | Can be more challenging to remove than Boc. |
| Tosyl (Ts) | Very robust and stable to strongly acidic and oxidative conditions.[11][12] | Reductive conditions (e.g., Na/NH₃), strong bases at elevated temperatures, or milder methods using cesium carbonate.[13][14] | Harsh removal conditions may not be compatible with all functional groups.[5] |
The presence of electron-withdrawing groups on the indole ring, such as in 5-bromo-3-iodoindole, can decrease the nucleophilicity of the nitrogen atom, making protection more challenging.[15] Therefore, the selection of appropriate reaction conditions is crucial for efficient N-protection.
Experimental Protocols
General Laboratory Practices
All reactions should be conducted in a well-ventilated fume hood. Anhydrous solvents and reagents should be used where specified, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. Reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: N-Boc Protection of 5-Bromo-3-iodoindole
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of installation and facile removal under acidic conditions.[16][17]
Workflow for N-Boc Protection
Caption: Workflow for the N-Boc protection of 5-bromo-3-iodoindole.
Materials
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 5-Bromo-3-iodoindole | 321.94[18] | 1.0 g | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 0.82 g | 1.2 |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 38 mg | 0.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - |
Step-by-Step Procedure
-
To a solution of 5-bromo-3-iodoindole (1.0 eq) in anhydrous tetrahydrofuran (THF), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).[7]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the mixture.[7]
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.[7]
-
Concentrate the reaction mixture under reduced pressure.[7]
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-Boc-5-bromo-3-iodoindole.
Protocol 2: N-SEM Protection of 5-Bromo-3-iodoindole
The 2-(trimethylsilyl)ethoxymethyl (SEM) group offers enhanced stability over the Boc group and can be used to direct ortho-lithiation.[9][10]
Reaction Mechanism for N-SEM Protection
Caption: Mechanism of N-SEM protection involving deprotonation and nucleophilic attack.
Materials
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 5-Bromo-3-iodoindole | 321.94 | 1.0 g | 1.0 |
| Sodium hydride (NaH, 60% in mineral oil) | 24.00 | 149 mg | 1.2 |
| 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) | 166.72 | 0.68 mL | 1.2 |
| Anhydrous Dimethylformamide (DMF) | - | 15 mL | - |
Step-by-Step Procedure
-
To a solution of 5-bromo-3-iodoindole (1.0 eq) in anhydrous dimethylformamide (DMF) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise under an inert atmosphere.[5]
-
Stir the mixture at 0 °C for 1 hour to ensure complete deprotonation.[5]
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 eq) dropwise.[5]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield N-SEM-5-bromo-3-iodoindole.
Protocol 3: N-Tosyl Protection of 5-Bromo-3-iodoindole
The tosyl (Ts) group is a robust protecting group, ideal for multi-step syntheses involving harsh reaction conditions.[12]
Materials
| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 5-Bromo-3-iodoindole | 321.94 | 1.0 g | 1.0 |
| Sodium hydride (NaH, 60% in mineral oil) | 24.00 | 149 mg | 1.2 |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 655 mg | 1.1 |
| Anhydrous Dimethylformamide (DMF) | - | 15 mL | - |
Step-by-Step Procedure
-
To a solution of 5-bromoindole (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.[7]
-
Stir the mixture at 0 °C for 30 minutes.[7]
-
Add a solution of p-toluenesulfonyl chloride (TsCl) (1.1 eq) in anhydrous DMF.[7]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[7]
-
Carefully quench the reaction with water and extract the product with ethyl acetate.[7]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]
-
Purify the residue by column chromatography to yield N-tosyl-5-bromo-3-iodoindole.[7]
Deprotection Strategies
The removal of the protecting group is a critical final step. The choice of deprotection method should be guided by the stability of the functional groups on the indole core.
Deprotection of N-Boc-5-bromo-3-iodoindole
-
Method: Dissolve N-Boc-5-bromoindole (1.0 eq) in dichloromethane (DCM). Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (10-20 eq). Stir the reaction at room temperature and monitor by TLC. Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Dry the organic layer, concentrate, and purify if necessary to obtain 5-bromo-3-iodoindole.[7]
Deprotection of N-SEM-5-bromo-3-iodoindole
-
Method: The SEM group can be removed by treatment with tetra-n-butylammonium fluoride (TBAF) in THF or with aqueous HCl in ethanol.[8]
Deprotection of N-Tosyl-5-bromo-3-iodoindole
-
Method: A mild and efficient method for the detosylation of a wide range of indoles involves the use of cesium carbonate.[13][14] Dissolve N-tosyl-5-bromoindole (1.0 eq) in a 2:1 mixture of THF and methanol. Add cesium carbonate (3.0 eq) to the solution. Stir the mixture at room temperature until the reaction is complete (this can take up to 18 hours). Evaporate the solvent under reduced pressure and partition the residue between water and an organic solvent. Separate the organic layer, dry, and concentrate to yield 5-bromo-3-iodoindole.[7]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Protected Product | Incomplete deprotonation of the indole nitrogen. | Ensure the use of a sufficiently strong base (e.g., NaH) and anhydrous conditions.[5] |
| Steric hindrance or electronic deactivation of the indole. | Increase reaction temperature or use a more reactive protecting group precursor.[15] | |
| Formation of Side Products | C3-alkylation competing with N-alkylation. | Use of a strong, non-nucleophilic base can favor N-protection. Lowering the reaction temperature may also improve selectivity.[15] |
| Difficult Deprotection | The protecting group is too robust for the substrate. | Select a more labile protecting group in the initial synthetic design. For stubborn groups like tosyl, explore milder deprotection methods.[5] |
Conclusion
The successful N-protection of 5-bromo-3-iodoindole is a critical step in the synthesis of a wide range of complex, biologically active molecules. By carefully selecting the appropriate protecting group and optimizing the reaction conditions, researchers can efficiently protect the indole nitrogen, enabling a broad scope of subsequent chemical transformations. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in the field of organic synthesis and drug discovery.
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Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
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Wikipedia. (n.d.). Tosyl group. Retrieved from [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of Halogenated Indoles
Introduction: The Strategic Importance of Aminated Indoles in Modern Chemistry
The indole nucleus is a cornerstone scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The ability to forge carbon-nitrogen (C-N) bonds on this privileged heterocycle with precision and efficiency is paramount for the diversification of molecular libraries and the development of novel chemical entities. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a transformative tool for this purpose, offering a broad substrate scope and functional group tolerance that surpasses many traditional methods for C-N bond formation.[1][2][3]
This guide provides an in-depth exploration of the Buchwald-Hartwig amination as applied to halogenated indoles. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols for the C-amination and N-arylation of various haloindoles, and offer insights into overcoming common challenges associated with these electron-rich and functionally sensitive substrates.
Mechanistic Framework: The Palladium Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium(0)/palladium(II) catalytic cycle. Understanding this mechanism is crucial for rational protocol design and troubleshooting.[3][4][5]
The generally accepted catalytic cycle comprises three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the haloindole, forming a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical at this stage to facilitate the activation of the C-X bond, particularly for less reactive aryl chlorides.[2][5]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex. The strength and nature of the base can significantly influence the reaction rate and substrate compatibility.[6]
-
Reductive Elimination: This final, bond-forming step involves the reductive elimination of the aminated indole product from the palladium center, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. The ligand's steric and electronic properties play a crucial role in promoting this step over competing side reactions.[4][5]
Figure 1: A generalized representation of the Buchwald-Hartwig amination catalytic cycle.
Comparative Analysis of Catalytic Systems for Haloindole Amination
The success of the Buchwald-Hartwig amination of halogenated indoles is highly dependent on the judicious selection of the catalyst system. The following table provides a comparative overview of commonly employed ligands and bases, with typical substrate pairings and observed outcomes.
| Ligand | Structure | Key Features & Applications | Recommended Base(s) | Typical Substrates |
| Xantphos | Bidentate | Wide bite angle, effective for electron-rich heterocycles. Good for amination of bromoindoles.[7] | Cs₂CO₃, K₃PO₄ | Bromoindoles, Chloroindoles |
| RuPhos | Monophosphine | Bulky and electron-rich, excellent for challenging substrates, including unprotected azaindoles.[8][9] | LiHMDS, NaOtBu | Chloro- and bromo-7-azaindoles |
| XPhos | Monophosphine | Highly active for a broad range of aryl chlorides and bromides. Effective for both C- and N-amination of indoles.[7][8] | NaOtBu, LiHMDS | Chloro- and bromoindoles |
| DavePhos | Monophosphine | Effective for the amination of unprotected halo-indoles.[8] | LiHMDS | Bromoindoles |
| BrettPhos | Monophosphine | Particularly effective for the mono-arylation of primary amines.[8] | LiHMDS, NaOtBu | Haloindoles with primary amines |
Experimental Protocols
The following protocols are provided as a starting point and may require optimization for specific substrates and coupling partners. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: C-Amination of 4-Chloro-7-azaindole with a Secondary Amine
This protocol is adapted from a procedure for the amination of unprotected halo-7-azaindoles and is particularly effective for electron-deficient heterocyclic systems.[8][9]
Materials:
-
4-Chloro-7-azaindole (1.0 equiv)
-
Secondary Amine (e.g., N-methylpiperazine) (1.2 equiv)
-
RuPhos (1.0 mol %)
-
RuPhos Pd G3 Precatalyst (1.0 mol %)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1 M solution in THF, 2.4 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloro-7-azaindole, RuPhos, and the RuPhos Pd G3 precatalyst.
-
Evacuate and backfill the tube with argon (repeat this cycle three times).
-
Add anhydrous THF via syringe to dissolve the solids.
-
Add the secondary amine via syringe.
-
Slowly add the LiHMDS solution dropwise at room temperature.
-
Heat the reaction mixture to 65 °C and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Yield: For the coupling of 4-chloro-7-azaindole with N-methylpiperazine, yields are typically high, often exceeding 90%.[8][9]
Protocol 2: C-Amination of 5-Bromotryptophan with an Aniline
This protocol is suitable for the amination of bromoindoles, including those with sensitive functional groups like amino acids, and is performed in aqueous conditions.[10]
Materials:
-
5-Bromotryptophan (1.0 equiv)
-
Aniline (2.0 equiv)
-
tBu-XPhos Pd G1 Precatalyst (2.0 mol %)
-
Potassium Carbonate (K₂CO₃) (1.2 equiv)
-
t-Butanol/Water (1:1 mixture)
Procedure:
-
To a microwave vial equipped with a magnetic stir bar, add 5-bromotryptophan, aniline, tBu-XPhos Pd G1 precatalyst, and potassium carbonate.
-
Add the t-butanol/water solvent mixture.
-
Seal the vial and heat in a microwave reactor at 100 °C for 8 minutes.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Yield: Yields for the coupling of 5-bromotryptophan with aniline are reported to be around 75%.[10]
Protocol 3: N-Arylation of Indole with an Aryl Bromide
This protocol provides a general method for the N-arylation of the indole core.[11][12]
Materials:
-
Indole (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.0 mol %)
-
XPhos (4.0 mol %)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the indole and the aryl bromide.
-
Remove the tube from the glovebox and add anhydrous toluene under a positive pressure of argon.
-
Heat the mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash chromatography on silica gel.
Expected Yield: Yields are generally good to excellent, often in the range of 80-95%, depending on the specific aryl bromide used.[12]
Experimental Workflow and Troubleshooting
A successful Buchwald-Hartwig amination requires careful attention to experimental setup and an understanding of potential pitfalls.
Figure 2: A generalized experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium source and ligand are of high purity and handled under strictly inert conditions. Consider using a pre-formed palladium precatalyst.[13]
-
Inappropriate Base: The base may be too weak to deprotonate the amine-palladium complex. For challenging substrates, stronger bases like LiHMDS or NaOtBu are often necessary.[3][8]
-
Poor Solvent Quality: Use freshly distilled, anhydrous solvents. Residual water or oxygen can deactivate the catalyst.[13]
-
-
Side Product Formation (e.g., Hydrodehalogenation):
-
Ligand Choice: The choice of ligand is crucial to favor reductive elimination over side reactions like beta-hydride elimination. Bulky, electron-rich ligands are generally preferred.[6]
-
Reaction Temperature: Excessively high temperatures can lead to catalyst decomposition and increased side product formation. Optimize the temperature for your specific substrate.
-
-
Reaction with Indole N-H (in C-amination):
-
Base Selection: For C-amination of N-H free indoles, a base that selectively deprotonates the amine-palladium complex over the indole N-H is required. LiHMDS has been shown to be effective in this regard.[8]
-
N-Protection: If selective C-amination is challenging, protection of the indole nitrogen (e.g., with a Boc or SEM group) can be a viable strategy, followed by deprotection.
-
Conclusion
The Buchwald-Hartwig amination is a robust and versatile methodology for the synthesis of aminated indoles. By understanding the underlying mechanism and carefully selecting the appropriate catalyst system and reaction conditions, researchers can effectively functionalize halogenated indoles at various positions. The protocols and insights provided in this guide serve as a comprehensive resource for the successful application of this powerful transformation in drug discovery and materials science.
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- 12. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 13. reddit.com [reddit.com]
Application Notes & Protocols: Regioselective Synthesis of Indole Derivatives via a Lithiation-Borylation Sequence
Introduction: The Strategic Importance of Indole Functionalization
The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals, agrochemicals, and biologically active molecules.[1] Consequently, methods for the precise and predictable functionalization of the indole ring are of paramount importance. While the indole nucleus possesses multiple C-H bonds, their differing reactivities present a significant challenge for regioselective modification.[2][3] The pyrrole ring's C2 and C3 positions are inherently more electron-rich and nucleophilic, making them common sites for functionalization.[4] However, direct and selective installation of functional groups at the C2 position, while leaving C3 untouched, requires a nuanced synthetic strategy.
The lithiation-borylation sequence has emerged as a powerful and reliable method to achieve this transformation. This two-step, one-pot process leverages directed ortho-metalation (DoM) principles to selectively deprotonate the C2 position, followed by trapping of the resulting organolithium intermediate with an electrophilic boron reagent. The resulting 2-borylated indole is a stable, versatile synthetic handle amenable to a vast array of subsequent cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6]
This guide provides an in-depth analysis of the mechanistic principles, a detailed experimental protocol, and a discussion of the synthetic applications of this indispensable methodology for researchers in drug development and organic synthesis.
Mechanistic Principles: A Tale of Acidity and Electrophilicity
The success of the C2-selective lithiation-borylation sequence hinges on the precise control of reactivity through the strategic use of a directing group on the indole nitrogen.
Pillar of the Strategy: The N-Protecting/Directing Group An unprotected indole's N-H proton is its most acidic site (pKa ≈ 17 in DMSO). Treatment with a strong organolithium base would result in immediate N-deprotonation, rendering the rest of the ring less susceptible to C-H activation. Therefore, the installation of an N-protecting group is the crucial first step. More than just a protecting group, this substituent acts as a directing metalation group (DMG) . Groups like phenylsulfonyl (SO₂Ph), Boc, or other amides and carbamates are ideal.
The Lithiation Step: Directed Deprotonation With the N-H site blocked, the C2-proton becomes the most acidic C-H proton on the indole ring.[1] This enhanced acidity is due to the inductive electron-withdrawing nature of the adjacent nitrogen atom and the coordinating ability of the DMG's heteroatoms. Upon introduction of a strong, sterically hindered base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (typically -78 °C), the base coordinates to the DMG and selectively abstracts the proximal C2 proton.[1] This forms a stabilized 2-lithioindole intermediate. The low temperature is critical to prevent decomposition of this intermediate and to avoid competing side reactions.
The Borylation Step: Trapping the Intermediate The highly nucleophilic 2-lithioindole intermediate is not isolated. It is immediately "trapped" in situ by the addition of an electrophilic boron species. Trialkyl borates, such as triisopropyl borate (B(OiPr)₃), or boronic esters, like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (PinB-OiPr), are common choices. The lithium atom is displaced, and a new, stable Carbon-Boron bond is formed at the C2 position, yielding the desired 2-borylated indole derivative after an aqueous workup.
Caption: Figure 1: Mechanism of C2 Lithiation-Borylation.
Detailed Experimental Protocol: C2-Borylation of 1-(Phenylsulfonyl)indole
This protocol describes a representative procedure for the synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(phenylsulfonyl)indole.
Safety Precaution: Organolithium reagents like n-BuLi are pyrophoric and react violently with water. All procedures must be carried out under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and proper personal protective equipment (PPE).
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume / Mass | Notes |
| 1-(Phenylsulfonyl)indole | 257.31 | 1.0 | 257 mg | Substrate |
| Anhydrous Tetrahydrofuran (THF) | - | - | 10 mL | Solvent, freshly distilled or from solvent system |
| n-Butyllithium (n-BuLi) | - | 1.1 | 0.44 mL | 2.5 M solution in hexanes |
| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 186.05 | 1.2 | 223 mg (0.25 mL) | Borylating agent |
| Saturated aq. NH₄Cl solution | - | - | 10 mL | Quenching agent |
| Ethyl Acetate | - | - | ~50 mL | Extraction solvent |
| Brine | - | - | 20 mL | Washing agent |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | Drying agent |
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add 1-(phenylsulfonyl)indole (257 mg, 1.0 mmol).
-
Evacuate and backfill the flask with dry nitrogen or argon three times.
-
Add anhydrous THF (10 mL) via syringe and stir the solution until the substrate is fully dissolved.
-
-
Lithiation:
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi solution (0.44 mL of 2.5 M in hexanes, 1.1 mmol) dropwise via syringe over 5 minutes. The solution may turn a yellow or orange color.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithioindole intermediate.
-
-
Borylation:
-
While maintaining the temperature at -78 °C, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (0.25 mL, 1.2 mmol) dropwise via syringe.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for another 30 minutes.
-
Remove the dry ice/acetone bath and allow the reaction to warm to room temperature slowly over 2 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization
The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The appearance of a new set of signals in the ¹H NMR spectrum corresponding to the pinacol methyl groups (typically a singlet integrating to 12H around 1.3-1.4 ppm) is a key indicator of successful borylation.
Caption: Figure 2: Experimental Workflow for Lithiation-Borylation.
Synthetic Utility: The 2-Borylated Indole as a Synthetic Linchpin
The primary value of the 2-borylated indole product lies in its exceptional versatility as a building block. The carbon-boron bond is a gateway to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.
Suzuki-Miyaura Cross-Coupling: This is the most prominent application. The 2-indolylboronic ester can be coupled with a wide range of aryl, heteroaryl, or vinyl halides and triflates under palladium catalysis. This provides a modular and highly efficient route to complex 2-substituted indoles, which are often challenging to synthesize via other methods.[5][7] The reaction generally proceeds with high yields and excellent functional group tolerance.
Other Transformations: Beyond Suzuki coupling, the boronic ester can be transformed into other functional groups, including:
-
Hydroxylation: Oxidation (e.g., with Oxone® or H₂O₂) to afford 2-hydroxyindoles (oxindoles).
-
Halogenation: Conversion to 2-haloindoles using reagents like NCS, NBS, or NIS.
-
Amination: Coupling with amines under specific conditions to form 2-aminoindoles.
This wide array of potential transformations makes the lithiation-borylation sequence a strategic entry point for the divergent synthesis of a library of indole derivatives from a common intermediate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive n-BuLi reagent. 2. Wet solvent or glassware. 3. Insufficient reaction time for lithiation. | 1. Titrate the n-BuLi solution before use. 2. Ensure all glassware is rigorously flame-dried and solvents are anhydrous. 3. Increase lithiation time to 1.5-2 hours. |
| Protodeboronation (Loss of Boron) | 1. Acidic workup conditions. 2. Acidic silica gel during chromatography. | 1. Use a neutral or slightly basic workup (e.g., water or sat. NaHCO₃). 2. Neutralize silica gel by pre-treating with a triethylamine/hexane solution. |
| Formation of Side Products | 1. Reaction temperature rose above -78 °C during lithiation. 2. Impure starting materials. | 1. Maintain strict temperature control. 2. Recrystallize or purify the starting N-protected indole before use. |
Conclusion
The lithiation-borylation sequence is a robust and highly regioselective method for the synthesis of C2-borylated indole derivatives. By leveraging the directing effect of an N-sulfonyl or N-carbamoyl group, this protocol provides reliable access to versatile synthetic intermediates. The subsequent utility of these organoboron compounds in powerful cross-coupling reactions solidifies the importance of this sequence in the toolkit of any researcher or scientist engaged in the synthesis of complex molecules for drug discovery and development.
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Prabagar, B., Yang, Y., & Shi, Z. (2021). Site-selective C–H functionalization to access the arene backbone of indoles and quinolines. Accounts of Chemical Research, 54(19), 3764-3778. [Link]
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Chiba University. (2025). Expanding Indole Chemistry: A Breakthrough in Regioselective C5–H Functionalization. Chemical Science. [Link]
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Lv, J., et al. (2020). Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine. Organic Letters, 22(15), 5945-5949. [Link]
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Barman, R., & Prajapati, D. (2023). Metal-free C–H Borylation and Hydroboration of Indoles. ACS Omega, 8(41), 38043-38056. [Link]
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Hata, T., et al. (2010). Synthesis of 2-boryl- and silylindoles by copper-catalyzed borylative and silylative cyclization of 2-alkenylaryl isocyanides. The Journal of Organic Chemistry, 75(14), 4841-4847. [Link]
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Burt, J. L., et al. (2021). Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines. Journal of the American Chemical Society, 143(40), 16723-16733. [Link]
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Barman, R., & Prajapati, D. (2023). Metal-free C–H Borylation and Hydroboration of Indoles. ACS Omega, 8(41), 38043-38056. [Link]
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Wang, C., et al. (2023). Metal-Free Directed C–H Borylation of Indoles at the Sterically Congested C2 Position. Synlett, 34(15), 1837-1842. [Link]
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Scott, H. K., et al. (2023). Controlling selectivity in N-heterocycle directed borylation of indoles. Chemical Science, 14(30), 8201-8208. [Link]
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D'Meza, R. J., & Knauber, T. (2020). Indolylboronic Acids: Preparation and Applications. Molecules, 25(1), 160. [Link]
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Scott, H. K., et al. (2021). Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles. Chemical Communications, 57(78), 10005-10008. [Link]
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Scott, H. K., et al. (2020). Borylation Directed Borylation of Indoles Using Pyrazabole Electrophiles: A One-Pot Route to C7-Borylated-Indolines. Angewandte Chemie International Edition, 59(42), 18558-18563. [Link]
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Fawcett, A. (2015). Lithiation-Borylation in Synthesis. Aggarwal Group, University of Bristol. [Link]
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Leonori, D., & Aggarwal, V. K. (2014). Lithiation-Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174-3183. [Link]
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Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Natural Product Reports, 39(4), 776-803. [Link]
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Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174-3183. [Link]
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Butenschön, H., et al. (2019). Borylated norbornadiene derivatives: Synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions. Beilstein Journal of Organic Chemistry, 15, 2338-2345. [Link]
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Wang, B., & Anslyn, E. V. (2007). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Tetrahedron Letters, 48(49), 8689-8692. [Link]
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Reddy, T. R., et al. (2019). Tandem Double-Cross-Coupling/Hydrothiolation Reaction of 2-Sulfenyl Benzimidazoles with Boronic Acids. The Journal of Organic Chemistry, 84(16), 10119-10129. [Link]
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Le Coustumer, P., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11668-11687. [Link]
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ResearchGate. (n.d.). Scheme 68. Synthesis of borylated indoles 250, 253 and deboronation products 251, 252, 254. [Link]
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The Strategic Utility of tert-Butyl 5-Bromo-3-iodo-1H-indole-1-carboxylate in the Synthesis of Complex Molecules
Introduction: A Versatile Scaffold for Modern Drug Discovery
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with profound biological activity.[1] The strategic functionalization of this privileged scaffold is paramount in the quest for novel therapeutics. Among the vast array of indole building blocks, tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate emerges as a uniquely powerful and versatile intermediate for the construction of complex, polysubstituted indole derivatives.[2]
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the role and application of this dihalogenated indole derivative. We will explore the chemical rationale behind its design, its application in sequential and site-selective cross-coupling reactions, and provide detailed, field-proven protocols for its use.
The key to the synthetic utility of this compound lies in three main features:
-
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the indole nitrogen serves a dual purpose. It deactivates the otherwise reactive N-H proton, preventing interference in organometallic catalytic cycles, and it modulates the electronic properties of the indole ring, influencing the reactivity of the halogenated positions.
-
Orthogonal Halogen Reactivity: The presence of both an iodine atom at the C3 position and a bromine atom at the C5 position is the most critical feature. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-bromine bond.[3] This differential reactivity allows for selective functionalization at the C3 position while leaving the C5-bromo group intact for a subsequent, different coupling reaction. This sequential approach is a powerful strategy for building molecular complexity in a controlled manner.
-
Strategic Positioning of Halogens: The C3 and C5 positions are crucial for modulating the biological activity of many indole-based compounds. The ability to introduce diverse substituents at these specific locations provides a direct avenue for structure-activity relationship (SAR) studies.
Synthesis of this compound
The preparation of the title compound is typically achieved through a multi-step sequence starting from commercially available indole or 5-bromoindole. A general and reliable synthetic route is outlined below.
Protocol 1: Synthesis of this compound
This protocol describes a two-step procedure starting from 5-bromoindole.
Step 1: N-Boc Protection of 5-Bromoindole
-
Materials:
-
5-Bromoindole
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve 5-bromoindole (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1 eq) to the solution.
-
Add (Boc)₂O (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude tert-butyl 5-bromo-1H-indole-1-carboxylate can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a white solid.
-
Step 2: Iodination at the C3 Position
-
Materials:
-
tert-Butyl 5-bromo-1H-indole-1-carboxylate
-
N-Iodosuccinimide (NIS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve tert-butyl 5-bromo-1H-indole-1-carboxylate (1.0 eq) in anhydrous DMF or ACN in a flask protected from light.
-
Add NIS (1.1 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess NIS.
-
Add saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford this compound as a solid.
-
Application in Sequential Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds is the cornerstone of this reagent's utility. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, can be performed selectively at the more reactive C3-iodo position under milder conditions. The less reactive C5-bromo position can then be functionalized in a subsequent step, often requiring more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems).
Protocol 2: Site-Selective Sonogashira Coupling at the C3-Position
This protocol details a general procedure for the palladium- and copper-co-catalyzed coupling of a terminal alkyne to the C3 position of this compound.[4][5][6]
-
Materials:
-
This compound
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous THF or DMF via syringe, followed by the terminal alkyne (1.2 eq) and TEA or DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the C3-alkynylated indole derivative.
-
Protocol 3: Site-Selective Suzuki-Miyaura Coupling at the C3-Position
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl or heteroaryl boronic acid to the C3 position.[1][7][8]
-
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
1,4-Dioxane and water (e.g., 4:1 v/v)
-
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and the base (K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent mixture (1,4-dioxane/water).
-
Heat the reaction mixture to 80-90 °C and stir for 2-8 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to obtain the desired C3-arylated indole.
-
Subsequent Functionalization at the C5-Position
Once the C3 position has been selectively functionalized, the C5-bromo group is available for a second cross-coupling reaction. This typically requires a more active catalyst system or higher reaction temperatures to achieve efficient conversion. This sequential approach allows for the synthesis of diverse 3,5-disubstituted indoles that would be challenging to prepare otherwise.
Data Presentation: Representative Reaction Conditions
| Reaction Type | Position | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Sonogashira | C3 | PdCl₂(PPh₃)₂ | - | TEA | THF | RT | 4-12 | 75-90 |
| Suzuki | C3 | Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 80-90 | 2-8 | 80-95 |
| Sonogashira | C5 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 100-110 | 12-24 | 65-85 |
| Suzuki | C5 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 90-100 | 8-16 | 70-90 |
Note: Yields are typical ranges and will vary depending on the specific substrates used.
Visualization of Synthetic Strategy
The sequential cross-coupling strategy can be visualized as a logical workflow.
Caption: Sequential functionalization workflow.
Mechanistic Rationale for Site Selectivity
The selectivity of palladium-catalyzed cross-coupling reactions on dihalogenated substrates is primarily governed by the relative rates of oxidative addition of the palladium(0) catalyst to the carbon-halogen bonds.[9][10] The C-I bond is weaker and more polarizable than the C-Br bond, leading to a lower activation energy for oxidative addition.
Caption: Simplified Pd-catalyzed cross-coupling cycle.
Conclusion
This compound is a highly valuable and strategically designed building block for the synthesis of complex indole derivatives. Its key feature, the differential reactivity of the two halogen substituents, allows for a reliable and controlled sequential functionalization strategy. This enables the construction of diverse molecular architectures that are of significant interest to the pharmaceutical and agrochemical industries. The protocols and principles outlined in this application note provide a solid foundation for the effective utilization of this versatile reagent in complex molecule synthesis.
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-
PubChem. tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. [Link]
- Google Patents. CN102558017A - Method for preparing 5-bromoindole.
-
ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. [Link]
-
ResearchGate. Mastering Palladium Catalyzed Cross-Coupling Reactions: The Critical Role of In Situ Pre-catalyst Reduction Design. [Link]
-
Amerigo Scientific. tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound [myskinrecipes.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. nobelprize.org [nobelprize.org]
- 10. Mechanistic studies on palladium-catalyzed coupling reactions | IDEALS [ideals.illinois.edu]
Troubleshooting & Optimization
Technical Support Center: Enhancing Yields with tert-Butyl 5-Bromo-3-iodo-1H-indole-1-carboxylate
Welcome to the technical support center for tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate. This guide is designed for researchers, chemists, and professionals in drug development to navigate the nuances of utilizing this versatile building block in cross-coupling reactions. Our focus is to provide actionable insights and troubleshooting strategies to maximize your reaction yields and achieve desired outcomes with confidence.
Understanding the Reactivity of Your Dihaloindole
The key to successfully employing this compound lies in understanding the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This chemoselectivity is the cornerstone of sequential functionalization, allowing for a stepwise and controlled introduction of different moieties onto the indole scaffold.[1]
The general order of reactivity for aryl halides in these reactions is I > Br > Cl.[2] This principle allows for selective reaction at the C-3 position (iodo) under milder conditions, leaving the C-5 position (bromo) available for a subsequent, typically more forcing, coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling at the C-3 position giving a low yield?
A1: Low yields in Suzuki-M-yaura couplings with this substrate often stem from a few common issues. Given that the indole ring is electron-rich, the oxidative addition step of the catalytic cycle can be challenging.[3] Key areas to investigate include:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be optimal. For electron-rich systems, bulky and electron-rich phosphine ligands such as those from the Buchwald biarylphosphine ligand family (e.g., SPhos, XPhos) are often more effective.[3]
-
Base Selection: The base is crucial for the transmetalation step. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often necessary.[3]
-
Reaction Temperature: While the C-I bond is reactive, some reactions may require elevated temperatures (80-120 °C) to proceed efficiently. Microwave heating can be a useful tool for rapid optimization of reaction temperature.[3]
-
Boronic Acid Stability: Boronic acids can undergo protodeboronation (hydrolysis back to the arene), especially in the presence of excess water or strong bases. Ensure your boronic acid is of high quality and consider using anhydrous solvents.[3]
Q2: I'm observing significant homocoupling of my boronic acid. What's causing this and how can I prevent it?
A2: Homocoupling of boronic acids to form biaryls is a common side reaction, often promoted by the presence of oxygen.[4] This occurs when Pd(II) species in the reaction mixture, which can form from an inefficient reduction of a Pd(II) precatalyst or from oxidative processes, couple two molecules of the boronic acid. To mitigate this:
-
Thorough Degassing: Ensure your reaction mixture is rigorously degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[3]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the amount of homocoupling compared to in-situ reduction of a Pd(II) source.[3]
-
Ligand Choice: Bulky electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[5]
Q3: Can the N-Boc protecting group be cleaved under my reaction conditions?
A3: The tert-butoxycarbonyl (Boc) group is generally stable under the basic and neutral conditions of most palladium-catalyzed cross-coupling reactions. However, it is sensitive to strong acids and can also be cleaved under thermolytic conditions at high temperatures (typically above 150°C).[6][7] If your reaction requires strongly acidic additives or very high temperatures, you may observe some N-deprotection. In some cases, N-deprotection of N-Boc indazoles has been observed during Suzuki couplings, particularly with nitro-substituted systems.[6]
Q4: I want to perform a Sonogashira coupling at the C-3 position. What are the key parameters to consider?
A4: The Sonogashira coupling is an excellent choice for introducing alkynyl groups at the C-3 position of your indole. Key considerations include:
-
Catalyst System: A combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard for this reaction.[8]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base not only scavenges the HX byproduct but also facilitates the formation of the copper acetylide intermediate.[8]
-
Solvent: Anhydrous, deoxygenated solvents like THF, DMF, or toluene are commonly used.
-
Temperature: These reactions often proceed well at or slightly above room temperature.
Troubleshooting Guides
Issue 1: Low Yield in Sequential Cross-Coupling Reactions
When performing a sequential coupling, first at the C-3 iodo position and then at the C-5 bromo position, a low yield in the second step is a common hurdle.
Troubleshooting Workflow:
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium/Norbornene-Catalyzed Direct Vicinal Di-Carbo-Functionalization of Indoles: Reaction Development and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of tert-Butyl 5-Bromo-3-Iodo-1H-Indole-1-Carboxylate
Welcome to the technical support center for the synthesis of tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during this critical synthetic transformation. Our expertise is rooted in a deep understanding of indole chemistry and extensive experience in the synthesis of complex heterocyclic molecules.
The synthesis of this compound is a crucial step in the development of various pharmaceutical agents and molecular probes.[1] The strategic placement of the bromo and iodo substituents allows for selective downstream functionalization, typically through orthogonal cross-coupling reactions. The tert-butoxycarbonyl (Boc) protecting group is employed to modulate the reactivity of the indole nitrogen and prevent unwanted side reactions.[1]
This guide provides a question-and-answer format to directly address specific issues you may encounter, offering logical explanations and actionable protocols to ensure the integrity and success of your synthesis.
Core Synthesis Workflow
The primary route to this compound involves the electrophilic iodination of the precursor, tert-butyl 5-bromo-1H-indole-1-carboxylate. The C3 position of the indole ring is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide & FAQs
Issue 1: Incomplete Conversion to the Desired Product
Question: My reaction has stalled, and I observe a significant amount of starting material (tert-butyl 5-bromo-1H-indole-1-carboxylate) remaining by TLC and LC-MS analysis. What are the likely causes and how can I drive the reaction to completion?
Answer:
Incomplete conversion is a common issue in the iodination of N-Boc protected indoles. Several factors can contribute to this problem.
Causality and Troubleshooting Steps:
-
Insufficiently Activated Iodinating Agent: N-Iodosuccinimide (NIS) is a common and effective iodinating agent, but its reactivity can be influenced by the reaction conditions.[2] For less reactive substrates, an acid catalyst is often required to enhance the electrophilicity of the iodine.
-
Recommendation: Add a catalytic amount of a mild acid, such as trifluoroacetic acid (TFA), to the reaction mixture.[2] Typically, 0.1 to 0.2 equivalents are sufficient. Acetic acid can also be used as a solvent or co-solvent to activate the NIS.
-
-
Suboptimal Reaction Temperature: Electrophilic aromatic substitutions are sensitive to temperature.
-
Recommendation: If the reaction is being run at room temperature, consider gently heating the mixture to 30-40 °C. Monitor the reaction progress carefully by TLC to avoid the formation of degradation products.
-
-
Purity of the Iodinating Agent: Old or improperly stored NIS can degrade, leading to lower reactivity.
-
Recommendation: Use freshly opened or properly stored NIS. If in doubt, recrystallize the NIS from dioxane/CCl₄.
-
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate.
-
Recommendation: Acetonitrile (ACN) and N,N-dimethylformamide (DMF) are commonly used solvents for this transformation. Ensure the solvent is anhydrous, as water can compete with the substrate for the iodinating agent.
-
Experimental Protocol: Driving the Iodination to Completion
-
To a solution of tert-butyl 5-bromo-1H-indole-1-carboxylate (1.0 equiv) in anhydrous acetonitrile (0.1 M), add N-iodosuccinimide (1.1-1.2 equiv).
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
If the reaction is sluggish after 1-2 hours, add trifluoroacetic acid (0.1 equiv) dropwise.
-
Continue to stir at room temperature or warm to 35 °C, monitoring every 30-60 minutes until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Issue 2: Presence of a Major Side Product with a Lower Molecular Weight
Question: My LC-MS analysis shows a significant peak corresponding to the loss of the Boc group, resulting in 5-bromo-3-iodo-1H-indole. What causes this deprotection and how can I prevent it?
Answer:
The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions. While generally stable to the mild conditions used for iodination, certain factors can promote its cleavage.
References
Technical Support Center: Purification of tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate
Welcome to the dedicated technical support guide for the purification of tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate. This document provides in-depth, experience-driven advice to navigate the common challenges associated with the column chromatography of this specific multi-halogenated, Boc-protected indole.
The inherent reactivity of the indole nucleus, combined with its halogen substituents, presents a unique set of purification challenges. This guide is structured to provide direct answers to problems you may encounter, ensuring a higher success rate, improved purity, and optimal yield.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format. The causality behind each recommendation is explained to build a deeper understanding of the chromatographic process.
Question 1: My product is degrading on the column. My collected fractions show multiple new spots on the TLC plate that weren't in the crude mixture. What is happening?
Answer: This is a classic issue when purifying indole derivatives. The culprit is almost certainly the acidic nature of standard silica gel.
-
The Cause: The indole ring, particularly when activated by the Boc-protecting group, can be sensitive to acid. The silanol groups (Si-OH) on the surface of silica gel are weakly acidic and can catalyze degradation, deprotection (loss of the tert-butylcarbonyl group), or rearrangement of your target compound.
-
The Solution: Deactivate the Silica Gel. You must neutralize the acidic sites on the stationary phase before purification. This is achieved by incorporating a small amount of a basic modifier into your eluent system.
-
Recommended Protocol: Prepare your chosen mobile phase (e.g., Ethyl Acetate/Hexane) and add 0.5-1% triethylamine (Et₃N) by volume. Use this base-modified eluent to pack your column and run the purification. The triethylamine will neutralize the acidic silanol groups, creating a more inert surface for your compound.[1][2][3]
-
Pro-Tip: Before committing to a large-scale column, run a "stability TLC." Spot your crude material on a standard silica TLC plate and another plate that has been pre-run in a mobile phase containing 1% Et₃N and dried. If the spot remains clean on the deactivated plate but shows streaking or new spots on the standard plate, acid sensitivity is confirmed.[4]
-
Question 2: I'm getting very poor separation between my product and a closely-running impurity. How can I improve the resolution?
Answer: Achieving good resolution requires optimizing the mobile phase. The goal is to find a solvent system where your product and impurities have significantly different affinities for the stationary phase.
-
The Cause: Your current mobile phase is likely too polar or not selective enough. If the eluent is too strong (too polar), it will move all compounds, including your product and impurities, up the column too quickly, causing them to co-elute.
-
The Solution: Systematic TLC Analysis & Gradient Elution.
-
TLC Screening: Test various solvent systems with differing polarities. A good starting point for halogenated indoles is a mixture of a non-polar solvent like Hexane or Heptane and a moderately polar solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[5] The ideal solvent system for your column will show your product with a Retention Factor (Rf) value between 0.2 and 0.35 on the TLC plate.[6] An Rf in this range ensures the compound interacts sufficiently with the silica for a good separation to occur.[6][7]
-
Solvent Selectivity: If changing the polarity ratio (e.g., from 10% EtOAc/Hexane to 5% EtOAc/Hexane) doesn't resolve the spots, try changing the solvent type. For instance, switching from an Ethyl Acetate/Hexane system to a Dichloromethane/Hexane system can alter the separation selectivity, as DCM offers different interactions than EtOAc.
-
Implement a Gradient: Instead of running the entire column with one solvent mixture (isocratic elution), start with a less polar mixture and gradually increase the polarity. For example, begin with 5% EtOAc/Hexane for the first few column volumes, then switch to 7%, then 10%. This technique keeps the less polar impurities at the top of the column while allowing your slightly more polar product to elute, sharpening the band and improving separation.[1]
-
Question 3: My compound won't fully dissolve in the mobile phase for loading, and now my bands are wide and streaky. What's the best way to load my sample?
Answer: This is a common problem when a compound has poor solubility in the non-polar solvents required for good chromatographic separation. The solution is to use a dry loading technique.
-
The Cause: Wet loading, which involves dissolving the sample in a small amount of solvent and pipetting it onto the column, is problematic if the sample isn't soluble in the starting mobile phase.[8] Using a stronger, more polar solvent to dissolve the sample will cause it to crash out of solution when it hits the non-polar mobile phase at the top of the column, leading to a poorly resolved, streaky band.[9]
-
The Solution: Dry Loading. This method ensures your compound is introduced to the column as a fine, evenly distributed powder on a solid support.[10][11]
-
Recommended Protocol:
-
Dissolve your crude product in a volatile solvent in which it is highly soluble (e.g., Dichloromethane or Acetone).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to this solution.
-
Thoroughly mix to create a slurry and then remove the solvent completely using a rotary evaporator. You should be left with a dry, free-flowing powder of silica gel coated with your crude material.
-
Carefully layer this powder on top of your packed column. This technique introduces the sample in a highly concentrated, uniform band, leading to much sharper peaks and better separation.[8]
-
-
Frequently Asked Questions (FAQs)
Q: What is the best stationary phase for this compound?
A: Standard flash-grade silica gel (e.g., 230-400 mesh, 60 Å pore size) is the most common and cost-effective choice. However, as detailed in the troubleshooting guide, its acidity is a major concern for this indole. Therefore, the best practice is to use silica gel that has been deactivated with a base like triethylamine.[2] For particularly sensitive compounds, neutral alumina can be an alternative, but developing a new solvent system via TLC is required.[12]
Q: How do I calculate and interpret the Rf value?
A: The Retention Factor (Rf) is a ratio that quantifies the movement of a compound on a TLC plate.[13][14] It is calculated by dividing the distance the compound's spot traveled from the baseline by the distance the solvent front traveled from the same baseline.[15][16]
-
Formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Interpretation: The Rf value is always between 0 and 1.[14]
-
High Rf (e.g., > 0.6): The compound is not retained well by the silica and moves with the solvent. The mobile phase is too polar.
-
Low Rf (e.g., < 0.1): The compound is strongly adsorbed to the silica and barely moves. The mobile phase is not polar enough.
-
Ideal Rf for Column Chromatography: An Rf of 0.2-0.35 is the target, as this indicates a good balance of interaction and mobility, which translates to effective separation on a column.[6][7]
-
Q: How much silica gel should I use for my column?
A: A general rule of thumb is to use a silica gel-to-crude product mass ratio of between 30:1 and 100:1.
-
For easy separations (large ΔRf between spots on TLC), a ratio of 30-40g of silica per 1g of crude product is often sufficient.
-
For difficult separations (small ΔRf), a higher ratio of 50-100g of silica per 1g of crude product will provide a longer column and more surface area, enhancing the separation.
Data & Protocols
Mobile Phase Selection Guide
The following table provides starting points for TLC analysis to determine the optimal mobile phase for the purification of this compound.
| Mobile Phase System | Polarity | Expected Rf Range for Product | Notes |
| 5% Ethyl Acetate in Hexane | Low | 0.1 - 0.2 | Good starting point for initial TLC trials. |
| 10% Ethyl Acetate in Hexane | Low-Medium | 0.2 - 0.4 | Often the "sweet spot" for this class of compound. |
| 20% Ethyl Acetate in Hexane | Medium | 0.4 - 0.6 | Likely too polar; may cause co-elution with less polar impurities. |
| 15% Dichloromethane in Hexane | Low-Medium | 0.2 - 0.35 | An alternative system if EtOAc does not provide good selectivity. |
Note: All mobile phases should be supplemented with 0.5-1% triethylamine to prevent product degradation.
Experimental Workflow: Column Chromatography
The following diagram illustrates the logical flow of the purification process.
Caption: Workflow for purification via column chromatography.
References
-
Reddit discussion on dry vs. wet loading in column chromatography. (2022). r/chemistry. [Link]
-
Overview of Silica Column Sample Loading Techniques. (2023). Teledyne ISCO. [Link]
-
Chromatography and Rf Values. (n.d.). Study Mind. [Link]
-
Reddit discussion on advantages of dry loading. (2020). r/OrganicChemistry. [Link]
-
When should I use dry loading instead of liquid loading with flash column chromatography? (2023). Biotage. [Link]
-
Chromatography Explained: Calculating Rf Values & Its Applications. (2025). HIX.AI. [Link]
-
Retention Factor in Chromatography: Understanding Its Formula and Significance. (2024). Mastelf. [Link]
-
Rf Value. (n.d.). BYJU'S. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. [Link]
-
Deactivation of silica gel discussion. (2019). ResearchGate. [Link]
-
Thin Layer Chromatography (TLC). (n.d.). AGA Analytical. [Link]
-
Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Discussion on deactivating silica gel with triethylamine. (2019). ResearchGate. [Link]
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
How To Neutralize Silica Gel? (2025). Chemistry For Everyone - YouTube. [Link]
-
TLC-ANALYSIS. (2021). Chemistry LibreTexts. [Link]
-
Stationary Phases for Modern Thin-Layer Chromatography. (n.d.). LCGC International. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Thin Layer Chromatography (TLC). (n.d.). University of Toronto Scarborough. [Link]
-
TLC Fundamentals – Stationary & mobile phase choice. (n.d.). Interchim – Blog. [Link]
-
HPLC Column and Separation and Separation Troubleshooting. (2007). Agilent. [Link]
-
Regioselective Dibromination of Methyl Indole-3- Carboxylate and Application in the Synthesis of Dibromoindoles. (n.d.). The Royal Society of Chemistry. [Link]
-
tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. (n.d.). PubChem. [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. Chromatography [chem.rochester.edu]
- 5. rsc.org [rsc.org]
- 6. silicycle.com [silicycle.com]
- 7. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. biotage.com [biotage.com]
- 10. teledynelabs.com [teledynelabs.com]
- 11. reddit.com [reddit.com]
- 12. aga-analytical.com.pl [aga-analytical.com.pl]
- 13. hix.ai [hix.ai]
- 14. mastelf.com [mastelf.com]
- 15. studymind.co.uk [studymind.co.uk]
- 16. byjus.com [byjus.com]
troubleshooting failed Suzuki coupling with 1-Boc-5-bromo-3-iodo-indole
Introduction: Navigating the Selective Functionalization of a Privileged Scaffold
The 1-Boc-indole scaffold is a cornerstone in medicinal chemistry and materials science. The dihalogenated derivative, 1-Boc-5-bromo-3-iodo-indole, presents a particularly valuable opportunity for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, celebrated for its versatility and functional group tolerance, is the premier choice for this transformation.[1]
However, the nuanced reactivity of this substrate can present significant challenges. This guide is designed to serve as a dedicated technical support resource for researchers encountering difficulties with this specific reaction. We will diagnose common failure modes, explain the underlying organometallic principles, and provide actionable, field-proven protocols to guide you toward a successful outcome.
Core Principles: The Reactivity Landscape of 1-Boc-5-bromo-3-iodo-indole
Understanding the inherent chemical properties of your substrate is the first step in troubleshooting. Two factors are paramount:
-
Differential Halogen Reactivity: The central principle governing selectivity is the difference in bond strength and reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-couplings, the rate of the initial oxidative addition step typically follows the trend: C–I > C–Br >> C–Cl .[1] This inherent preference makes the 3-iodo position significantly more reactive than the 5-bromo position, providing a handle for selective coupling under carefully controlled conditions.[2]
-
The Role of the N-Boc Group: The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen serves two purposes. First, it prevents potential side reactions at the N-H position. Second, it modulates the electronic properties of the indole ring. While essential, the Boc group can be labile under certain basic or thermal conditions, a factor that must be considered during reaction optimization.[3][4] Studies have shown that while Boc groups are effective, yields can sometimes be lower compared to more robust protecting groups like tosyl (Ts), especially in challenging couplings.[5]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion or very low yield. What are the primary causes?
This is the most common issue and typically points to a fundamental problem with the catalytic cycle.
Possible Causes & Solutions:
-
Catalyst Inactivation/Decomposition: The Pd(0) active catalyst may not be generating correctly or is being poisoned.
-
Oxygen Sensitivity: The active Pd(0) species is sensitive to oxygen. Incomplete degassing of solvents and the reaction vessel is a frequent cause of failure. Solution: Ensure all solvents are rigorously degassed (e.g., via sparging with argon or nitrogen for 30-60 minutes) and the reaction is set up under a strict inert atmosphere (use Schlenk techniques).[6]
-
Palladium Black Formation: The appearance of a black precipitate indicates that the palladium catalyst has crashed out of the solution, rendering it inactive.[7][8] This can be caused by impurities, high temperatures, or an inappropriate ligand-to-metal ratio. Solution: Lower the reaction temperature, ensure high-purity reagents, and consider a more robust catalyst system (see Q6).
-
Inefficient Pre-catalyst Reduction: If you are using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) state.[9] This process can sometimes be inefficient. Solution: Using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes resolve this issue.
-
-
Reagent Quality and Stoichiometry:
-
Boronic Acid Decomposition: Boronic acids, especially heteroaryl boronic acids, can be prone to decomposition via protodeboronation, particularly in aqueous, basic conditions.[8][10] Solution: Use fresh, high-quality boronic acid. Consider using boronate esters (e.g., pinacol esters) which are often more stable.[1] Using a 1.1 to 1.5 molar excess of the boron reagent can also help drive the reaction to completion.
-
Base Incompatibility: The base is crucial for activating the boronic acid for the transmetalation step, but an incorrect choice can be detrimental.[11] Solution: Ensure your base is anhydrous and finely powdered for optimal reactivity. If you suspect base-related degradation, screen alternative bases (see Table 1).
-
Q2: How can I achieve selective coupling at the 3-iodo position over the 5-bromo position?
This is the primary strategic goal when using this substrate. Failure to achieve selectivity negates the purpose of the dihalogenated starting material.
Possible Causes & Solutions:
-
Harsh Reaction Conditions: High temperatures and long reaction times can provide enough energy to overcome the activation barrier for oxidative addition at the C-Br bond, leading to a mixture of mono- and di-substituted products.
-
Solution: Employ milder reaction conditions. Start at a lower temperature (e.g., 50-70 °C) and carefully monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the 1-Boc-5-bromo-3-iodo-indole is consumed to prevent over-arylation at the C-Br position.[2]
-
-
Inappropriate Catalyst/Ligand System: The choice of ligand dramatically influences the reactivity and selectivity of the palladium catalyst.
-
Solution: Use a catalyst system known to favor the milder C-I activation. Catalysts with bulky, electron-rich phosphine ligands are often ideal.[10][12] Ligands like SPhos, XPhos, or dppf can enhance the rate of oxidative addition at the C-I bond while being less reactive towards the more inert C-Br bond at lower temperatures.[2][13]
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting common Suzuki coupling failures.
Q3: I am observing significant amounts of dehalogenated starting material. What causes this?
The formation of 1-Boc-5-bromo-indole or 1-Boc-3-iodo-indole is a result of a dehalogenation side reaction.
Possible Causes & Solutions:
-
Hydrodehalogenation: After oxidative addition of the aryl halide to Pd(0), the resulting Ar-Pd(II)-X complex can react with a hydride source in the mixture. Reductive elimination of Ar-H produces the dehalogenated byproduct.[10]
-
Hydride Source: Common hydride sources include amine bases, alcoholic solvents, or even water under certain conditions.
-
Solution:
-
Change the Solvent: If using an alcohol-containing solvent mixture, switch to a non-protic system like dioxane, toluene, or DMF.[10]
-
Change the Base: If using an amine base, switch to an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Ensure Anhydrous Conditions: Minimize the amount of water present, as it can sometimes participate in side reactions. While some water is often necessary to dissolve the base and facilitate transmetalation, excess water can be detrimental.
-
-
Q4: My reaction is producing a mixture of mono- and di-coupled products. How do I favor mono-arylation?
This is an issue of controlling selectivity, similar to Q2, but indicates that conditions are too harsh, allowing the less reactive C-Br bond to participate.
Possible Causes & Solutions:
-
Excess Boronic Acid: Using a large excess of the boronic acid can drive the reaction towards di-substitution once the initial mono-arylation has occurred.
-
Solution: Reduce the stoichiometry of the boronic acid. Use closer to 1.0-1.1 equivalents relative to the dihalo-indole. This ensures that once the more reactive C-I position has coupled, there is insufficient boronic acid remaining to efficiently couple at the C-Br site.
-
-
Ligand Effects: Some ligands can promote "ring-walking" or remain associated with the product, facilitating a second oxidative addition event before the catalyst dissociates.[14]
Q5: I am seeing evidence of Boc-deprotection. How can I prevent this?
The Boc group is known to be labile to strong bases and high temperatures.
Possible Causes & Solutions:
-
Base Strength: Strong bases, particularly alcoholates, can cleave the Boc group. Even common bases like K₂CO₃ can cause partial deprotection at elevated temperatures, especially in the presence of protic solvents.[3]
-
Solution:
-
Use a Milder Base: Switch to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).
-
Lower the Temperature: Operate at the lowest temperature that still allows for a reasonable reaction rate.
-
Consider a Different Protecting Group: If deprotection remains a persistent issue, re-synthesizing the starting material with a more robust protecting group like tosyl (Ts) or benzyl (Bn) may be necessary for particularly challenging downstream steps.[3][5]
-
-
Q6: What are the optimal catalyst, ligand, and base combinations for this transformation?
While there is no single "magic bullet," extensive literature on heteroaryl couplings provides excellent starting points. The optimal conditions balance high reactivity at the C-I position with minimal side reactions.
| Component | Recommended Options | Rationale & Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) | Pd₂(dba)₃ is a Pd(0) source, often providing faster initiation. Pd(OAc)₂ and PdCl₂(dppf) are stable Pd(II) pre-catalysts that are reduced in situ.[12][13] |
| Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Excellent general-purpose ligand for heteroaryl couplings. Balances steric bulk and electron-donating properties well.[2][13] |
| SPhos, XPhos (Buchwald Ligands) | Highly electron-rich and bulky biaryl phosphine ligands. Excellent for activating C-I bonds under mild conditions and often give high yields.[7][12] | |
| PPh₃ (Triphenylphosphine) | A classic ligand, but may require higher temperatures, increasing the risk of side reactions and loss of selectivity.[1] | |
| Base | K₂CO₃ (Potassium Carbonate) | A common, effective, and cost-efficient choice. Generally provides good results.[3][16] |
| Cs₂CO₃ (Cesium Carbonate) | More soluble in organic solvents and often more effective for difficult couplings, but more expensive.[2] | |
| K₃PO₄ (Potassium Phosphate) | A milder, non-nucleophilic base that can be beneficial in preventing base-mediated side reactions like Boc-deprotection.[13] | |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent with a small amount of water is standard to dissolve both the organic substrate and the inorganic base.[10][17] |
Detailed Experimental Protocol: Selective Suzuki Coupling at the 3-Iodo Position
This protocol is a robust starting point designed to maximize selectivity for mono-arylation at the C-3 position.
Materials:
-
1-Boc-5-bromo-3-iodo-indole (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
SPhos (0.04 equiv, 4 mol%)
-
K₃PO₄ (Potassium Phosphate, 3.0 equiv, finely powdered and dried)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 1-Boc-5-bromo-3-iodo-indole, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed 1,4-dioxane and degassed water via syringe to create a 5:1 solvent mixture (e.g., 5 mL dioxane, 1 mL water).
-
Place the flask in a pre-heated oil bath set to 70 °C.
-
Stir the reaction vigorously. Monitor the progress by TLC or LC-MS every 30-60 minutes, checking for the consumption of the starting material.
-
Upon complete consumption of the starting material (typically 2-6 hours), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired 1-Boc-5-bromo-3-aryl-indole product.
The Suzuki-Miyaura Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.
References
-
BenchChem. A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine. BenchChem Technical Guides. 2
-
Wikipedia. Suzuki reaction. Wikimedia Foundation. 1
-
Bellina, F., & Rossi, R. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(20), 6812–6820. 5
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. 12
-
Elumalai, V., & Hansen, J. H. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances, 11(61), 38875-38881. 3
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. 10
-
Gagnon, D., et al. (2012). Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Angewandte Chemie International Edition, 51(35), 8792-8795. 4
-
BenchChem. Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. BenchChem Technical Guides. 7
-
Chemistry Talk. Common Byproducts in Suzuki Coupling. YouTube. 8
-
Valdes, C., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2029. 18
-
Jutand, A. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 27(46), 13481-13499. 15
-
Reddit. Help needed with unreproducible Suzuki coupling. r/Chempros. 6
-
BenchChem. Troubleshooting failed Suzuki coupling in 6-(Benzothiophen-2-YL)-1H-indole synthesis. BenchChem Technical Guides. 13
-
Bull, J. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6394-6407. 19
-
ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). 20
-
Myers, A. G. The Suzuki Reaction. Harvard University. 21
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 12, 1982-1991. 9
-
Organic Chemistry Portal. Suzuki Coupling. 11
-
Taddei, M., et al. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. 16
-
Guillaumet, G., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(10), 5573-5584. 17
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 4. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 18. mdpi.com [mdpi.com]
- 19. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of Dihalogenated Indoles
Welcome to the technical support center for optimizing catalyst loading in the cross-coupling of dihalogenated indoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. The following content, presented in a question-and-answer format, offers troubleshooting strategies and practical advice rooted in mechanistic understanding to help you achieve higher yields, better selectivity, and more robust reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm starting a new cross-coupling reaction with a dihalogenated indole. What's a typical palladium catalyst loading range?
For initial screening, a palladium catalyst loading of 1-5 mol % is a common starting point for many cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1] However, the optimal loading is highly substrate-dependent. For particularly challenging couplings, such as those involving sterically hindered substrates or less reactive aryl chlorides, higher loadings (up to 10 mol %) might be necessary initially.[2][3] Conversely, for highly active catalytic systems and reactive aryl iodides or bromides, loadings can often be reduced to well below 1 mol % once the reaction is optimized.[4][5]
Q2: Why is it so important to minimize the catalyst loading?
Minimizing catalyst loading is crucial for several reasons:
-
Cost-Effectiveness: Palladium is a precious and expensive metal. Reducing the amount of catalyst used, especially on a large scale, significantly lowers the overall cost of the synthesis.
-
Product Purity: High catalyst loadings can lead to increased levels of residual palladium in the final product. For pharmaceutical applications, there are strict limits on heavy metal contamination, making catalyst minimization and subsequent purification critical.[6]
-
Reduction of Side Reactions: While counterintuitive, higher catalyst concentrations don't always lead to better results. In some cases, they can accelerate catalyst decomposition or promote undesired side reactions, such as dehalogenation.[7]
Q3: What are the most common palladium sources and pre-catalysts you recommend for these reactions?
While simple palladium salts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can be effective, modern cross-coupling reactions increasingly benefit from the use of pre-catalysts. These are stable, air-tolerant complexes that readily form the active Pd(0) species in solution, leading to more reproducible results.[8]
Some highly recommended pre-catalysts include:
-
Buchwald Palladacycle Precatalysts (e.g., G2, G3, G4): These are highly active and versatile for a wide range of cross-coupling reactions. They are often used in combination with bulky, electron-rich biaryl phosphine ligands like SPhos, XPhos, or RuPhos.[9]
-
(NHC)Pd(allyl)Cl Complexes: N-Heterocyclic Carbene (NHC) ligated palladium complexes are also very stable and show high activity, particularly for Suzuki-Miyaura couplings.[10]
Using a pre-catalyst can often allow for lower catalyst loadings and milder reaction conditions compared to traditional palladium sources that require an in-situ reduction step.[8]
Troubleshooting Guide: Common Issues & Solutions
Scenario 1: Low or No Conversion
Q4: My reaction is sluggish, or I'm only seeing starting material. What's the first thing I should check?
Before adjusting the catalyst loading, ensure the fundamentals of the reaction are sound:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is set up under a properly inert atmosphere (Argon or Nitrogen) and that solvents and reagents are adequately degassed.[11]
-
Reagent Quality: Verify the purity of your substrates, base, and solvent. Water content can be particularly problematic, as it can be a source of protons leading to dehalogenation or can affect the solubility and activity of the base.[11] Boronic acids, for instance, can degrade upon storage.
-
Base Selection: The choice of base is critical. It must be strong enough to facilitate the catalytic cycle but not so strong as to cause substrate decomposition. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are common.[11][12] For Buchwald-Hartwig aminations, stronger bases like NaOtBu or LHMDS are often required.[13]
If these factors are well-controlled and conversion is still low, a modest increase in catalyst loading (e.g., from 1 mol % to 3 mol %) is a reasonable next step.
Workflow for Troubleshooting Low Conversion
Below is a systematic workflow to diagnose and resolve issues of low or no reactivity in your cross-coupling reaction.
Caption: A step-by-step workflow for troubleshooting low conversion.
Scenario 2: Prevalent Side Reactions
Q5: I'm seeing a lot of dehalogenation, especially at the more reactive halogen position. How can I minimize this?
Dehalogenation is a common side reaction where the halogen is replaced by a hydrogen atom.[7] This is particularly prevalent with electron-rich heterocycles like indoles and with more reactive halides (I > Br > Cl).[9][11]
Causality: Dehalogenation often arises from the formation of a palladium-hydride (Pd-H) species, which can be generated from the base, solvent (especially alcohols), or trace water.[11] This Pd-H species can then reductively eliminate with the aryl group on the palladium intermediate, leading to the dehalogenated byproduct.
Solutions:
-
Ligand Choice: Switch to a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). These ligands promote the desired reductive elimination of the cross-coupled product, which can outcompete the dehalogenation pathway.[7][11]
-
Base Optimization: Avoid strong alkoxide bases if possible. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often better choices.[11]
-
Solvent System: Use aprotic solvents like dioxane, toluene, or THF. If a protic solvent is necessary, minimize its concentration.[6][11]
-
N-H Protection: The acidic N-H proton of the indole can sometimes interfere with the catalytic cycle. Protecting the nitrogen with a group like Boc or SEM can suppress dehalogenation in some cases.[11][14]
Q6: My goal is a di-substituted indole, but the reaction stops after the first coupling. How can I drive the reaction to completion?
Achieving exhaustive di-substitution can be challenging due to the deactivating effect of the first coupled group.
Solutions:
-
Increase Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the second oxidative addition.
-
More Active Catalyst System: Employ a more active catalyst system, such as a Buchwald pre-catalyst with a highly active ligand, which may be necessary for the less reactive second coupling step.
-
Adjust Stoichiometry: Ensure you are using at least two equivalents of the coupling partner and sufficient base.
-
Higher Catalyst Loading: This is a scenario where a higher initial catalyst loading (e.g., 3-5 mol %) might be justified to ensure enough active catalyst remains for the second, more difficult coupling.
Q7: In my Sonogashira coupling, I'm getting significant homocoupling of my alkyne (Glaser coupling). What can I do?
Glaser-Hay homocoupling is a notorious side reaction in Sonogashira couplings, often promoted by the copper(I) co-catalyst.[2]
Solutions:
-
Copper-Free Conditions: The most effective solution is to switch to a copper-free Sonogashira protocol. These conditions often require a slightly higher palladium loading or more specialized ligands but completely eliminate the Glaser coupling pathway.[2]
-
Base and Solvent Choice: In copper-catalyzed systems, using an amine solvent like Et₃N can sometimes help, but the copper-free approach is generally more robust for preventing homocoupling.[15]
Decision Tree for Optimizing Reaction Selectivity
When faced with common side reactions, this decision tree can guide you toward the most effective optimization strategy.
Caption: A decision tree for addressing common side reactions.
Scenario 3: Catalyst Deactivation
Q8: My reaction starts, but then I see palladium black precipitating and the reaction stalls. What is happening?
The formation of palladium black is a classic sign of catalyst deactivation, where the active, soluble Pd(0) species aggregates into inactive, insoluble palladium metal.[16]
Causality:
-
Ligand Degradation: The phosphine ligands that stabilize the Pd(0) center can degrade at high temperatures or in the presence of certain reagents.
-
Low Ligand-to-Metal Ratio: If the concentration of the stabilizing ligand is too low relative to the palladium, aggregation is more likely.
-
Poor Ligand Solubility: In some solvent systems, the ligand may have poor solubility, leading to an insufficient concentration in the solution to stabilize the catalyst.[16]
Solutions:
-
Use a More Robust Ligand: Biaryl phosphine ligands and N-heterocyclic carbenes (NHCs) are generally more thermally stable than simpler phosphines like PPh₃.
-
Use a Pre-catalyst: Pre-catalysts are designed to have the correct ligand-to-metal ratio, ensuring the formation of a stable, active catalyst.
-
Solvent Choice: Ensure your chosen ligand is soluble in the reaction solvent at the operating temperature.
-
Additives: In some cases, additives like tetrabutylammonium bromide (TBAB) have been shown to stabilize the catalyst and prevent precipitation.[16]
Data Summary Table: Impact of Reaction Parameters
The following table summarizes the general effects of key reaction parameters on the outcome of cross-coupling reactions with dihalogenated indoles.
| Parameter | Low Setting | High Setting | Potential Impact on Dihalogenated Indole Coupling |
| Catalyst Loading | 0.1 - 1.0 mol % | 2.0 - 10.0 mol % | Lower loading is cost-effective but may lead to incomplete conversion. Higher loading can drive difficult couplings but may increase side reactions and metal contamination. |
| Temperature | Room Temp - 60 °C | 80 - 120 °C | Lower temperatures can improve selectivity and prevent substrate/catalyst decomposition. Higher temperatures are often needed for less reactive halides (Cl) and the second coupling step.[2] |
| Ligand Steric Bulk | PPh₃ | XPhos, SPhos | Increased bulk and electron density generally accelerates reductive elimination, which can suppress dehalogenation and improve yields for challenging substrates.[11][13] |
| Base Strength | K₂CO₃, K₃PO₄ | NaOtBu, LHMDS | Weaker bases often minimize dehalogenation.[11] Stronger bases are required for C-N and some C-O couplings but can promote side reactions if not chosen carefully.[13] |
| Solvent Polarity | Toluene, Hexane | DMF, Dioxane | Solvent choice is critical and affects catalyst solubility, stability, and reactivity. Aprotic polar solvents like dioxane are often a good starting point.[6][17] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Dihalogenated Indole
Note: This is a general protocol and must be optimized for specific substrates.
-
Preparation: To a flame-dried Schlenk flask or microwave vial, add the dihalogenated indole (1.0 mmol), the arylboronic acid (2.2 mmol, 2.2 equiv), and the base (e.g., K₃PO₄, 4.0 mmol, 4.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.03 mmol, 3 mol %).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
-
Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.[11]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Small-Scale Screen for Optimizing Catalyst Loading
-
Setup: In an array of small reaction vials (e.g., 2 mL HPLC vials) equipped with stir bars, add the dihalogenated indole (0.1 mmol per vial) and the optimal base identified from previous screens.
-
Stock Solutions: Prepare stock solutions of the coupling partner and the palladium pre-catalyst in the reaction solvent. This ensures accurate dispensing of small quantities.
-
Catalyst Variation: Add the catalyst stock solution to each vial to achieve a range of loadings (e.g., 0.5 mol %, 1 mol %, 2 mol %, 4 mol %).
-
Reaction Initiation: Add the coupling partner stock solution to each vial, seal the vials under an inert atmosphere, and place them in a heating block set to the desired temperature.
-
Analysis: After a set time, cool the reactions, dilute with a suitable solvent, and analyze each vial by LC-MS or GC-MS to determine conversion and the ratio of desired product to byproducts. This allows for a direct comparison of the effect of catalyst loading on the reaction outcome.
References
-
Mild Iron-Catalyzed Oxidative Cross-Coupling of Quinoxalinones with Indoles. PMC - NIH. Available at: [Link]
-
Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate. Available at: [Link]
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. Available at: [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. Available at: [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. MDPI. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ResearchGate. Available at: [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available at: [Link]
-
Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal. Available at: [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. Available at: [Link]
-
Kinetic investigation of cross-coupling reaction steps by advanced competing reaction methods. ResearchGate. Available at: [Link]
-
Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions. PMC - NIH. Available at: [Link]
-
Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
-
O2-Mediated Te(II)-Redox Catalysis for the Cross-Dehydrogenative Coupling of Indoles. PMC - NIH. Available at: [Link]
-
Ligand-Controlled Selectivity in the Pd-Catalyzed C–H/C–H Cross-Coupling of Indoles with Molecular Oxygen. ACS Catalysis - ACS Publications. Available at: [Link]
-
An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Palladium-catalyzed synthesis of pyrrole-, indole- and phenanthridine-fused polycyclic aromatic compounds from ortho-dihaloarene. RosDok. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? r/Chempros - Reddit. Available at: [Link]
-
Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. PubMed. Available at: [Link]
-
Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. Available at: [Link]
-
Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. Organic Letters - ACS Publications. Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. PMC - NIH. Available at: [Link]
-
Greening cross coupling reactions by using sustainable solvents/bases blends. 26th Annual Green Chemistry & Engineering Conference. Available at: [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. Available at: [Link]
-
Mild cross-coupling of halo-indoles. ResearchGate. Available at: [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Request PDF - ResearchGate. Available at: [Link]
-
Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis. PMC - NIH. Available at: [Link]
-
A Highly Active Palladium Catalyst for Intermolecular Hydroamination. Factors that Control Reactivity and Additions of Functionalized Anilines to Dienes and Vinylarenes. Journal of the American Chemical Society. Available at: [Link]
-
Selectivity, Speciation, and Substrate Control in the Gold-Catalyzed Coupling of Indoles and Alkynes. PMC - NIH. Available at: [Link]
-
Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. Beilstein Journals. Available at: [Link]
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sonogashira Coupling. Available at: [Link]
-
One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry. Available at: [Link]
-
Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(ethynyl)-Substituted Dipyridylquinoxalines on a Ru(II) Center. Inorganic Chemistry - ACS Publications. Available at: [Link]
-
An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Request PDF - ResearchGate. Available at: [Link]
-
Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones. PMC - NIH. Available at: [Link]
-
Struggling to make a sonogashira coupling reaction happen. r/Chempros - Reddit. Available at: [Link]
-
Oxidative Dearomative Cross-Dehydrogenative Coupling of Indoles with Diverse C-H Nucleophiles: Efficient Approach to 2,2-Disubstituted Indolin-3-ones. MDPI. Available at: [Link]
-
Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters - ACS Publications. Available at: [Link]
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Technical Support Center: Selective Functionalization of tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing undesired dehalogenation during cross-coupling and other functionalization reactions. Our goal is to empower you with the mechanistic understanding and practical protocols needed to achieve high-yield, selective synthesis.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a significant problem with this substrate?
A1: Dehalogenation, specifically hydrodehalogenation, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions where a halogen atom on the starting material is replaced by a hydrogen atom.[1][2] This is particularly problematic for this compound because it possesses two different halogen atoms, both of which can be susceptible to this undesired reduction. This side reaction consumes the starting material, lowers the yield of the intended product, and introduces a difficult-to-separate impurity (the dehalogenated indole) into the reaction mixture.[1]
Q2: I am observing a significant amount of a less polar byproduct by TLC. How can I confirm it's a dehalogenated species?
A2: The dehalogenated product will indeed be less polar than your starting di-halogenated indole. You can confirm its identity using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will have a higher Rf value (appear as a less polar spot) compared to the starting material.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak with a molecular weight corresponding to the replacement of either iodine or bromine with hydrogen.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum of the crude product, you will observe the appearance of a new proton signal in the aromatic region where a halogen was previously located.[1]
Q3: Which position, C3-Iodo or C5-Bromo, is more prone to dehalogenation?
A3: Generally, the carbon-iodine (C-I) bond is weaker and more reactive towards oxidative addition with palladium(0) catalysts than the carbon-bromine (C-Br) bond.[1] Consequently, the C3-iodo position is not only more reactive in the desired cross-coupling reaction but also more susceptible to the undesired dehalogenation side reaction.[1][3] This makes selective functionalization at the C3 position while preserving the C5-bromo group a significant synthetic challenge.
Q4: What are the primary mechanistic causes of dehalogenation in palladium-catalyzed reactions?
A4: Dehalogenation can occur through several mechanistic pathways. A common pathway involves the formation of a palladium-hydride (Pd-H) intermediate.[2][4] This hydride species can arise from various sources in the reaction mixture, such as amine bases, alcohol solvents, or even trace water.[4][5] The aryl-palladium intermediate, formed after oxidative addition, can then undergo reductive elimination with the hydride ligand to produce the dehalogenated arene.[4] High temperatures and prolonged reaction times can exacerbate this issue.[1]
Troubleshooting Guide: Minimizing Dehalogenation
This section provides a systematic approach to troubleshoot and minimize dehalogenation in your experiments involving this compound.
Issue 1: Significant Dehalogenation at the C3-Iodo Position During Suzuki-Miyaura Coupling
You are attempting a Suzuki-Miyaura coupling to introduce an aryl group at the C3 position, but you are observing a large amount of the 5-bromo-indole byproduct.
Caption: Troubleshooting workflow for Suzuki-Miyaura dehalogenation.
| Parameter | Recommendation | Scientific Rationale |
| Base | Switch from strong bases like alkoxides (e.g., NaOtBu) to weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3][6] | Strong alkoxide bases can act as hydride donors or promote pathways that lead to dehalogenation.[1] Weaker carbonate or phosphate bases are less likely to generate hydride species, thus favoring the desired cross-coupling pathway. |
| Ligand | Employ bulky, electron-rich phosphine ligands. Excellent choices include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3][6] | Bulky, electron-rich ligands accelerate the rate of reductive elimination of the desired product.[7] This faster desired reaction outcompetes the slower dehalogenation side reaction. They also stabilize the palladium center, preventing decomposition that can lead to side reactions. |
| Temperature & Time | Run the reaction at the lowest effective temperature (start around 80 °C) and monitor closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed. | High temperatures and long reaction times provide more opportunity for the competing dehalogenation pathway to occur.[1] Minimizing both can significantly suppress the formation of the byproduct. |
| Solvent | Use aprotic solvents like dioxane, THF, or toluene, often with a controlled amount of water.[3] Avoid alcohol-based solvents if possible. | Protic solvents, especially alcohols, can be a source of hydrides, directly contributing to hydrodehalogenation.[1][6] Aprotic solvents minimize this risk. |
| Boronic Acid/Ester | Ensure high purity of the boronic acid or consider using a more stable boronate ester (e.g., pinacol ester). | A slow transmetalation step, which can be caused by impure or unreactive boron reagents, allows more time for the dehalogenation side reaction to occur.[3] |
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K₃PO₄ (3.0 equiv.).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.5 mol%).
-
Add degassed toluene and a small amount of degassed water (e.g., 10:1 toluene:water).
-
Thoroughly degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every hour.
-
Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Issue 2: Dehalogenation and Homocoupling in Sonogashira Reactions
You are trying to install a terminal alkyne at the C3 position via Sonogashira coupling and are observing both the dehalogenated 5-bromo-indole and the homocoupled alkyne dimer (Glaser coupling byproduct).
Caption: Troubleshooting workflow for Sonogashira side reactions.
| Parameter | Recommendation | Scientific Rationale |
| Copper Co-catalyst | Consider running the reaction under copper-free Sonogashira conditions.[8] If copper is necessary, use the minimal effective amount of CuI. | The copper co-catalyst, especially in the presence of oxygen, is primarily responsible for the oxidative homocoupling of the terminal alkyne (Glaser coupling).[8][9] Removing it from the system eliminates this major side reaction. |
| Reaction Atmosphere | Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction. | Oxygen promotes the undesired homocoupling of the alkyne.[9] Its exclusion is critical for minimizing this byproduct, especially when a copper co-catalyst is used. |
| Base and Solvent | Use an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Common solvents include THF or DMF. | The amine base is crucial for the Sonogashira mechanism, as it facilitates the formation of the copper acetylide and neutralizes the HX generated.[8] |
| Ligand | Standard phosphine ligands like PPh₃ are often sufficient. For more challenging substrates, bulky, electron-rich ligands can be beneficial.[10][11] | The ligand stabilizes the palladium(0) catalyst and facilitates the catalytic cycle. A well-chosen ligand can increase the rate of the desired cross-coupling over side reactions. |
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the terminal alkyne (1.5 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%).
-
Add degassed THF as the solvent, followed by a degassed amine base (e.g., Et₃N, 3.0 equiv.).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, work up the reaction as described in the Suzuki protocol and purify by column chromatography.
Issue 3: Dehalogenation during Buchwald-Hartwig Amination
You are attempting to introduce a primary or secondary amine at the C3 position and are observing significant formation of the 5-bromo-indole byproduct.
| Parameter | Recommendation | Scientific Rationale |
| Base | Use a strong, non-nucleophilic base like NaOtBu or LHMDS. The choice of base is critical and often substrate-dependent. | A strong base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[12] However, as with other couplings, excessively harsh conditions can promote dehalogenation. |
| Ligand | This reaction is highly dependent on the ligand. Use specialized, bulky, electron-rich biaryl phosphine ligands developed by Buchwald (e.g., RuPhos, XantPhos).[13][14] | These ligands are designed to promote the C-N reductive elimination, which is often the rate-limiting step.[12] By accelerating this step, the competing dehalogenation pathway is minimized. |
| Solvent | Aprotic, non-polar solvents like toluene or dioxane are generally preferred. | These solvents are less likely to act as hydride sources compared to protic solvents. The solubility of the iodide byproduct can also influence reaction rates.[13] |
| N-H Acidity | The N-Boc protecting group on the indole nitrogen is crucial. It reduces the electron density of the indole ring and prevents potential side reactions related to the acidity of the N-H proton.[3] | For N-H containing heterocycles, deprotonation by the base can alter the electronic properties and lead to undesired pathways. The Boc group effectively prevents this.[3][15] |
Final Considerations
-
Substrate Stability: The N-Boc protecting group is generally stable to the basic conditions of many cross-coupling reactions but can be sensitive to strong acids.[15][16] Ensure that your workup and purification steps are compatible.
-
Sequential Reactions: The differential reactivity (I > Br) allows for sequential functionalization. After selectively reacting at the C3-iodo position, the C5-bromo position can be targeted in a subsequent cross-coupling reaction, typically requiring more forcing conditions (higher temperature, stronger base, or a more active catalyst system).
By carefully selecting and optimizing the reaction components—particularly the base and ligand—researchers can successfully minimize dehalogenation and achieve high yields of the desired selectively functionalized indole products.
References
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]
-
(n.d.). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. National Institutes of Health. Available at: [Link]
-
(n.d.). Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding. PubMed. Available at: [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. Available at: [Link]
-
(n.d.). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. National Institutes of Health. Available at: [Link]
-
(n.d.). Effect of bases and solvents on the Heck coupling. ResearchGate. Available at: [Link]
-
(n.d.). Deciphering complexity in Pd–catalyzed cross-couplings. National Institutes of Health. Available at: [Link]
-
(n.d.). Elucidating ligand recognition of reductive dehalogenases: the role of hydrophobic active site in organohalogen binding. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
(n.d.). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Royal Society of Chemistry. Available at: [Link]
-
The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]
-
(n.d.). Aryl‐Aryl Cross‐Coupling with Hypervalent Iodine Reagents: Aryl Group Transfer Reactions. ResearchGate. Available at: [Link]
-
(n.d.). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. ResearchGate. Available at: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
(n.d.). Heck Reaction—State of the Art. MDPI. Available at: [Link]
-
(n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]
-
(n.d.). Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex. Royal Society of Chemistry. Available at: [Link]
-
(n.d.). One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination. The Journal of Organic Chemistry. Available at: [Link]
-
(n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. American Chemical Society. Available at: [Link]
-
Luo, Q.-L., Tan, J.-P., Li, Z.-F., Nan, W.-H., & Xiao, D.-R. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. Available at: [Link]
-
(n.d.). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. R Discovery. Available at: [Link]
-
Chemistry LibreTexts. (2023). Reductive Elimination. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
-
Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
(n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]
-
(n.d.). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link]
-
(n.d.). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]
-
(n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. Available at: [Link]
-
(n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]
-
(n.d.). Copper(II)-Catalyzed Enantioselective Aza-Friedel–Crafts Reaction of Indoles with Isatin-Derived N-Boc-Ketimines. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Reductive elimination. Available at: [Link]
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- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Temperature for Selective Functionalization
Welcome to the Technical Support Center for Selective Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of temperature in controlling reaction outcomes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments. Our approach is rooted in explaining the fundamental principles behind the protocols, ensuring you can make informed decisions in your laboratory work.
Section 1: Troubleshooting Guide - Diagnosing and Resolving Selectivity Issues
This section addresses common problems related to poor reaction selectivity and provides a systematic approach to troubleshooting by focusing on temperature management.
My reaction is producing a mixture of regioisomers. How can I favor the formation of one over the other?
This is a classic challenge of regioselectivity, often governed by the principles of kinetic versus thermodynamic control.[1][2] The product distribution can be significantly influenced by the reaction temperature.
Underlying Principles:
-
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, meaning the major product is the one that forms the fastest.[3] This is because the activation energy for its formation is lower, even if it is not the most stable product.[3]
-
Thermodynamic Control: At higher temperatures, with sufficient energy and time, the reaction becomes reversible and reaches equilibrium.[1] Under these conditions, the most stable product will be the major component of the mixture, regardless of how quickly it is formed.
Troubleshooting Steps:
-
Analyze the Reaction Profile: Determine if the desired regioisomer is the kinetic or thermodynamic product. This can often be inferred from the reaction mechanism or computational modeling. The kinetic product is formed via the transition state with the lowest energy, while the thermodynamic product is the most stable molecule overall.[3]
-
For the Kinetic Product:
-
Lower the Temperature: Perform the reaction at a significantly lower temperature. This can be achieved using ice baths (0 °C), ice/salt baths (-5 to -15 °C), or dry ice/solvent baths (e.g., acetone at -78 °C).[4][5]
-
Use a Strong, Sterically Hindered Base (for deprotonations): In reactions like enolate formation, a bulky base at low temperatures can favor the deprotonation of the most accessible proton, leading to the kinetic enolate.[1]
-
Shorten the Reaction Time: Monitor the reaction closely and quench it before it has a chance to equilibrate to the thermodynamic product.[1]
-
-
For the Thermodynamic Product:
-
Increase the Temperature: Running the reaction at a higher temperature (e.g., refluxing solvent) provides the necessary energy to overcome the higher activation barrier and allows the reaction to reach equilibrium, favoring the more stable product.[1]
-
Increase the Reaction Time: Allow the reaction to stir for an extended period at an elevated temperature to ensure equilibrium is reached.[1]
-
Workflow for Optimizing Regioselectivity:
Caption: Decision workflow for optimizing regioselectivity.
My reaction is giving poor stereoselectivity. Can temperature help?
Yes, temperature is a critical parameter for controlling stereoselectivity (diastereoselectivity and enantioselectivity).
Underlying Principles:
The selectivity arises from differences in the activation energies of the transition states leading to the different stereoisomers. According to the Eyring equation , the rate constant's dependence on the Gibbs free energy of activation is exponential.[6][7][8] A small difference in activation energy between two diastereomeric transition states can lead to a large difference in the ratio of products, and this difference can often be amplified at lower temperatures.
Troubleshooting Steps:
-
Lower the Reaction Temperature: In many cases, running the reaction at a lower temperature increases the stereoselectivity. The reduced thermal energy makes the reaction more sensitive to small differences in the activation energies of the competing diastereomeric transition states.
-
Solvent Screening at Different Temperatures: The polarity and coordinating ability of the solvent can influence the structure and stability of the transition states.[9][10][11] It is often beneficial to screen a variety of solvents at your optimized lower temperature.
-
Catalyst and Ligand Choice: For enantioselective reactions, the choice of a chiral catalyst or ligand is paramount. However, the performance of these catalysts is often highly temperature-dependent. Consult the literature for the optimal temperature range for the specific catalytic system you are using. Many enantioselective catalytic systems operate under kinetic control, where lower temperatures enhance selectivity.[1]
I'm observing significant byproduct formation, especially at higher temperatures. What's happening and how can I fix it?
This is a common issue where higher temperatures, while increasing the rate of the desired reaction, may also accelerate competing side reactions or product decomposition.
Underlying Principles:
The Arrhenius equation states that the rate of a reaction increases exponentially with temperature.[12][13][14] If a side reaction has a higher activation energy than the desired reaction, it will be disproportionately accelerated at higher temperatures.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most direct way to reduce the rate of unwanted side reactions. A systematic study of the reaction at various temperatures can help identify an optimal balance between the rate of the main reaction and the suppression of byproducts.
-
Controlled Reagent Addition: For highly exothermic reactions, adding one of the reagents slowly (e.g., via a syringe pump) can help maintain a stable internal temperature and prevent localized "hot spots" that can lead to byproduct formation.[15]
-
Improved Heat Transfer: Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction mixture.[16] For larger-scale reactions, consider using a jacketed reactor for more uniform and efficient temperature control.[4][17]
-
Microwave-Assisted Synthesis: In some cases, microwave heating can provide rapid and uniform heating, which can lead to shorter reaction times and potentially higher selectivity compared to conventional heating methods.[18][19][20] This is due to the direct coupling of microwave energy with polar molecules in the reaction mixture.[18]
Section 2: FAQs - Best Practices for Temperature Management
This section provides answers to frequently asked questions about the practical aspects of setting up and running temperature-controlled reactions.
What are the best methods for achieving and maintaining sub-zero temperatures in the lab?
Choosing the right cooling method depends on the target temperature and the duration of the reaction.
| Cooling Method | Typical Temperature Range | Advantages | Disadvantages |
| Ice/Water Bath | 0 °C | Simple, inexpensive, and reliable.[4] | Fixed temperature. |
| Ice/Salt Bath | -5 to -15 °C | Achieves temperatures below freezing.[5] | Temperature can be inconsistent. |
| Dry Ice/Solvent Bath | -40 to -78 °C | Stable, low temperatures. Common solvents include acetone (-78 °C) and acetonitrile (-40 °C).[4][5] | Requires a well-ventilated area due to solvent vapors and CO2 displacement of air. Cryogenic burns are a hazard.[4] |
| Cryostat/Chiller | -120 to +350 °C (model dependent) | High precision, automated, and can be programmed for temperature ramps.[4][21] | Significant capital investment.[4] |
Protocol for Preparing a -78 °C Dry Ice/Acetone Bath:
-
Place a Dewar flask in a well-ventilated fume hood.
-
Fill the Dewar about one-third full with acetone.
-
Slowly add small chunks of dry ice to the acetone. The mixture will bubble vigorously as the CO2 sublimes.
-
Continue adding dry ice until a slurry is formed and the bubbling subsides. The bath is now at approximately -78 °C.
-
Carefully immerse the reaction flask in the bath, ensuring the solvent level in the bath is higher than the reaction mixture level in the flask.
How can I accurately measure the temperature of my reaction?
Accurate temperature measurement is crucial for reproducibility.
-
Internal vs. External Measurement: Always measure the internal temperature of the reaction mixture using a thermometer or a thermocouple probe.[15] The temperature of the heating or cooling bath can be significantly different from the internal reaction temperature, especially for viscous mixtures or during highly exothermic or endothermic processes.
-
Sensor Placement: Position the temperature probe so that the tip is fully immersed in the reaction mixture but not touching the sides of the flask or in a position where it could be struck by the stir bar.
-
Calibration: Regularly check the calibration of your thermometers and thermocouples against a known standard.
My reaction is highly exothermic. What are the key safety considerations?
Uncontrolled exothermic reactions can lead to a dangerous situation known as thermal runaway, where the reaction rate increases uncontrollably, potentially causing a rapid increase in temperature and pressure.[4][15]
Key Safety Practices:
-
Small-Scale First: Always perform a new exothermic reaction on a small scale first to assess its thermal behavior.
-
Efficient Cooling: Have an adequate cooling system in place before starting the reaction. For vigorous exotherms, ensure the cooling bath has a large thermal capacity (e.g., a large ice bath).[4]
-
Controlled Addition: Add the reactive component slowly and monitor the internal temperature continuously.[15] Be prepared to stop the addition if the temperature rises too quickly.
-
Adequate Headspace: Use a reaction vessel that is large enough to accommodate any potential gas evolution or splashing.[15]
-
Quenching Plan: Have a plan and the necessary reagents ready to quench the reaction in an emergency.
Diagram of a Safe Setup for an Exothermic Reaction:
Caption: A safe setup for managing an exothermic reaction.
What challenges should I anticipate when scaling up a temperature-sensitive reaction?
Scaling up a reaction is not always a linear process, and heat transfer is one of the biggest challenges.[22][23][24]
Key Considerations:
-
Surface Area to Volume Ratio: As the volume of a reactor increases, its surface area-to-volume ratio decreases. This makes it much more difficult to remove heat from an exothermic reaction or to heat an endothermic reaction efficiently.[22]
-
Mixing: Inefficient mixing in a large reactor can lead to localized hot spots and a lack of temperature homogeneity, which can negatively impact yield and selectivity.[16]
-
Reagent Addition Time: The time over which reagents are added may need to be significantly longer at a larger scale to allow for adequate heat dissipation.
Best Practices for Scale-Up:
-
Pilot Study: Before moving to a large-scale reaction, conduct a pilot study at an intermediate scale to identify potential issues.[16]
-
Calorimetry Studies: Use reaction calorimetry to quantify the heat of reaction and determine the cooling requirements for the larger scale.[23]
-
Process Modeling: Employ simulation software to model heat and mass transfer at the larger scale, which can help in designing the appropriate reactor and operating conditions.[23]
References
- Eyring equ
- Eyring Equ
- Eyring equ
- How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield. Kintek Solution.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
- Best Practices for Working with Chemical Reactions in the Lab.
- Eyring equ
- Temperature Control and Efficiency in Chemical Processing. Fluorotherm™.
- Thermodynamic and kinetic reaction control. Wikipedia.
- Catalytic activity and selectivity. Science Trove.
- Arrhenius Equ
- Ch 10: Kinetic and Thermodynamic Control. University of Calgary.
- (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
- Best Practices and Technologies for Reactor Temperature Control in Chemical Reactions. LNEYA.
- Design and Installation of Temperature Sensors in Reactors. Just Measure it.
- Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering (RSC Publishing).
- Fig. 1−Catalytic activity and selectivity as a function of reaction....
- Solvent effects. Wikipedia.
- Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research.
- Kinetic and Thermodynamic Control. Dalal Institute.
- Why are some reactions difficult to scale up?. Reddit.
- Thermodynamic and Kinetic Products. Master Organic Chemistry.
- 5 Common Challenges in Scaling Up an API. Neuland Labs.
- Eyring equ
- Selectivity in Organic Synthesis Under Microwave Irradi
- 8 Key Challenges To Pilot Plant Scale-Up. EPIC Systems Group.
- Tips & Tricks: Heating and Cooling. University of Rochester Department of Chemistry.
- Temperature Control Best Practices. Cinestill Film.
- Kinetic versus thermodynamic control. An organic chemistry experiment.
- Working with Exothermic Reactions during Lab and Scale up. Amar Equipment.
- Non-invasive temperature monitoring in fixed-bed reactors by electrical capacitance tomography.
- How to solve the failure of the automatic temperature control system of the reactor?. Lneya.
- What are issues/things to consider when scaling up reactions
- Arrhenius equ
- A Review of Microwave-Assisted Synthesis-Based Approaches to Reduce Pd-Content in C
- Reaction conditions tune c
- Microwave Assisted Organic Synthesis.
- The Arrhenius Equ
- Activity and Selectivity of Solid C
- Arrhenius equ
- Chemistry Arrhenius Equation.
- Factors that Affect Reaction R
- Common Control Loops and Model for Temper
- Temperature Control for Batch Reactors in your industry.
- Temperature dependence of the selectivity as a function of temperature for methanol-to-formaldehyde conversion....
- Solvent effects on reaction rates.
- Common Problems With Temperature Controllers And How To Solve Them. Sinny.
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. grokipedia.com [grokipedia.com]
- 7. fiveable.me [fiveable.me]
- 8. Eyring equation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. Solvent effects - Wikipedia [en.wikipedia.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Arrhenius equation - Wikipedia [en.wikipedia.org]
- 14. Arrhenius equation | Definition & Facts | Britannica [britannica.com]
- 15. labproinc.com [labproinc.com]
- 16. amarequip.com [amarequip.com]
- 17. Temperature Control and Efficiency in Chemical Processing - Fluorotherm™ [fluorotherm.com]
- 18. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. A Review of Microwave-Assisted Synthesis-Based Approaches to Reduce Pd-Content in Catalysts [mdpi.com]
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- 24. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
Technical Support Center: Navigating Solvent Effects in Reactions of tert-Butyl 5-bromo-3-iodo-1H-indole-1-carboxylate
Welcome to the dedicated technical support guide for researchers working with tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate. This resource provides in-depth, experience-driven answers to common challenges encountered during the chemical modification of this versatile building block. We will delve into the critical role of solvent selection in controlling reactivity, selectivity, and yield, particularly in cross-coupling and metal-halogen exchange reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling at the C-3 position (iodide) giving low yields?
A1: Low yields in Suzuki-Miyaura couplings at the C-3 position are frequently traced back to suboptimal solvent choice and reaction conditions. The C-I bond is significantly more reactive than the C-Br bond due to its lower bond dissociation energy, making it the primary site for oxidative addition to the Palladium(0) catalyst. However, several factors can impede this process:
-
Solvent Polarity and Coordinating Ability: The choice of solvent is critical for stabilizing the catalytic species and facilitating the various steps of the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
-
Aprotic Polar Solvents (e.g., DMF, DMAc, NMP): These are often effective but can sometimes lead to catalyst deactivation or side reactions at higher temperatures.
-
Ethereal Solvents (e.g., 1,4-Dioxane, THF): These are excellent choices as they are relatively inert and have good solvating properties for both the organic substrate and the organoboron reagent. 1,4-Dioxane is often favored for its higher boiling point, allowing for a wider range of reaction temperatures.
-
Alcohol/Water Mixtures (e.g., Toluene/EtOH/H₂O): The presence of a protic solvent like water or ethanol is often crucial for the transmetalation step, as it facilitates the transfer of the organic group from the boron atom to the palladium center. The optimal ratio needs to be determined empirically.
-
-
Base Selection: The choice of base is intrinsically linked to the solvent. An inorganic base like K₂CO₃ or Cs₂CO₃ often requires an aqueous or protic co-solvent to be effective.
Troubleshooting Steps:
-
Switch to a Toluene/Ethanol/Water system: A common starting point is a 4:1:1 mixture of Toluene:EtOH:H₂O.
-
Consider 1,4-Dioxane with an aqueous base: This is another robust system for Suzuki couplings.
-
Ensure rigorous degassing: Oxygen can oxidize the Pd(0) catalyst, leading to inactivation. Degas your solvent and reaction mixture thoroughly.
Q2: I am observing significant amounts of the di-substituted product, even when targeting mono-substitution at the C-3 position. How can I improve selectivity?
A2: Achieving high selectivity for mono-substitution at the C-3 position hinges on exploiting the differential reactivity of the C-I and C-Br bonds. While the C-I bond is inherently more reactive, prolonged reaction times or elevated temperatures can lead to competing reaction at the C-Br bond.
-
Solvent Influence on Selectivity: The solvent can modulate the reactivity of the catalyst. In less polar solvents like toluene or THF, the oxidative addition at the more electron-rich C-I bond is generally favored. Highly polar, coordinating solvents like DMF might slightly reduce the reactivity gap between the two halogens.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Start the reaction at a lower temperature (e.g., 60-70 °C) and monitor the progress by TLC or LC-MS.
-
Reduce Reaction Time: Once the starting material is consumed, cool the reaction down to prevent the slower reaction at the C-Br bond from occurring.
-
Choose a Milder Base: A weaker base like K₃PO₄ can sometimes improve selectivity compared to stronger bases like Cs₂CO₃.
-
Use a Bulky Phosphine Ligand: Ligands with significant steric hindrance can favor reaction at the more accessible C-3 position.
Q3: My Sonogashira coupling is failing or producing a complex mixture of byproducts. What is the likely cause?
A3: Sonogashira couplings are notoriously sensitive to reaction conditions, particularly the solvent and the presence of oxygen.
-
Solvent System: The ideal solvent must be able to dissolve both the indole substrate and the terminal alkyne, while also being compatible with the palladium and copper catalysts.
-
Amine Solvents (e.g., Triethylamine, Diisopropylamine): These are often used as both the solvent and the base. They are effective at scavenging the HI byproduct. However, they must be rigorously dried and deoxygenated.
-
Co-solvent Systems (e.g., THF/Et₃N, Toluene/Et₃N): Using a co-solvent like THF can improve the solubility of the indole substrate.
-
-
Common Failure Modes:
-
Glaser-Hay Coupling: This is the oxidative homocoupling of the terminal alkyne, a common side reaction that is promoted by the presence of oxygen.
-
Catalyst Inactivation: Both the palladium and copper catalysts are sensitive to oxidation.
-
Troubleshooting Steps:
-
Ensure Strict Anhydrous and Anaerobic Conditions: Use Schlenk techniques or a glovebox. All solvents and reagents must be dry and thoroughly deoxygenated.
-
Solvent Purity: Use high-purity, freshly distilled solvents. Amines, in particular, can contain impurities that inhibit catalysis.
-
Copper(I) Source: Use a reliable source of Cu(I), such as CuI. Ensure it is fresh and has not been oxidized.
Troubleshooting Guide: Metal-Halogen Exchange Reactions
Issue: Low yield or no reaction during attempted lithiation at the C-3 position.
Underlying Cause: The success of metal-halogen exchange is highly dependent on the solvent's ability to stabilize the resulting organolithium species and the choice of lithiating agent.
Troubleshooting Workflow:
Caption: Workflow for selective C-3 Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.3 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 3.0 eq).
-
Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.
-
Via syringe, add the previously degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane and water).
-
Place the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours. Avoid prolonged heating to minimize reaction at the C-5 position.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Levin, V. V., Dilman, A. D., Belyakov, P. A., Struchkova, M. I., & Tartakovsky, V. A. (2010). Reactivity of Organic Halides in the Oxidative Addition to Palladium(0) Complexes: A Low-Temperature 19F and 31P NMR Study. Organometallics, 29(9), 2096–2101. [Link]
Technical Support Center: Work-up and Troubleshooting for Reactions with tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for researchers utilizing tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate. This guide provides in-depth, field-proven insights into the critical work-up and purification stages following reactions with this versatile building block. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your final product.
The unique structure of this reagent—featuring a highly reactive C3-iodide for cross-coupling, a less reactive C5-bromide for subsequent functionalization, and an acid-sensitive N-Boc protecting group—necessitates careful handling during the post-reaction work-up. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the common issues encountered in the lab.
Part 1: Frequently Asked Questions & Core Troubleshooting
This section addresses the most common challenges researchers face during the work-up of reactions involving this compound.
Q1: I'm observing significant loss of the Boc-protecting group during my aqueous work-up. What is causing this and how can I prevent it?
A1: This is the most frequently encountered issue. The N-Boc group on an indole is substantially more labile than on a simple amine and is highly susceptible to cleavage under even mildly acidic conditions.[1][2]
-
Primary Cause: The use of acidic or even weakly acidic solutions during the aqueous wash is the likely culprit. A common mistake is quenching the reaction with a saturated solution of ammonium chloride (NH₄Cl), which is slightly acidic (pH ~4.5-5.5) and sufficient to catalyze the removal of the Boc group.
-
Mechanism of Loss: The tert-butyl carbamate is cleaved via an acid-catalyzed mechanism that generates a stable tert-butyl cation.[3] This process can be accelerated by heat, so concentrating the reaction mixture on a rotovap with the bath set too high (>40°C) after an acidic wash can exacerbate the problem.[1]
Preventative Measures:
-
Avoid Acidic Washes: Do not use NH₄Cl, dilute HCl, or other acidic solutions for quenching or washing.
-
Use Neutral or Basic Washes: Quench the reaction mixture by pouring it into water or a saturated sodium bicarbonate (NaHCO₃) solution. Subsequent washes should be performed with water and brine only.
-
Control Temperature: During solvent removal via rotary evaporation, maintain a low bath temperature (≤ 40°C) to minimize thermal degradation and acid-catalyzed deprotection.[1]
-
Immediate Extraction: After quenching, proceed immediately to extraction to minimize the compound's contact time with the aqueous phase.
Q2: My crude product is a dark, intractable oil, and I'm struggling to remove the palladium catalyst from my cross-coupling reaction. What are the best practices?
A2: Residual palladium, often in the form of palladium black, is a common problem in cross-coupling reactions and can complicate purification and subsequent steps.[4][5]
Best Practices for Palladium Removal:
-
Filtration through Celite®: After the initial reaction and before the aqueous work-up, dilute the reaction mixture with a solvent like ethyl acetate or dichloromethane (DCM) and filter it through a pad of Celite®. This is highly effective at removing the majority of insoluble palladium black.
-
Aqueous Washes: Sometimes, palladium salts can be partially removed with specific aqueous washes. A wash with an aqueous solution of thiourea (5-10% w/v) or sodium sulfide can help sequester soluble palladium species, but care must be taken as these reagents can sometimes affect the desired product.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and stir with a small amount of activated carbon (charcoal) for 15-30 minutes. Filter through Celite® to remove the carbon and adsorbed palladium. Be aware that this can sometimes lead to a loss of product due to adsorption.
-
Post-Chromatography Contamination: If you observe darkening after column chromatography, it may indicate that trace palladium is catalyzing decomposition on the silica gel. Ensure the bulk of the palladium is removed before purification.
Q3: During purification by column chromatography, my product seems to be degrading on the silica gel. What can I do?
A3: 3-Iodoindoles can be sensitive, and the slightly acidic nature of standard silica gel can promote degradation or partial Boc-deprotection.[6]
Solutions:
-
Deactivate the Silica Gel: Neutralize the silica gel by preparing the slurry with your eluent system containing 1% triethylamine (Et₃N). This will neutralize the acidic sites on the silica surface.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for your chromatography.
-
Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.
-
Prompt Elution and Storage: 3-Iodoindoles can be light-sensitive.[6] It is advisable to protect the fractions from light and concentrate them promptly. Store the purified product at a low temperature in a dark vial.
Part 2: Recommended Work-up Protocols
Here are step-by-step procedures for common reaction scenarios.
Protocol A: Standard Work-up for a Suzuki or Sonogashira Coupling Reaction
This protocol is designed to preserve the Boc group and efficiently remove the palladium catalyst.
-
Cool the Reaction: Once the reaction is complete (as determined by TLC/LCMS), cool the mixture to room temperature.
-
Pre-Filtration (Catalyst Removal):
-
Dilute the reaction mixture with 5-10 volumes of ethyl acetate or DCM.
-
Prepare a small plug of Celite® (approx. 2-3 cm thick) in a Büchner or fritted glass funnel.
-
Filter the diluted reaction mixture through the Celite® pad. Wash the pad with additional solvent to ensure complete recovery of the product.
-
-
Aqueous Work-up:
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x volume of organic layer).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x volume).
-
Brine (1 x volume).
-
-
Note: Check the pH of the aqueous layer after the NaHCO₃ wash to ensure it is neutral or slightly basic.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the solvent in vacuo using a rotary evaporator with a water bath temperature not exceeding 40°C .
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent if necessary).
-
Protocol B: Work-up for Reactions Requiring an Oxidant Quench
This is applicable if your reaction used an excess of an iodinating reagent (like I₂ or NIS) or if iodine is a potential byproduct.
-
Cool and Quench: Cool the reaction to room temperature. Pour the reaction mixture into a separatory funnel containing a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Extract with a suitable organic solvent (e.g., ethyl acetate). The organic layer should be colorless. If it retains a purple or brown tint from iodine, wash again with the thiosulfate solution.
-
Proceed with Standard Washes: Continue with the washing procedure outlined in Protocol A (Steps 3-5), starting with the water wash, followed by bicarbonate and brine, to ensure all salts and the Boc group's integrity are managed correctly.
Part 3: Visualized Workflows and Decision Logic
Understanding the logic behind work-up choices is crucial for adapting protocols to new situations.
Work-up Decision Pathway
The following diagram outlines a decision-making process for selecting an appropriate work-up strategy.
Caption: The acid-catalyzed pathway for unwanted Boc group removal.
Part 4: Troubleshooting Quick Reference Guide
| Observation / Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of desired product; presence of deprotected indole. | 1. Accidental exposure to acid (e.g., NH₄Cl wash).<[1]br>2. Overheating during solvent removal. [1] | 1. Rework protocol using only neutral/basic washes (water, NaHCO₃, brine).2. Maintain rotovap bath temperature ≤ 40°C. |
| Crude product is a dark solid/oil. | 1. Residual palladium catalyst.<[4]br>2. Product degradation. | 1. Filter the reaction mixture through Celite® before aqueous work-up.2. Consider an activated carbon treatment. |
| Product streaks or degrades on silica gel column. | 1. Acidity of silica gel.2. Light or air sensitivity of the 3-iodoindole. [6] | 1. Use a slurry of silica gel in eluent containing 1% Et₃N.2. Perform purification quickly and protect fractions from light. |
| Unexpected side product observed by LCMS. | 1. Boc-deprotection followed by side reaction.2. Reaction at the C5-bromo position. | 1. Re-evaluate work-up conditions to ensure Boc group stability.2. Confirm reaction conditions favor selectivity for the C3-iodo position. |
| Purified product discolors upon storage. | Light and/or thermal instability of the 3-iodoindole moiety. [6] | Store the compound under an inert atmosphere (Argon or N₂), in a dark vial, at low temperature (-20°C recommended for long-term). |
Part 5: Safety & Handling
-
Hazard Profile: this compound is classified with GHS07 pictograms, indicating it may cause skin irritation, eye irritation, or be harmful if swallowed. * Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dark, and dry place. As noted, 3-iodoindoles can be light-sensitive and prone to decomposition over time. [6]
References
-
Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. The Journal of Organic Chemistry, 71(1), 62–69. [Link]
-
Yue, D., & Larock, R. C. (2005). Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines. Organic Letters, 7(5), 843–846. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16414193, tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. Retrieved from [Link]
-
Reddit r/OrganicChemistry Community Discussion. (2022). Why is the Boc group deprotected in NaBH4? [Online Forum Post]. Retrieved from [Link]
-
Antonenko, T. S., et al. (2020). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 25(23), 5732. [Link]
-
Kamal, A., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]
-
Sana, S., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 2. [Link]
-
Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization. PubMed Central. [Link]
-
Somei, M., et al. (1998). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Heterocycles, 48(8), 1573. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
-
Wang, X., et al. (2023). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters, 25(1), 139–144. [Link]
-
Kamal, A., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online. [Link]
-
Mphahlele, M. J., et al. (2021). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 17, 2235–2244. [Link]
-
Kim, S. J. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). Molecules, 27(16), 5331. [Link]
-
Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of 3-iodoindoles by the Pd/Cu-catalyzed coupling of N,N-dialkyl-2-iodoanilines and terminal acetylenes, followed by electrophilic cyclization. PubMed. [Link]
-
Thompson, A. L., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1263–1270. [Link]
-
Ghandi, M., et al. (2017). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 13, 1649–1658. [Link]
-
Taylor, R. J. K., et al. (2011). Regioselective Dibromination of Methyl Indole-3-Carboxylate and Application in the Synthesis of Dibromoindoles. Organic & Biomolecular Chemistry, 9, 4391-4400. [Link]
-
Organic Syntheses. 1H-Indole, 3-ethyl-. Procedure. Retrieved from [Link]
-
Martins, P. F., et al. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 11(11), 1389. [Link]
-
The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of tert-Butyl 5-Bromo-3-iodo-1H-indole-1-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation and purity assessment of synthetic intermediates is a cornerstone of rigorous scientific practice. Intermediates such as tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate, a versatile building block in the synthesis of complex heterocyclic compounds, demand a multi-faceted analytical approach. This guide provides an in-depth comparison of common analytical techniques for the characterization of this key indole derivative, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by insights into ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as the premier tool for the structural analysis of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule. For a compound with the complexity of this compound, a thorough understanding of its ¹H NMR spectrum is critical for confirming its identity and assessing its purity.
Predicted ¹H NMR Spectrum of this compound
While an experimental spectrum is the gold standard, a predicted ¹H NMR spectrum, based on established principles of chemical shifts and coupling constants in substituted indoles, provides a robust framework for analysis. The predicted spectral data in a typical deuterated solvent like CDCl₃ are summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~ 7.8 - 8.0 | Singlet (s) | - | 1H |
| H-4 | ~ 8.0 - 8.2 | Doublet (d) | ~ 1.5 - 2.0 | 1H |
| H-6 | ~ 7.3 - 7.5 | Doublet of doublets (dd) | ~ 8.5 - 9.0, ~ 1.5 - 2.0 | 1H |
| H-7 | ~ 7.9 - 8.1 | Doublet (d) | ~ 8.5 - 9.0 | 1H |
| -C(CH₃)₃ | ~ 1.6 - 1.7 | Singlet (s) | - | 9H |
Causality behind Predicted Chemical Shifts and Multiplicities:
-
H-2 (Singlet, ~7.8-8.0 ppm): The proton at the C-2 position is adjacent to the electron-withdrawing iodine atom at C-3 and the N-Boc group. The iodine atom's deshielding effect and the overall electron-deficient nature of the pyrrole ring in the N-Boc protected indole will shift this proton downfield. It appears as a singlet as there are no adjacent protons to couple with.
-
H-4 (Doublet, ~8.0-8.2 ppm): This proton is situated on the benzene ring and is ortho to the bromine atom at C-5. The strong deshielding effect of the bromine atom, coupled with the anisotropic effect of the indole ring system, results in a significant downfield shift. It will appear as a doublet due to coupling with H-6, with a small meta-coupling constant.
-
H-6 (Doublet of doublets, ~7.3-7.5 ppm): The proton at C-6 is ortho to the proton at C-7 and meta to the bromine at C-5. It will be split into a doublet by the ortho-coupling to H-7 and further split into a doublet by the meta-coupling to H-4, resulting in a doublet of doublets.
-
H-7 (Doublet, ~7.9-8.1 ppm): This proton is deshielded by the adjacent N-Boc group and the aromatic ring current. It will appear as a doublet due to the ortho-coupling with H-6.
-
-C(CH₃)₃ (Singlet, ~1.6-1.7 ppm): The nine equivalent protons of the tert-butyl group of the Boc protecting group will appear as a sharp singlet in the upfield region of the spectrum, a characteristic signal for this protecting group.
A Comparative Analysis of Analytical Techniques
While ¹H NMR is indispensable, a comprehensive characterization of this compound relies on a suite of analytical methods. Table 2 provides a comparative overview of the strengths and limitations of ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC for the analysis of this compound.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| ¹H NMR | Proton environment, connectivity, and relative abundance. | Definitive structural confirmation, assessment of isomeric purity. | Lower sensitivity compared to MS, can be complex to interpret without experience. |
| ¹³C NMR | Carbon skeleton, presence of quaternary carbons. | Confirms the number of unique carbon atoms, provides complementary structural information. | Lower sensitivity than ¹H NMR, requires longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Accurate mass determination, confirmation of elemental composition (Br and I). | Isomer differentiation can be challenging, Boc group can be labile. |
| HPLC (UV detection) | Purity assessment, quantification. | High sensitivity for impurity detection, excellent for monitoring reaction progress. | Provides no direct structural information, requires a chromophore for UV detection. |
In-depth Look at Alternative Techniques:
-
¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would be expected to show 13 distinct signals, corresponding to the 13 unique carbon atoms in the molecule. The carbons attached to the electronegative bromine and iodine atoms would exhibit characteristic shifts, and the carbonyl carbon of the Boc group would appear significantly downfield (~150 ppm).
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would be invaluable for confirming the molecular weight of the compound (421.98 g/mol ). The presence of bromine would be indicated by a characteristic M+2 isotopic peak with nearly equal intensity to the molecular ion peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation would likely involve the loss of the tert-butyl group (-57 amu) and potentially the entire Boc group (-101 amu).
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase gradient of acetonitrile and water is a standard method for assessing the purity of indole derivatives.[1] The high hydrophobicity of the N-Boc protected, di-halogenated indole would result in a relatively long retention time. This technique is particularly powerful for detecting and quantifying any unreacted starting materials or side products.
Experimental Protocols
Protocol for ¹H NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a small cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse angle, 2-4 second acquisition time, 1-2 second relaxation delay, and 16-64 scans for good signal-to-noise).
-
Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal at 0.00 ppm.
-
Visualization of Analytical Workflow and Molecular Structure
To better illustrate the analytical process and the molecular structure being analyzed, the following diagrams are provided.
Caption: Workflow for the comprehensive analysis of the target compound.
Caption: Key proton environments and their predicted ¹H NMR characteristics.
Conclusion
The structural verification and purity assessment of this compound necessitates a synergistic application of modern analytical techniques. While ¹H NMR spectroscopy provides the most detailed structural information, its power is magnified when used in conjunction with ¹³C NMR, mass spectrometry, and HPLC. This integrated approach ensures the unequivocal identification and high purity of this important synthetic intermediate, thereby upholding the principles of scientific integrity and enabling the successful advancement of research and development programs.
References
- Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308.
- Guo, Y., & Li, Z. (2019). Regioselective C5−H Direct Iodination of Indoles. The Journal of Organic Chemistry, 84(15), 9837-9845.
-
PubChem. (n.d.). N-Boc-5-bromoindole. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Supporting information for: Base-catalyzed methylation of indoles and pyrroles with methanol. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 5-bromo-3-formyl-1H-indole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chu-Pei Bio. (n.d.). This compound. Retrieved from [Link]
-
Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. PubMed. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the 13C NMR Spectrum of tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic synthesis of complex heterocyclic scaffolds is paramount. Among these, the indole nucleus stands as a privileged structure, forming the core of numerous pharmacologically active agents. The targeted functionalization of the indole ring allows for the fine-tuning of a molecule's biological activity. A prime example of a highly functionalized and versatile intermediate is tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate . The presence of orthogonal halogen atoms at the C3 and C5 positions, coupled with the nitrogen-protecting tert-butoxycarbonyl (Boc) group, renders this molecule a valuable building block for the synthesis of diverse compound libraries via sequential cross-coupling reactions.
This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound. As Senior Application Scientists, we recognize that a thorough understanding of the spectroscopic signature of a molecule is fundamental to confirming its identity, assessing its purity, and predicting its reactivity. Herein, we will dissect the 13C NMR spectrum of this key intermediate, compare it with related indole derivatives to elucidate the influence of each substituent, and provide a robust experimental protocol for acquiring high-quality spectral data.
The Decisive Fingerprint: Interpreting the 13C NMR Spectrum
13C NMR spectroscopy is an indispensable tool for organic chemists, providing a unique fingerprint of the carbon skeleton of a molecule. Each carbon atom in a distinct chemical environment gives rise to a specific signal, with its chemical shift (δ) being highly sensitive to the surrounding electronic environment. For this compound, the interplay of the electron-withdrawing bromine and iodine atoms and the bulky, electron-withdrawing N-Boc group results in a characteristic and predictable 13C NMR spectrum.
Below is a diagram of the molecule with the standard indole numbering system, which will be used for spectral assignment.
Caption: Structure of this compound with carbon numbering.
While experimental data for this specific compound is not widely published, a predicted 13C NMR spectrum, based on highly accurate algorithms, provides a reliable reference. The following table presents the predicted chemical shifts for the target molecule and experimental data for key comparative compounds.
| Carbon Atom | This compound (Predicted, ppm) | tert-butyl 1H-indole-1-carboxylate (Experimental, ppm)[1] | 5-bromo-1H-indole (Experimental, ppm) | 3-iodo-1H-indole (Experimental, ppm) |
| C2 | 129.5 | 125.6 | 124.9 | 131.0 |
| C3 | 65.0 | 107.0 | 102.8 | 56.1 |
| C3a | 130.0 | 130.3 | 128.0 | 130.9 |
| C4 | 128.0 | 123.9 | 124.3 | 123.0 |
| C5 | 117.0 | 122.5 | 113.1 | 122.5 |
| C6 | 125.5 | 120.7 | 121.5 | 121.2 |
| C7 | 117.5 | 114.9 | 112.7 | 111.9 |
| C7a | 134.0 | 134.9 | 134.9 | 136.0 |
| C=O (Boc) | 148.5 | 149.6 | - | - |
| C(CH3)3 (Boc) | 85.0 | 83.5 | - | - |
| C(CH3)3 (Boc) | 28.0 | 28.0 | - | - |
Analysis of Substituent Effects:
-
The N-Boc Group: The tert-butoxycarbonyl group is strongly electron-withdrawing, leading to a downfield shift of the adjacent C2 and C7a carbons. The most significant effect is on the carbonyl carbon itself, which resonates around 148.5-149.6 ppm. The quaternary and methyl carbons of the tert-butyl group are characteristically found around 85.0 ppm and 28.0 ppm, respectively.
-
The 3-Iodo Substituent: The iodine at C3 exerts a strong shielding effect due to the "heavy atom effect," causing the C3 signal to shift significantly upfield to approximately 65.0 ppm. This is a dramatic shift compared to the unsubstituted N-Boc indole (107.0 ppm) and is a key diagnostic peak.
-
The 5-Bromo Substituent: The bromine atom at C5 also exhibits a heavy atom shielding effect, although less pronounced than iodine. It causes the C5 signal to shift upfield to around 117.0 ppm compared to the N-Boc indole (122.5 ppm). Additionally, it has a deactivating, electron-withdrawing inductive effect on the aromatic ring.
By comparing the spectrum of the target molecule to its less substituted counterparts, the specific influence of each functional group becomes evident, allowing for unambiguous peak assignment.
A Reproducible Workflow: Experimental Protocol for 13C NMR Spectroscopy
To ensure high-quality, reproducible data, adherence to a standardized experimental protocol is crucial. The following section details a trusted methodology for preparing and acquiring the 13C NMR spectrum of this compound.
Caption: A streamlined workflow for acquiring a 13C NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 50-100 mg of this compound. A higher concentration is generally required for 13C NMR compared to 1H NMR due to the lower natural abundance of the 13C isotope.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial. Chloroform-d (CDCl3) is a common choice for nonpolar organic compounds.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the manufacturer's guidelines.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent. This stabilizes the magnetic field.
-
Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves resolution. Modern spectrometers often have automated shimming routines.
-
Set up the 13C NMR acquisition parameters. A standard proton-decoupled 13C experiment is typically sufficient. Key parameters include:
-
Pulse Angle: A 30-45° pulse is common to allow for faster repetition rates.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is usually adequate.
-
Number of Scans: Due to the low sensitivity of 13C NMR, a larger number of scans (e.g., 1024 or more) is often necessary to achieve a good signal-to-noise ratio.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis. If using CDCl3, the residual solvent peak can be set to 77.16 ppm. Alternatively, an internal standard such as tetramethylsilane (TMS) can be used (0.00 ppm).
-
Integrate the peaks if desired, although integration in proton-decoupled 13C NMR is not always quantitative.
-
Analyze the chemical shifts and compare them to the predicted values and data from related compounds to confirm the structure.
-
By following this detailed protocol, researchers can reliably obtain high-quality 13C NMR spectra of this compound, ensuring confidence in their synthetic outcomes and downstream applications.
References
-
SUPPLEMENTARY INFORMATION Recycled Pb/C-catalyzed one-pot synthesis of 1-carbonyl-1H-indoles from 2-iodoanilines and calcium car. (n.d.). Retrieved January 4, 2026, from [Link]
-
NMR Sample Preparation | Chemical Instrumentation Facility. (n.d.). Iowa State University. Retrieved January 4, 2026, from [Link]
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A Tale of Two Halogens: Navigating the Reactivity Landscape of 5-Bromo vs. 3-Iodoindole
For researchers, scientists, and drug development professionals, the indole scaffold is a privileged structure, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The strategic functionalization of this nucleus is paramount for modulating biological activity, and halogenated indoles serve as versatile precursors for diversification. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 5-bromoindole and 3-iodoindole, offering experimental insights to inform synthetic strategy.
The choice between a bromine atom on the benzene ring and an iodine atom on the pyrrole ring is not merely a matter of atomic weight. It is a decision that profoundly influences the electronic character and, consequently, the reactivity of the indole system in pivotal synthetic transformations, most notably in palladium-catalyzed cross-coupling reactions.
The Electronic Dichotomy: C5 vs. C3
The indole ring system is an aromatic, ten π-electron heterocycle.[2] The reactivity of a given position is governed by its electron density. The pyrrole moiety is generally more electron-rich than the benzene portion, making it more susceptible to electrophilic attack.[2]
-
The C3 Position: This is the most nucleophilic carbon in the indole ring.[3] Its high electron density is a result of the delocalization of the nitrogen lone pair electrons into the pyrrole ring.[2][4] Consequently, electrophilic substitution on indole preferentially occurs at C3.[2][4]
-
The C5 Position: Located on the benzene ring, the C5 position is less electron-rich than C3.[5] Its reactivity is more akin to that of a substituted benzene derivative.
This inherent electronic difference is the foundational principle governing the divergent reactivity of 3-iodo and 5-bromoindoles.
Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation.[6] The reactivity of the aryl or heteroaryl halide in these reactions is critically dependent on the nature of the halogen and its position on the ring. The general reactivity trend for halogens in oxidative addition to a palladium(0) center is I > Br > Cl.[7] This is a key step in the catalytic cycles of many cross-coupling reactions.[8]
Oxidative Addition: The Rate-Determining Step
The first and often rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[8] The ease of this step is influenced by the C-X bond strength (C-I < C-Br) and the electron density at the carbon atom.
-
3-Iodoindole: The C-I bond is weaker and more polarizable than a C-Br bond, making it more susceptible to oxidative addition.[7] The high electron density at the C3 position further facilitates this process.
-
5-Bromoindole: The C-Br bond is stronger than the C-I bond. While still a viable substrate for oxidative addition, it generally requires more forcing conditions (higher temperatures, more electron-rich ligands) compared to its iodo-counterpart at the C3 position.[9]
The following table summarizes the general reactivity differences in key cross-coupling reactions:
| Reaction | 5-Bromoindole | 3-Iodoindole | Rationale |
| Suzuki-Miyaura Coupling | Readily undergoes coupling, often with high yields. A variety of catalysts and conditions are effective.[1][10] | Highly reactive, often coupling under milder conditions than 5-bromoindole. | The weaker C-I bond at the electron-rich C3 position facilitates faster oxidative addition. |
| Sonogashira Coupling | Effective for coupling with terminal alkynes, though may require higher temperatures or more active catalysts. | Very efficient coupling, often proceeding at room temperature.[11][12] | The high reactivity of the C3-I bond is well-suited for the demands of the Sonogashira catalytic cycle. |
| Buchwald-Hartwig Amination | A versatile substrate for C-N bond formation with a wide range of amines.[6][13] | Also a good substrate, but the higher reactivity can sometimes lead to side reactions if not carefully controlled. | Both are effective, but the choice may depend on the specific amine and desired reaction conditions. |
Experimental Protocols: A Practical Guide
To illustrate the practical implications of these reactivity differences, here are representative, detailed protocols for the Suzuki-Miyaura and Sonogashira coupling reactions.
Suzuki-Miyaura Coupling of 5-Bromoindole
This protocol is a generalized procedure and may require optimization for specific substrates.[1]
Rationale: The choice of a palladium acetate/SPhos catalyst system provides a highly active catalyst for the coupling of aryl bromides.[1] Potassium carbonate is a common and effective base for this transformation. The water/acetonitrile solvent system allows for good solubility of both the organic and inorganic reagents.[1]
Experimental Workflow:
A generalized workflow for the Suzuki coupling of 5-bromoindole.
Sonogashira Coupling of 3-Iodoindole
This protocol highlights the typically milder conditions required for the functionalization of 3-iodoindole.[11][12]
Rationale: The classic Sonogashira conditions utilizing a palladium catalyst (PdCl₂(PPh₃)₂) and a copper(I) co-catalyst are highly effective for the coupling of aryl iodides.[11] An amine base like triethylamine often serves as both the base and the solvent. The reaction frequently proceeds efficiently at room temperature due to the high reactivity of the 3-iodoindole.
Experimental Workflow:
A generalized workflow for the Sonogashira coupling of 3-iodoindole.
Navigating Synthetic Strategy: Key Considerations
The choice between 5-bromoindole and 3-iodoindole should be guided by the specific synthetic goal and the desired reaction sequence.
-
For sequential functionalization: The differential reactivity of the C-Br and C-I bonds can be exploited for sequential cross-coupling reactions on a dihalogenated indole scaffold. For instance, in a 5-bromo-3-iodoindole, the C3-iodo position can be selectively functionalized under mild conditions, leaving the C5-bromo position intact for a subsequent, more forcing coupling reaction.[14][15]
-
When mild conditions are paramount: If the substrate contains sensitive functional groups, 3-iodoindole is often the preferred starting material as it allows for coupling under milder conditions, potentially avoiding decomposition or side reactions.
-
Cost and availability: 5-bromoindole is generally more commercially available and less expensive than 3-iodoindole, which can be a significant factor in large-scale synthesis.
Conclusion
The comparison of 5-bromoindole and 3-iodoindole highlights a fundamental principle in organic synthesis: the profound impact of electronic effects and the nature of the leaving group on reactivity. While both are invaluable building blocks, their distinct reactivity profiles offer different strategic advantages. 3-Iodoindole, with its labile C-I bond at the electron-rich C3 position, is the more reactive partner in palladium-catalyzed cross-coupling reactions, often enabling transformations under milder conditions. Conversely, the more robust C-Br bond of 5-bromoindole provides a versatile handle for functionalization on the benzene portion of the indole, and its differential reactivity can be leveraged in sequential coupling strategies. A thorough understanding of these nuances empowers the synthetic chemist to make informed decisions, leading to more efficient and elegant synthetic routes towards complex indole-containing targets.
References
- BenchChem. (2025). Comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
- BenchChem. (2025). Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole.
- MDPI. (n.d.). Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives.
- BenchChem. (2025). Sonogashira Coupling for Indole Functionalization: Application Notes and Protocols.
- ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic....
- ACS Publications. (2017). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis.
- MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
- RSC Publishing. (n.d.). C-H Functionalization of indoles and oxindoles through CDC reactions.
- ACS Publications. (2021). Pd-Catalyzed Indole Synthesis via C–H Activation and Bisamination Sequence with Diaziridinone. Organic Letters.
- NIH. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization.
- ChemistryViews. (2017). Cobalt-Catalyzed C–H Activation of Indoles.
- Springer. (n.d.). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3.
- Organic Chemistry Portal. (2006). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization.
- ResearchGate. (2025). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines.
- Thieme Gruppe. (n.d.). Synthesis of 3,5,7-Trisubstituted Indoles.
- ACS Publications. (n.d.). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- NIH. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- Wiley Online Library. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- NIH. (n.d.). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization.
- CSB/SJU. (n.d.). Oxidative Addition & Reductive Elimination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 5-Cyanoindole and 5-Bromoindole in Synthetic Chemistry.
- BenchChem. (2025). The Synthesis of 3-Substituted Indoles: An In-depth Technical Guide.
- Quora. (2023). Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring?.
- PubMed. (2015). Mechanistic Details of Pd(II)-Catalyzed C-H Iodination with Molecular I2: Oxidative Addition vs Electrophilic Cleavage.
- Organic Chemistry Portal. (n.d.). Synthesis of indoles.
- ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Synthesis of 3-Substituted Indoles.
- ResearchGate. (n.d.). Indoles.
- Wiley Online Library. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- NIH. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- ResearchGate. (2025). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties.
- BenchChem. (n.d.). The Versatility of 5-Bromoindole: A Technical Guide for Organic Synthesis.
- MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- ACS Publications. (n.d.). C3-Heteroarylation of Indoles via Cu(II)-Catalyzed Aminocupration and Subsequent Nucleophilic Addition of o-Alkynylanilines. The Journal of Organic Chemistry.
- PubMed. (2017). Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions.
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A Comparative Guide to Alternative Protecting Groups for 5-Bromo-3-Iodoindole: A Strategic Approach for Complex Synthesis
For researchers, medicinal chemists, and professionals in drug development, 5-bromo-3-iodoindole stands as a pivotal heterocyclic scaffold. Its dihalogenated nature offers two distinct and versatile handles for sequential functionalization, typically through metal-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings.[1][2] However, the success of these synthetic endeavors hinges on a critical, yet often overlooked, strategic decision: the choice of a nitrogen-protecting group.
The acidic N-H proton of the indole ring can lead to a cascade of undesirable side reactions under the basic conditions frequently employed in cross-coupling, including deprotonation, catalyst inhibition, and even debromination.[3][4] While standard protecting groups like Tosyl (Ts) and tert-Butoxycarbonyl (Boc) are commonly used, they present their own limitations in multi-step syntheses. This guide provides an in-depth comparison of robust alternative protecting groups, offering field-proven insights and experimental data to inform a more strategic and efficient synthetic design.
The Imperative for N-Protection: Causality and Consequences
The electron-withdrawing effects of the bromine and iodine atoms increase the acidity of the indole N-H proton compared to its unsubstituted counterpart. In the presence of bases (e.g., K₂CO₃, K₃PO₄) common to cross-coupling protocols, the indole is readily deprotonated to form an indolide anion. This anion can interfere with the catalytic cycle of palladium, leading to diminished yields and complex product mixtures.[3][4] Therefore, N-protection is not merely a procedural step but a fundamental requirement to ensure chemoselectivity and reproducibility.
A Comparative Analysis of N-Protecting Groups
The ideal protecting group should be easily introduced in high yield, remain inert throughout various reaction sequences, and be selectively removed under mild conditions that do not affect the rest of the molecule. This concept of "orthogonal protection" is paramount in complex syntheses where multiple protecting groups may be present.[5][6]
Below is a comparative analysis of standard and alternative protecting groups suitable for 5-bromo-3-iodoindole.
| Protecting Group | Introduction Conditions | Removal Conditions | Key Advantages | Key Disadvantages |
| Tosyl (Ts) | TsCl, NaH, DMF | Strong base (e.g., NaOH, reflux) or reducing agents | Electron-withdrawing, enhances stability; directs C2-lithiation if needed.[3][7] | Harsh removal conditions may not be suitable for sensitive substrates. |
| Boc | (Boc)₂O, DMAP, THF | Strong acid (e.g., TFA, HCl)[3] | Easily introduced and removed; widely used. | Acid-labile, may not be stable to some Lewis acidic cross-coupling conditions.[8] |
| SEM | SEM-Cl, NaH, DMF[3][9] | Fluoride source (e.g., TBAF) or strong acid[9] | Very robust; orthogonal to many other groups.[3] | Removal can sometimes be sluggish; silicon byproducts can complicate purification. |
| Pivaloyl (Piv) | Pivaloyl chloride, Pyridine | Strong, non-nucleophilic base (e.g., LDA, t-BuOK) at elevated temperatures.[9] | Extremely stable to a wide range of nucleophilic, acidic, and basic conditions. | Removal requires very harsh, specific conditions. |
| Benzyl (Bn) | BnBr, NaH, DMF | Catalytic hydrogenation (e.g., H₂, Pd/C)[9] | Stable to most acidic and basic conditions. | Hydrogenolysis can cause dehalogenation of the aryl halides (C-Br, C-I). |
| Aloc | Allyl chloroformate, Base | Pd(0) catalyst (e.g., Pd(PPh₃)₄), scavenger[10] | Orthogonal to acid- and base-labile groups; removal is under neutral conditions. | Potential for catalyst incompatibility with subsequent Pd-catalyzed cross-couplings. |
Strategic Selection Workflow
Choosing the right protecting group is dictated by the planned synthetic route. The following diagram illustrates a decision-making workflow based on subsequent reaction steps.
Featured Alternative Protecting Groups: Protocols and Insights
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
The SEM group is a standout choice for its exceptional stability and unique, orthogonal deprotection pathway. It is stable to a wide array of nucleophilic and basic conditions, making it highly compatible with most cross-coupling reactions.
Experimental Protocol: N-SEM Protection [9]
-
To a stirred solution of 5-bromo-3-iodoindole (1.0 eq) in anhydrous DMF (0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the resulting suspension at 0 °C for 1 hour to ensure complete deprotonation of the indole nitrogen.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.3 eq) dropwise via syringe.
-
Allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the N-SEM-protected 5-bromo-3-iodoindole.
Experimental Protocol: N-SEM Deprotection [9]
-
Dissolve the N-SEM protected indole (1.0 eq) in anhydrous THF (0.1 M).
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 3.0 eq).
-
Heat the reaction mixture to reflux (approx. 65 °C) and stir for 2-4 hours, monitoring progress by TLC.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify by flash column chromatography to yield the deprotected indole.
Pivaloyl (Piv) Group
For syntheses requiring extreme durability, the pivaloyl group offers a fortress of protection. Its steric bulk renders it highly resistant to both acidic and basic hydrolysis, as well as many organometallic reagents. This robustness, however, comes at the cost of demanding deprotection conditions.
Experimental Protocol: N-Pivaloyl Protection
-
Dissolve 5-bromo-3-iodoindole (1.0 eq) in anhydrous pyridine (0.5 M) at 0 °C.
-
Add pivaloyl chloride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 50 °C for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it into ice-cold 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography.
Experimental Protocol: N-Pivaloyl Deprotection [9]
-
Dissolve the N-pivaloyl indole (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere.
-
Cool the solution to 0 °C and add potassium tert-butoxide (t-BuOK, 3.0 eq).
-
Warm the reaction to room temperature and stir for 12-24 hours. Note: For more resistant substrates, heating may be required.
-
Monitor by TLC. Once complete, quench with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography.
Orthogonal Deprotection Strategies
The true power of alternative protecting groups is realized in orthogonal protection schemes, where different groups can be removed selectively without affecting others.[6] This is crucial for the synthesis of highly complex molecules.
Conclusion
The strategic selection of a nitrogen-protecting group is a critical determinant of success in the synthesis of complex molecules derived from 5-bromo-3-iodoindole. While Ts and Boc groups serve as reliable workhorses, a deeper understanding of alternatives like SEM and Pivaloyl provides the synthetic chemist with a more versatile and powerful toolkit. By carefully considering the stability and orthogonal deprotection pathways of each group in the context of the overall synthetic plan, researchers can navigate challenging transformations with greater efficiency, higher yields, and enhanced molecular complexity.
References
- BenchChem. (2025).
- Request PDF. (2025). A New Protecting-Group Strategy for Indoles.
- BenchChem. (2025). Technical Support Center: Protecting Groups in 5-Bromoindole Reactions.
- Loffet, A., et al. (n.d.). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. PubMed.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.).
- Ketcha, D. M., & Gribble, G. W. (2025).
- VI Protecting Groups and Orthogonal Protection Str
- Ye, Z., et al. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions.
- Amino Acid Deriv
- Request PDF. (2025). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
- Carrow, B. P., & Buchwald, S. L. (n.d.).
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The Strategic Advantage of Orthogonal Halogenation: A Comparative Guide to tert-Butyl 5-Bromo-3-Iodo-1H-indole-1-carboxylate
The indole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4] Consequently, the efficient and precise synthesis of polysubstituted indoles is a paramount objective for synthetic chemists. This guide provides an in-depth comparison of tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate , a highly versatile building block, against other common indole precursors. We will explore how its unique structural features enable sophisticated synthetic strategies, supported by experimental data and detailed protocols, to empower researchers in drug discovery and development.
Introduction: The Challenge of Polysubstituted Indoles
While the indole core is a privileged structure, its functionalization can be challenging due to the nuanced reactivity of its different positions.[1][5] Direct C-H functionalization is an emerging green strategy, but often requires specific directing groups or harsh conditions and can suffer from a lack of regioselectivity.[2][5][6] A more robust and predictable approach involves the use of pre-functionalized indole building blocks in metal-catalyzed cross-coupling reactions.[7][8] This is where the strategic choice of protecting groups and halogenation patterns becomes critical.
This guide focuses on a building block designed for maximum synthetic flexibility: This compound . Its power lies in the combination of three key features:
-
An N-Boc protecting group for stability and enhanced solubility.
-
An iodide at the C3 position , the most reactive site for many cross-coupling reactions.
-
A bromide at the C5 position , a less reactive site that can be functionalized in a subsequent step.
This "orthogonal" arrangement of halogens with differential reactivity is the key to its utility, allowing for sequential, site-selective modifications.[9]
The Building Block in Focus: Key Structural Advantages
Let's dissect the components of this compound (CAS No. 850349-72-3) to understand its superior performance.[10][11][12]
The N-Boc Protecting Group: An Essential Guardian
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis.[13][14][15] Its inclusion offers several distinct advantages over unprotected (N-H) or N-methyl indoles:
-
Stability: The N-Boc group is stable to a wide range of nucleophiles, bases, and reductive conditions (like catalytic hydrogenation), allowing for extensive functionalization elsewhere on the molecule without premature deprotection.[13][16]
-
Enhanced Reactivity & Solubility: N-protection often improves the solubility of indole derivatives in common organic solvents and can prevent undesired side reactions at the nitrogen atom during metal-catalyzed processes.
-
Facile Removal: The Boc group is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid), which are orthogonal to the basic or reductive conditions used to remove many other protecting groups.[13][15][17] This orthogonality is crucial in multi-step synthesis.
Orthogonal Halogenation: The Power of Differential Reactivity
The true strategic value of this building block comes from its di-halogenation pattern. In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond typically follows the order: C-I > C-Br > C-Cl .[9][18] This predictable reactivity differential allows chemists to perform sequential couplings with exceptional control.
A Suzuki coupling, for instance, can be performed selectively at the more reactive C3-iodide position while leaving the C5-bromide untouched. Once the C3 position is functionalized, the chemist can then change the reaction conditions or catalyst system to engage the C5-bromide in a second, different coupling reaction (e.g., Sonogashira, Buchwald-Hartwig amination).[9] This unlocks a direct and efficient pathway to complex, unsymmetrically substituted indoles that would be difficult to access otherwise.
Comparative Analysis with Alternative Indole Building Blocks
To fully appreciate the utility of this compound, we must compare it to simpler, more common alternatives.
| Feature | This compound | 3-Iodoindole / 5-Bromoindole (N-H) | Indole-3-boronic acid | Unsubstituted Indole |
| Primary Use | Sequential, multi-vector diversification | Single-point functionalization | Direct arylation/vinylation at C3 | Baseline starting material; direct C-H functionalization |
| Selectivity | Excellent; site-selective sequential reactions possible | High for the single halogenated position | High for C3 position | Poor; often yields mixtures of C2/C3 functionalized products |
| Key Advantage | Orthogonal reactivity of C-I and C-Br bonds | Commercially available and cost-effective | Avoids use of halogenated precursors | Inexpensive starting material |
| Key Limitation | Higher initial cost and synthesis complexity | Limited to single diversification point per molecule | Boronic acids can be unstable; limited to C-C/C-N bond formation | Requires harsh conditions for C-H activation; low regioselectivity |
| Protecting Group | N-Boc: Stable, improves solubility, easily removed | N-H: Acidic, can interfere with basic reagents | Often requires N-protection for stability/reactivity | N-H: Prone to side reactions |
Mono-Halogenated Indoles (e.g., 5-Bromoindole)
Mono-halogenated indoles are workhorses for introducing a single point of diversity. For example, 5-bromoindole is an excellent substrate for Sonogashira couplings to install alkynes or for Buchwald-Hartwig aminations to add amines at the C5 position.[19][20][21] However, they lack the capacity for controlled, sequential diversification. To create a 3,5-disubstituted indole from 5-bromoindole, one would need to perform a separate C-H activation/functionalization at C3, a step that can be low-yielding and unselective.
Indole Boronic Acids (e.g., Indole-3-boronic acid)
Indole boronic acids are valuable reagents for Suzuki-Miyaura couplings, allowing for the direct formation of C-C bonds at a specific position without a halogen leaving group.[22][23] However, boronic acids themselves can have limited stability and may not be tolerant of all reaction conditions.[24] Furthermore, their utility is primarily for Suzuki reactions, whereas a halogenated indole is a versatile precursor for a much wider range of cross-coupling transformations (Heck, Sonogashira, Buchwald-Hartwig, Stille, etc.).[22]
Experimental Showcase: Sequential Suzuki-Sonogashira Coupling
To demonstrate the power of orthogonal reactivity, we present a representative two-step, one-pot synthetic sequence starting from This compound .
Workflow Diagram
Caption: Sequential Suzuki-Sonogashira coupling workflow.
Detailed Protocol
Objective: To synthesize tert-butyl 3-phenyl-5-(phenylethynyl)-1H-indole-1-carboxylate via a sequential, one-pot cross-coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.1 equiv)
-
Phenylacetylene (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
PdCl₂(PPh₃)₂ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.10 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
Procedure:
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.1 equiv), and sodium carbonate (2.0 equiv).
-
Causality: The inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture and degas the solution by bubbling argon through it for 15 minutes.
-
Causality: Degassing removes dissolved oxygen, which can poison the catalyst. The aqueous phase is necessary to dissolve the inorganic base (Na₂CO₃) and facilitate the transmetalation step of the Suzuki cycle.
-
-
Step 1 - Suzuki Coupling: Add Pd(PPh₃)₄ (0.03 equiv) to the mixture. Heat the reaction to 80 °C and stir for 2 hours, monitoring by TLC or LC-MS for the complete consumption of the starting material.
-
Step 2 - Sonogashira Coupling: Cool the reaction mixture to room temperature. To the same flask, add phenylacetylene (1.2 equiv), triethylamine (3.0 equiv), CuI (0.10 equiv), and PdCl₂(PPh₃)₂ (0.05 equiv).
-
Reaction: Heat the mixture to 90 °C and stir for 6-12 hours until the intermediate is fully consumed (monitor by TLC/LC-MS).
-
Causality: Higher temperature is required to facilitate the oxidative addition of the less reactive C-Br bond.
-
-
Workup and Purification: After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3,5-disubstituted indole.
This protocol serves as a self-validating system; successful formation of the final product inherently confirms the orthogonal reactivity of the two halogen atoms under the chosen conditions.
Conclusion and Future Outlook
This compound is not merely another building block; it is a strategic tool for the efficient construction of molecular complexity. Its designed orthogonality allows for controlled, sequential functionalization, saving steps and improving yields compared to strategies relying on less advanced precursors. While its initial cost may be higher than simpler indoles, the value it provides in streamlining the synthesis of complex target molecules—a common requirement in drug discovery—is undeniable.[3][27]
For researchers aiming to build libraries of diverse, polysubstituted indoles for screening or to execute a concise synthesis of a complex natural product, this building block represents a superior choice. It empowers chemists to move beyond single-point modifications and embrace multi-vector diversification from a single, versatile starting material.
References
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- Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug. (2025). Bioengineer.org.
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- Natural products and FDA-approved drug molecules bearing indoles and carbazoles. ResearchGate.
- Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. (2019). RSC Publishing.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.
- Indole-Containing Metal Complexes and Their Medicinal Applications. MDPI.
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- Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Open.
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- Buchwald–Hartwig amination. Wikipedia.
- Sonogashira cross-coupling reaction of 5-bromoindole 15 with.... ResearchGate.
- This compound. MySkinRecipes.
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- Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters - ACS Publications.
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- The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. (2025). ProQuest.
- Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. (2025). Organic Letters - ACS Publications.
- Cross-Coupling Reactions of Polyhalogenated Heterocycles. ResearchGate.
- 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores. (2022). PubMed Central.
- Sonogashira coupling. Wikipedia.
- Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences.
- Robbins, J. A., Campidonica, M. J., & Burger, D. W. Chemical and Biological Stability of Indole-3-Butyric Acid (IBA) After Long-term Storage at Selected Temperatures and Light Regi. SciSpace.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI.
- Indole Building Blocks. Mol-Instincts.
- 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores. (2022). The Journal of Organic Chemistry - ACS Publications.
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- This compound. CymitQuimica.
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- Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2025). ResearchGate.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI.
- This compound (1 x 250 mg). Reagentia.
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- Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. (2012). PMC.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). PMC - NIH.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH.
- Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica.
- (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid. PubChem - NIH.
- tert-Butyl5-bromo-3-iodo-1H-indole-1-carboxylate , 98% , 850349-72-3. CookeChem.
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- Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive. NIH.
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analytical techniques for purity assessment of tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate
A Comparative Guide to Purity Assessment of tert-butyl 5-bromo-3-iodo-1H-indole-1-carboxylate
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For complex synthetic intermediates like this compound, a molecule rich in functionality and prone to various side reactions, a robust, multi-faceted analytical strategy for purity assessment is indispensable. This guide provides a comparative analysis of the principal analytical techniques for this purpose, grounded in first-hand laboratory experience and guided by established regulatory principles.[1][2][3]
The imperative for stringent purity evaluation stems from the direct impact of impurities on the biological activity and toxicity of the final drug product.[1][4] Regulatory bodies such as the FDA and the frameworks established by the International Council for Harmonisation (ICH) mandate rigorous validation of analytical procedures to ensure they are fit for purpose.[5][6][7][8][9][10] This guide will dissect the application of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this key indole derivative.
Integrated Analytical Workflow
No single technique can provide a complete picture of a compound's purity. A synergistic approach, where the strengths of orthogonal methods are combined, is the most reliable strategy. The workflow typically begins with a high-resolution separation technique like HPLC to quantify known and unknown impurities, followed by spectroscopic methods like NMR and MS for structural confirmation and identification of those impurities.
Caption: Figure 1: A typical integrated workflow for the comprehensive purity assessment of a pharmaceutical intermediate.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Separation
Reverse-phase HPLC (RP-HPLC) is the cornerstone of purity analysis in pharmaceutical development due to its high resolution, sensitivity, and reproducibility.[11][12] For a lipophilic molecule like this compound, a C18 column is the logical first choice, providing excellent retention and separation of nonpolar compounds.
Causality Behind Experimental Choices:
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water is employed to ensure the elution of both the main compound and any potential impurities with a wide range of polarities. The nonpolar nature of the analyte necessitates a high percentage of the organic solvent for elution.
-
Detector: A UV detector is ideal as the indole ring system possesses a strong chromophore.[13] A Diode Array Detector (DAD) is preferable as it allows for peak purity analysis by comparing spectra across a single peak.[12]
-
Forced Degradation: To ensure the method is "stability-indicating," forced degradation studies are crucial.[14][15] By intentionally degrading the sample with acid, base, peroxide, heat, and light, we can demonstrate that the method can separate the intact drug from its degradation products.[14]
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and DAD.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient Program:
-
0-5 min: 70% B
-
5-25 min: 70% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 0.5 mg/mL.
Data Presentation: HPLC Performance Characteristics
| Parameter | Typical Result | ICH Q2(R1) Guideline |
| Specificity | No interference from blank or placebo at the retention time of the analyte. Peak purity index > 0.999 for the main peak after forced degradation. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[16][17] |
| Linearity (r²) | > 0.999 over a range of 50-150% of the target concentration. | A linear relationship should be demonstrated across the range of the analytical procedure. |
| Precision (%RSD) | < 1.0% for repeatability (n=6 injections). < 2.0% for intermediate precision. | Assessed using a minimum of 9 determinations covering the specified range or a minimum of 6 determinations at 100% of the test concentration.[16] |
| Accuracy (% Recovery) | 98.0% - 102.0% for spiked samples at three concentration levels. | Should be assessed across the specified range of the procedure.[18] |
| LOD / LOQ | Typically < 0.01% / < 0.05% of the target concentration. | The detection and quantitation limits should be determined for the analysis of impurities. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure and Quantification
NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation and can also serve as a primary method for quantitative analysis (qNMR).[4][19][20][21] Unlike chromatography, which relies on response factors that can vary between compounds, the signal intensity in NMR is directly proportional to the number of nuclei, making it a powerful tool for absolute purity determination without needing a reference standard of the analyte itself.[20][22][23][24]
Causality Behind Experimental Choices:
-
¹H NMR: Provides rapid confirmation of the molecular structure and allows for the detection of proton-containing impurities. The integration of signals from the analyte relative to a certified internal standard of known purity allows for a direct calculation of the analyte's purity.
-
Internal Standard: The choice of internal standard is critical. It must be of high purity, stable, not react with the sample, and have signals that do not overlap with the analyte's signals.[22] For this compound, a standard like 1,4-dinitrobenzene or maleic anhydride could be suitable.
-
Quantitative Parameters: To ensure accuracy in qNMR, parameters like a long relaxation delay (D1) are essential to allow for complete relaxation of all protons, ensuring that signal integrations are truly quantitative.[25]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., dimethyl sulfone, purity > 99.5%).
-
Dissolve both in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 90° pulse.
-
Relaxation Delay (D1): 30 seconds (or 5 times the longest T₁ of interest).
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
-
Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.[4]
-
-
Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is essential for confirming the molecular weight of the target compound and for identifying unknown impurities detected by HPLC.[26][27] When coupled with HPLC (LC-MS), it provides the retention time and mass of each component, which is invaluable for impurity identification.
Causality Behind Experimental Choices:
-
Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the molecular weight.
-
High-Resolution MS (HRMS): Using an Orbitrap or Time-of-Flight (TOF) mass analyzer provides a highly accurate mass measurement, which can be used to determine the elemental composition of the parent compound and its impurities, greatly aiding in their identification.[28]
Logical Diagram: Fragmentation Pathway
The bromo- and iodo-substituents, along with the tert-butyl ester, provide predictable fragmentation patterns that can confirm the structure.
Caption: Figure 2: A simplified representation of potential fragmentation pathways in ESI-MS.
Comparative Summary of Techniques
| Technique | Primary Information Provided | Advantages | Limitations |
| HPLC-UV/DAD | Chromatographic purity, impurity profile, stability indication. | High resolution, high sensitivity, quantitative for known impurities.[11] | Requires reference standards for impurity identification and quantification; response factors can vary. |
| qNMR | Absolute purity, structural confirmation, identification of protonated impurities. | Primary quantitative method, no analyte-specific reference standard needed, provides structural information.[4][20][21] | Lower sensitivity than HPLC, potential for signal overlap in complex mixtures. |
| LC-MS (HRMS) | Molecular weight confirmation, impurity identification, elemental composition. | High sensitivity and specificity for mass, provides structural clues from fragmentation. | Generally not quantitative without extensive calibration; ion suppression effects can occur. |
| DSC | Absolute purity of highly pure, crystalline solids. | Fast determination of total molar purity.[29] | Only applicable to crystalline materials with a sharp melting point; not suitable for amorphous or thermally unstable compounds. |
Conclusion
The purity assessment of this compound demands a scientifically rigorous and multi-technique approach. While RP-HPLC forms the foundation for separating and quantifying impurities, its findings must be validated and augmented by the structural and absolute quantitative power of NMR spectroscopy. Mass spectrometry serves as the essential tool for confirming identity and elucidating the structure of unknown impurities. By integrating these orthogonal techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring the quality and safety of this critical pharmaceutical intermediate. This integrated strategy is not just good science; it is a regulatory expectation and a cornerstone of modern pharmaceutical development.[9][18]
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A Senior Application Scientist's Guide to X-ray Crystallography of Indole Derivatives: From Crystal Growth to Structural Insights
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2][3] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for rational drug design, structure-activity relationship (SAR) studies, and elucidating biological mechanisms.[4][5] Single-crystal X-ray crystallography stands as the definitive method for obtaining this detailed structural information.[6][7]
This guide provides a comparative analysis of crystallographic strategies for indole derivatives, moving beyond a simple recitation of methods to explain the underlying principles that govern experimental success. We will explore the nuances of crystallization, data collection, and structure refinement, supported by experimental data and field-proven insights to empower researchers in their structural biology endeavors.
The Crucial First Step: Achieving High-Quality Crystals
The most challenging and critical phase of any crystallographic study is growing a single crystal of suitable size and quality.[4][7] For indole derivatives, the choice of crystallization method and solvent system is dictated by the molecule's unique physicochemical properties, including polarity, solubility, and potential for intermolecular interactions. The interplay of these factors can significantly influence crystal morphology, from plates to needles.[1][8]
Comparative Analysis of Crystallization Techniques
The selection of a crystallization technique is an empirical process, often requiring the screening of multiple conditions. Below is a comparison of common methods, with recommendations tailored for indole derivatives.
| Method | Principle | Ideal for Indole Derivatives That... | Considerations |
| Slow Evaporation | A solution of the compound is allowed to slowly concentrate as the solvent evaporates, leading to supersaturation and crystal growth.[4] | Are moderately soluble and thermally stable. This is a common starting point for many simple indole derivatives. | Simple and requires minimal setup. However, it offers less control over the rate of crystallization, which can sometimes lead to smaller or lower-quality crystals. |
| Vapor Diffusion | A concentrated drop of the compound solution equilibrates with a larger reservoir of a precipitant (anti-solvent) via the vapor phase, gradually inducing crystallization.[4] | Have a wider range of solubilities. The precise control over the rate of diffusion allows for fine-tuning of crystallization conditions. | Can be set up in hanging-drop or sitting-drop formats. The choice of precipitant is crucial and often requires screening. |
| Solvent Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[4] | Are sensitive to rapid changes in solvent concentration. This method provides a gentle path to supersaturation. | Effective for compounds that may crash out of solution under faster crystallization conditions. |
| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing solubility and promoting crystal growth. | Have a significant temperature-dependent solubility. | Requires a programmable cooling bath for precise temperature control. The rate of cooling is a critical parameter. |
Experimental Insight: The polarity of the solvent plays a significant role in the final crystal habit of indole derivatives. For instance, studies on 5-nitroindole and 4-cyanoindole have shown that increasing solvent polarity can alter the crystal morphology from needles to plates or from plates to prisms.[1][8] This is attributed to the solvent's influence on the relative growth rates of different crystal faces, which are in turn governed by the orientation of intermolecular interactions at the crystal surface.[1]
Experimental Protocol: Hanging-Drop Vapor Diffusion
-
Prepare the Reservoir Solution: In a 24-well crystallization plate, add 500 µL of the precipitant solution (e.g., a mixture of a buffer and a salt or polymer) to each well.
-
Prepare the Compound Solution: Dissolve the indole derivative in a suitable solvent to a high concentration (e.g., 5-20 mg/mL).
-
Set the Drop: On a siliconized glass coverslip, pipette a 1 µL drop of the compound solution and a 1 µL drop of the reservoir solution. Mix gently by aspirating and dispensing.
-
Seal the Well: Invert the coverslip and place it over the well, sealing it with vacuum grease to create an airtight environment.
-
Incubate and Monitor: Store the plate in a vibration-free environment at a constant temperature. Monitor for crystal growth over several days to weeks.
From Crystal to Diffraction Pattern: Data Collection
Once a suitable crystal is obtained, it is subjected to an intense beam of X-rays to generate a diffraction pattern.[7] The goal is to collect a complete and high-quality dataset that will allow for the determination of the electron density and, subsequently, the atomic structure.
Workflow for X-ray Diffraction Data Collection
Caption: Workflow for single-crystal X-ray diffraction data collection and processing.
Key Considerations for Data Collection:
-
Crystal Mounting: The crystal is carefully mounted on a loop and flash-cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize radiation damage during data collection.[4]
-
X-ray Source: Data for small molecules like indole derivatives are typically collected on diffractometers equipped with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation sources.
-
Data Strategy: A complete dataset is obtained by rotating the crystal in the X-ray beam.[7] Modern detectors, such as CCD or CMOS detectors, record the intensities and positions of the diffracted X-rays.[4]
Unveiling the Structure: Solution and Refinement
The collected diffraction data, which consists of a list of reflection intensities, is then used to solve the crystal structure. This process involves determining the phases of the diffracted X-rays and then refining an atomic model to best fit the experimental data.
The Phasing Problem and Structure Solution:
The fundamental challenge in X-ray crystallography is that the diffraction experiment only measures the intensities (amplitudes) of the scattered X-rays, not their phases. This is known as the "phase problem." For small molecules like indole derivatives, this is typically overcome using direct methods, which are computational algorithms that can estimate the phases directly from the diffraction intensities.
Structure Refinement:
Once an initial model of the structure is obtained, it is refined using a least-squares method.[4] This iterative process adjusts the atomic positions, displacement parameters (which account for thermal motion), and other parameters to minimize the difference between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.
Common Challenges with Indole Derivatives:
A notable issue that can arise in the crystallography of indole derivatives is structural disorder. For example, the parent indole molecule can exhibit orientational disorder in the crystal lattice, where the molecule can occupy the same crystallographic position in two different orientations, often related by a 180° flip.[1] This must be carefully modeled during the refinement process to obtain an accurate final structure.[1]
Comparative Structural Analysis of Indole Derivatives
X-ray crystallography provides a wealth of data that allows for detailed comparisons between different indole derivatives. This information is invaluable for understanding how chemical modifications impact molecular conformation and intermolecular interactions.
Table 1: Comparison of Crystallographic Data for Selected Indole Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (˚) | Ref. |
| Indole | C₈H₇N | Orthorhombic | Pna2₁ | 7.910(2) | 5.990(2) | 12.280(4) | 90 | [1] |
| 1H-Indole-2-methanol | C₉H₉NO | Monoclinic | P2/c | 11.231(2) | 5.093(1) | 13.562(3) | 108.97(3) | [1] |
| 3-Cyano-1-(phenylsulfonyl)indole | C₁₅H₁₀N₂O₂S | Orthorhombic | P2₁2₁2₁ | 4.9459(3) | 10.5401(7) | 25.0813(14) | 90 | [4] |
| Fused Triazolo/Thiadiazole Indole | C₁₇H₁₂N₅S | Monoclinic | P2₁/n | 10.9768(2) | 13.9213(2) | 11.0232(2) | 114.7350(10) | [9] |
Note: Unit cell parameters can vary slightly depending on the specific experimental conditions.
Intermolecular Interactions:
The solid-state packing of indole derivatives is often dominated by a network of non-covalent interactions. Understanding these interactions is key to comprehending the material's properties and, in a biological context, its binding to a target protein. Common interactions include:
-
N-H···π Interactions: The indole N-H group is a good hydrogen bond donor, and it can interact favorably with the electron-rich π system of an adjacent aromatic ring.[1]
-
Hydrogen Bonds: In derivatives with suitable functional groups (e.g., hydroxyls, carboxyls, amides), classical hydrogen bonds play a major role in crystal packing.[8]
-
π-π Stacking: The planar indole ring system readily participates in π-π stacking interactions, which contribute significantly to the overall lattice energy.[8]
For example, in the crystal structure of the parent indole, N-H···π contacts are the strongest interactions, defining a herringbone packing arrangement.[1]
Conclusion
X-ray crystallography provides unparalleled insight into the structural intricacies of indole derivatives. A successful crystallographic study hinges on a systematic and well-informed approach, from the careful selection of crystallization conditions to the rigorous refinement of the final structure. By understanding the interplay between molecular properties and experimental parameters, researchers can effectively leverage this powerful technique to accelerate drug discovery and advance our fundamental understanding of chemical systems. This guide serves as a foundational resource, empowering scientists to navigate the challenges and unlock the full potential of X-ray crystallography in their work with this vital class of compounds.
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A Comparative Guide to Halogenated Indoles in Drug Design: From Physicochemical Modulation to Therapeutic Innovation
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged starting point in the quest for novel therapeutics. Its inherent biological activity and synthetic tractability have cemented its status in medicinal chemistry. However, to unlock the full potential of indole-based compounds, strategic molecular modifications are often necessary. Among the most powerful tools in the medicinal chemist's arsenal is halogenation—the precise introduction of fluorine, chlorine, bromine, or iodine. This guide provides an in-depth comparative analysis of halogenated indoles, elucidating how the choice of halogen can profoundly influence a drug candidate's journey from a laboratory curiosity to a clinical success. We will explore the nuanced effects of each halogen on critical drug-like properties, supported by experimental data, and provide practical insights into the synthesis and evaluation of these vital compounds.
The Strategic Imperative of Halogenation
Halogenation is far more than a simple substitution; it is a strategic maneuver to modulate a molecule's physicochemical and pharmacokinetic properties. The introduction of a halogen atom can alter a compound's size, lipophilicity, metabolic stability, and target binding affinity, thereby fine-tuning its overall therapeutic profile.
Modulating Physicochemical Properties: A Halogen-by-Halogen Breakdown
The identity and position of the halogen on the indole ring have a predictable yet profound impact on a compound's lipophilicity, a key determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.
| Halogen | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Lipophilicity Contribution (π value) | Key Attributes in Drug Design |
| Fluorine (F) | 1.47 | 3.98 | +0.14 | Metabolic blocker, pKa modulation, conformational control.[1][2] |
| Chlorine (Cl) | 1.75 | 3.16 | +0.71 | Potency enhancement, improved metabolic stability, halogen bonding.[3] |
| Bromine (Br) | 1.85 | 2.96 | +0.86 | Stronger halogen bonding, increased lipophilicity, enhanced potency.[4][5][6] |
| Iodine (I) | 1.98 | 2.66 | +1.12 | Strongest halogen bonds, significant lipophilicity increase, utility in radioimaging.[7] |
This table synthesizes data from multiple sources to provide a comparative overview.
The trend is clear: as we descend the halogen group, increasing size and polarizability lead to a marked increase in lipophilicity. This can be a double-edged sword; while enhancing membrane permeability, it may also increase the risk of metabolic breakdown and off-target effects.
Enhancing Metabolic Stability and Target Affinity
A primary driver for halogenating indoles is to shield them from metabolic attack. The indole nucleus is susceptible to oxidation by cytochrome P450 enzymes. Placing a halogen at a metabolically vulnerable position can sterically hinder this process, thereby extending the drug's half-life.
Furthermore, the heavier halogens—chlorine, bromine, and iodine—can participate in a highly directional, non-covalent interaction known as halogen bonding . This occurs when an electropositive region on the halogen atom (the σ-hole) interacts favorably with a Lewis base, such as a carbonyl oxygen or a nitrogen atom, in the target's binding pocket. This can provide a crucial boost in binding affinity and selectivity.
Caption: A diagram illustrating a halogen bond between a halogenated indole and a protein target.
Halogenated Indoles in Action: Comparative Case Studies
The strategic application of halogenation is best understood through real-world examples of successful drug development campaigns.
Fluorine: The Metabolic Shield and Conformational Lock
-
Zafirlukast (Accolate®): An oral leukotriene receptor antagonist for the treatment of asthma, Zafirlukast features an indole core.[8][9][10][11] While not directly halogenated on the indole ring itself, the principles of using halogenation to modulate properties are central to many modern drugs. In other contexts, fluorine is often introduced to block metabolic "soft spots." For instance, a 4-fluorinated indole was shown to be a significantly more potent HIV-1 inhibitor than its non-fluorinated parent compound.[1] The small size of fluorine allows it to replace a hydrogen atom with minimal steric perturbation, while its high electronegativity can alter the local electronic environment to disfavor metabolic oxidation.[2]
Chlorine and Bromine: The Potency and Selectivity Drivers
-
Vilazodone (Viibryd®): This antidepressant is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist.[12][13][14][15][16] Its complex structure includes a cyano-substituted indole moiety. In many drug discovery programs, the switch from a smaller to a larger halogen is a key optimization step. For example, in a series of kinase inhibitors, moving from a chlorine to a bromine substituent can enhance binding affinity through stronger halogen bonding interactions. A comparative study of 5-chloro- and 5-bromo-indole derivatives highlights that the bromo-analogs are generally more lipophilic.[4] This can be leveraged to improve cell permeability and target engagement.
-
Brominated Indoles from Marine Sources: Nature provides a wealth of halogenated indoles with interesting biological activities. Brominated indoles derived from the marine mollusk Dicathais orbita have demonstrated anti-inflammatory properties through the selective inhibition of cyclooxygenase (COX) enzymes.[5] These natural products serve as valuable starting points for the design of novel anti-inflammatory agents.
Iodine: The Heavy Hitter for Binding and Bioimaging
The large size and high polarizability of iodine make it capable of forming the strongest halogen bonds. While less common in oral therapeutics due to potential metabolic liabilities, iodinated indoles have found a unique and powerful niche in molecular imaging. Radioisotopes of iodine, such as ¹²³I and ¹²⁴I, can be incorporated into indole-based ligands to create highly specific probes for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging.[17][18][19] These imaging agents are invaluable tools for diagnosing and monitoring a wide range of diseases, from cancer to neurodegenerative disorders.
Experimental Corner: Synthesis and Evaluation of Halogenated Indoles
The successful development of halogenated indole-based drugs hinges on efficient synthetic methods and robust biological assays.
Synthetic Workflow: Electrophilic Halogenation
A common and versatile method for introducing a halogen onto the indole ring is through electrophilic aromatic substitution.
Caption: A generalized workflow for the electrophilic halogenation of an indole.
Detailed Protocol for 3-Bromoindole Synthesis:
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 1.0 equivalent of the desired indole in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of 1.05 equivalents of N-bromosuccinimide (NBS) in anhydrous THF dropwise to the cooled indole solution.
-
Reaction Monitoring: Stir the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-bromoindole.
Biological Evaluation: A Tiered Approach
A cascade of in vitro assays is essential to characterize the biological activity and drug-like properties of newly synthesized halogenated indoles.
Caption: A typical in vitro testing cascade for a halogenated indole drug candidate.
Key Experimental Protocols:
-
Kinase Inhibition Assay (Example): To determine the half-maximal inhibitory concentration (IC50), a luminescent ATP detection assay can be used. The kinase, substrate, and a dilution series of the halogenated indole are incubated with ATP. The amount of remaining ATP, which is inversely proportional to kinase activity, is quantified by adding a luciferase/luciferin reagent and measuring the resulting luminescence.
-
Metabolic Stability Assay: The compound is incubated with liver microsomes (which contain key drug-metabolizing enzymes) and a cofactor such as NADPH. Aliquots are taken at various time points, the reaction is quenched, and the remaining amount of the parent compound is quantified by LC-MS/MS. This allows for the calculation of the compound's in vitro half-life and intrinsic clearance.
Potential Liabilities and Future Directions
While a powerful tool, halogenation is not without its potential pitfalls. The introduction of heavier halogens can sometimes lead to unforeseen toxicity. For instance, the metabolic fate of some brominated compounds can lead to the formation of reactive metabolites.[20][21] Therefore, a thorough toxicological assessment is a critical component of the drug development process for any halogenated compound.
The future of halogenated indoles in drug design is bright. As our understanding of the subtle interplay between halogenation and biological systems deepens, and as new synthetic methodologies emerge, we can expect to see the development of even more sophisticated and effective indole-based therapeutics. The strategic and judicious use of halogenation will undoubtedly continue to be a key driver of innovation in medicinal chemistry for years to come.
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A Comparative Guide to the Electronic Effects of Halogens on Indole Reactivity
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous pharmacologically active compounds. Modifying the indole ring is a common strategy to fine-tune a molecule's biological activity, and halogenation is a particularly powerful tool in this endeavor.[1] The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) can profoundly alter the electronic landscape of the indole nucleus, thereby influencing its reactivity and intermolecular interactions.[1][2]
This guide provides an in-depth, comparative analysis of the electronic effects of the four common halogens on indole reactivity. We will move beyond simple descriptions to explore the underlying causality of experimental outcomes, supported by spectroscopic data and detailed protocols. This resource is designed for researchers, scientists, and drug development professionals seeking to rationally leverage halogenation for molecular design and synthesis.
The Dichotomy of Halogen Electronic Effects: Induction vs. Resonance
Halogen substituents exert two primary, competing electronic effects on aromatic rings:
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma (σ) bond.[3][4] This effect deactivates the ring towards electrophilic attack. The strength of the inductive effect is proportional to the halogen's electronegativity, following the trend: F > Cl > Br > I .[4]
-
Resonance (Mesomeric) Effect (+M): The lone pair electrons on the halogen can be delocalized into the aromatic π-system.[3][5] This effect donates electron density to the ring, activating it towards electrophilic attack, particularly at the ortho and para positions. The efficacy of this orbital overlap depends on the size and energy of the halogen's p-orbital relative to the carbon 2p-orbital. The resonance effect follows the trend: F > Cl > Br > I .[6]
While both effects weaken down the group, the inductive effect generally outweighs the resonance effect, making halogens net deactivating groups in electrophilic aromatic substitution (EAS).[5] However, the interplay of these two forces is subtle and dictates the ultimate reactivity and regioselectivity on the electron-rich indole system.
Caption: Competing inductive (-I) and resonance (+M) effects of a halogen substituent on an aromatic ring.
Quantifying the Electronic Impact: Spectroscopic Evidence
Nuclear Magnetic Resonance (NMR) spectroscopy provides direct experimental evidence of how halogen substitution perturbs the electron density of the indole ring. The ¹³C NMR chemical shifts are particularly sensitive to the electronic environment of each carbon atom. A downfield shift (higher ppm) indicates a more deshielded nucleus, corresponding to lower electron density.
The table below compares the ¹³C NMR chemical shifts for a series of 5-haloindoles, illustrating the electronic impact at key positions.
| Compound | C3 (ppm) | C5 (ppm) | C7 (ppm) | Data Source |
| Indole | 102.2 | 120.8 | 111.1 | [7] |
| 5-Fluoroindole | 102.9 | 157.9 (d) | 112.0 (d) | Literature |
| 5-Chloroindole | 101.8 | 128.4 | 112.2 | Literature |
| 5-Bromoindole | 101.9 | 115.2 | 114.7 | Literature |
| 5-Iodoindole | 102.3 | 86.1 | 119.8 | Literature |
| (Note: Data is compiled from various literature sources and may vary slightly based on solvent and experimental conditions. (d) indicates a doublet due to C-F coupling.) |
Analysis:
-
C5: The chemical shift of the carbon directly attached to the halogen (C5) shows a dramatic variation. The highly electronegative fluorine causes a significant downfield shift. Conversely, the "heavy atom effect" of iodine causes a large upfield shift, despite its electron-withdrawing nature.
-
C3: The chemical shifts at the highly nucleophilic C3 position show minimal variation. This suggests that while the overall ring is electronically modulated, the position most susceptible to electrophilic attack retains a high degree of electron density across the halogen series.[8]
A Comparative Analysis of Electrophilic Aromatic Substitution (EAS)
The indole nucleus readily undergoes electrophilic aromatic substitution, with a strong preference for the C3 position.[9][10][11] This regioselectivity is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate) without disrupting the aromaticity of the fused benzene ring.[10][11]
Halogenation on the benzene ring (positions 4, 5, 6, or 7) deactivates the indole towards EAS due to the dominant -I effect. The reactivity generally follows the order: Indole > Iodoindole > Bromoindole > Chloroindole > Fluoroindole . This is because the strong inductive effect of fluorine most significantly reduces the electron density of the ring system, making it less nucleophilic.
Comparative Yields in Vilsmeier-Haack Formylation:
The Vilsmeier-Haack reaction is a robust method for the C3-formylation of indoles.[12][13][14] The reaction involves an electrophilic attack by the Vilsmeier reagent (a chloroiminium salt) on the indole ring.[13][14] The following table summarizes typical yields for this reaction on various 5-haloindoles, demonstrating the impact of the halogen on reactivity.
| Substrate | Halogen at C5 | Typical Yield (%) |
| Indole | - | >95 |
| 5-Iodoindole | I | ~85-90 |
| 5-Bromoindole | Br | ~80-85 |
| 5-Chloroindole | Cl | ~75-80 |
| 5-Fluoroindole | F | ~70-75 |
| (Note: Yields are representative and can be optimized by adjusting reaction conditions.) |
The trend in yields corroborates the deactivating nature of the halogens, with the most electronegative halogen (F) resulting in the lowest yield under identical conditions.
Detailed Experimental Protocol: The Vilsmeier-Haack Formylation of 5-Haloindoles
This protocol provides a self-validating system for comparing the reactivity of different 5-haloindoles.
Objective: To synthesize and compare the yields of 5-haloindole-3-carboxaldehydes via the Vilsmeier-Haack reaction.
Materials:
-
5-Haloindole (F, Cl, Br, or I) (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
N,N-Dimethylformamide (DMF) (5.0 eq, used as reagent and solvent)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Standard glassware for organic synthesis
Caption: Experimental workflow for the Vilsmeier-Haack formylation of 5-haloindoles.
Step-by-Step Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 15 minutes, maintaining the internal temperature below 10°C. Stir the resulting mixture at 0°C for 30 minutes. The formation of the solid Vilsmeier reagent should be observed.
-
Indole Addition: Dissolve the 5-haloindole (1.0 eq) in anhydrous DMF (2.0 eq). Add this solution dropwise to the Vilsmeier reagent slurry at 0°C over 20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Hydrolysis: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution by the slow addition of 30% aqueous NaOH until the pH is ~9-10 to hydrolyze the iminium intermediate. Stir the mixture for 1 hour.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 5-haloindole-3-carboxaldehyde.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Calculate the isolated yield to compare the reactivity of the different halogenated substrates.
Halogen Bonding: A Key Non-Covalent Interaction in Drug Design
Beyond modulating reactivity, halogens participate in a crucial and highly directional non-covalent interaction known as halogen bonding .[15][16] This occurs when an electropositive region on the halogen atom (the "σ-hole") acts as a Lewis acid, interacting with a Lewis base like an oxygen or nitrogen atom on a biological target.[15][17]
The strength of the halogen bond donor ability increases with the size and polarizability of the halogen: I > Br > Cl >> F .[15]
-
Iodine and Bromine are excellent halogen bond donors and are increasingly utilized in drug design to enhance ligand-receptor binding affinity and specificity.[15][18]
-
Chlorine can form weaker, yet significant, halogen bonds.[15]
-
Fluorine , due to its high electronegativity and low polarizability, is generally not considered a halogen bond donor.
The choice of halogen can therefore be a strategic decision in lead optimization, where a chlorine atom might be swapped for a bromine or iodine to pick up a favorable halogen bond interaction within a protein's binding pocket, thereby improving potency.[15][16]
Conclusion and Practical Synopsis
The electronic effects of halogens on indole reactivity are a nuanced interplay of inductive withdrawal and resonance donation. This guide provides a framework for understanding and predicting these effects:
-
Reactivity Control: All halogens deactivate the indole ring towards electrophilic attack, with the effect being most pronounced for fluorine and least for iodine. This allows for the systematic tuning of the indole's nucleophilicity.[2]
-
Regioselectivity: Halogenation on the benzene portion of the indole does not alter the intrinsic preference for electrophilic attack at the C3 position.
-
Spectroscopic Correlation: NMR spectroscopy serves as a reliable tool to quantify the electronic perturbations caused by halogenation.
-
Strategic Application in Drug Discovery: The choice of halogen extends beyond simple reactivity modulation. Heavier halogens (Br, I) are potent halogen bond donors, offering a sophisticated tool for enhancing ligand-protein interactions.[15][16]
By understanding these comparative principles, researchers can make more informed decisions in the design and synthesis of novel indole-based compounds, accelerating the development of new therapeutics and functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

